2-Phenyl-2H-benzotriazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-phenylbenzotriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-2-6-10(7-3-1)15-13-11-8-4-5-9-12(11)14-15/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRLKUOFBZMRBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=C3C=CC=CC3=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80172693 | |
| Record name | 2H-Benzotriazole, 2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80172693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1916-72-9 | |
| Record name | 2H-Benzotriazole, 2-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001916729 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-Benzotriazole, 2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80172693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Properties of 2-Phenyl-2H-benzotriazole
This guide provides a comprehensive technical overview of 2-Phenyl-2H-benzotriazole and its derivatives, compounds of significant interest in materials science and pharmaceutical development. Intended for researchers, scientists, and professionals in drug development, this document delves into the fundamental properties, synthesis, characterization, and applications of this important class of molecules.
Introduction: The Versatile Benzotriazole Scaffold
This compound belongs to a class of heterocyclic compounds characterized by a fused benzene and triazole ring system. The parent compound, benzotriazole, is a versatile building block in organic synthesis and medicinal chemistry. The introduction of a phenyl group at the 2-position of the benzotriazole ring gives rise to this compound, a molecule with distinct electronic and photophysical properties.
Particularly noteworthy are the 2-(2-hydroxyphenyl)-2H-benzotriazole derivatives, which are renowned for their exceptional ability to absorb ultraviolet (UV) radiation, making them invaluable as UV stabilizers in a wide array of materials, including plastics and coatings.[1] Beyond their application in materials science, the benzotriazole scaffold is a privileged structure in drug discovery, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[2][3]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its application and handling. The key properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₉N₃ | [4] |
| Molecular Weight | 195.22 g/mol | [4] |
| Appearance | White to off-white crystalline solid | [5] |
| Melting Point | 98.5 - 100 °C | |
| Boiling Point | 350 °C | [6] |
| Solubility | Soluble in alcohol, benzene, toluene, chloroform, and dimethylformamide. Limited solubility in water. | [7][8] |
| UV Absorption Max (λ_max) | Typically in the 280-400 nm range for derivatives. | [9][10] |
Synthesis and Purification
The synthesis of benzotriazoles can be achieved through several routes. A common and straightforward method for the parent benzotriazole involves the diazotization of o-phenylenediamine.[11] The synthesis of this compound derivatives often involves the reductive cyclization of an o-nitroazobenzene intermediate, which is formed by the diazotization of an o-nitroaniline derivative followed by coupling with a substituted phenol.[12]
Experimental Protocol: Synthesis of Benzotriazole
This protocol describes a general method for the synthesis of the parent benzotriazole ring system, which is a foundational step for producing various derivatives.
Materials:
-
o-phenylenediamine
-
Glacial acetic acid
-
Sodium nitrite
-
Deionized water
-
Ice
Procedure:
-
In a 250 ml beaker, dissolve 10.8 g (0.1 mol) of o-phenylenediamine in a mixture of 12 g (11.5 ml, 0.2 mol) of glacial acetic acid and 30 ml of water. Gentle warming may be required to achieve a clear solution.[11]
-
Cool the solution to 15°C in an ice bath with magnetic stirring.[11]
-
In a separate beaker, prepare a solution of 7.5 g (0.11 mol) of sodium nitrite in 15 ml of water.[11]
-
Add the sodium nitrite solution to the o-phenylenediamine solution in one portion. The reaction is exothermic, and the temperature will rise to approximately 85°C within 2-3 minutes. The color of the solution will change from deep red to pale brown.[11]
-
Allow the reaction mixture to cool to room temperature with continuous stirring.[13]
-
Thoroughly chill the mixture in an ice bath to precipitate the benzotriazole.[13]
-
Collect the resulting pale, straw-colored needles by filtration.[11]
-
A second crop of crystals can be obtained by concentrating the filtrate.[13]
Purification: The crude product can be purified by recrystallization from benzene. For a highly pure product, sublimation can be performed.[13]
Representative UV-Vis spectrum.
Mechanism of Action as a UV Stabilizer
The remarkable photostability of 2-(2-hydroxyphenyl)-2H-benzotriazoles is attributed to an efficient energy dissipation mechanism known as Excited-State Intramolecular Proton Transfer (ESIPT). Upon absorption of UV radiation, the molecule undergoes a rapid and reversible tautomerization, converting the harmful UV energy into harmless thermal energy. This process protects the host material from photodegradation.
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Introduction: The Significance of the 2-Phenyl-2H-benzotriazole Scaffold
An In-Depth Technical Guide to the Synthesis Pathways and Mechanisms of 2-Phenyl-2H-benzotriazole
This compound and its derivatives represent a critical class of organic compounds, primarily recognized for their exceptional ability to function as ultraviolet (UV) absorbers.[1] The core structure, consisting of a phenyl group attached to the N2 position of the benzotriazole ring system, is a key chromophore responsible for absorbing harmful UV radiation and dissipating it as harmless thermal energy.[2] This property makes them indispensable additives for protecting polymers, plastics, and coatings from photodegradation, thereby enhancing the durability and lifespan of a vast array of industrial and consumer products.[1][3][4] Beyond materials science, the benzotriazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antiviral, antibacterial, and anti-inflammatory properties.[5][6]
This guide provides a comprehensive exploration of the primary synthetic pathways to this compound, designed for researchers and drug development professionals. It moves beyond simple procedural descriptions to elucidate the underlying mechanisms and the rationale behind key experimental choices, offering a field-proven perspective on producing these valuable compounds.
Strategic Overview of Synthetic Pathways
The synthesis of 2-phenyl-2H-benzotriazoles can be broadly categorized into two major approaches: classical reductive cyclization and modern metal-catalyzed cross-coupling reactions. The choice of pathway is often dictated by the availability of starting materials, desired substitution patterns, and considerations of process efficiency and environmental impact.
Caption: High-level overview of major synthetic routes to 2-phenyl-2H-benzotriazoles.
Pathway 1: Classical Reductive Cyclization of o-Nitroazobenzenes
This is the foundational method for synthesizing 2-(2-hydroxyphenyl)-2H-benzotriazoles, a commercially vital subclass of UV absorbers.[2] The strategy is robust and relies on readily available starting materials. The causality of this multi-step process is clear: first, construct a linear precursor containing all the necessary atoms in the correct sequence (the o-nitroazobenzene), and second, induce an intramolecular cyclization to form the heterocyclic ring.
Mechanism and Rationale
-
Diazotization and Azo Coupling: The synthesis begins with the diazotization of an o-nitroaniline derivative using sodium nitrite in an acidic medium (e.g., HCl) to form a diazonium salt. This electrophilic species is then immediately coupled with a phenol. The phenol's hydroxyl group is a strong activating group, directing the electrophilic attack of the diazonium salt to the para position, yielding an o-nitroazobenzene intermediate.
-
Reductive Cyclization: The key ring-forming step involves the reduction of the nitro group of the o-nitroazobenzene intermediate. A variety of reducing agents can be employed, but a common and effective choice is zinc powder in an alkaline medium (e.g., NaOH). The reduction of the nitro group to a nitroso or hydroxylamine intermediate is followed by a nucleophilic attack on the azo bridge, leading to cyclization and subsequent aromatization to form the stable benzotriazole ring.
Caption: Key stages in the classical synthesis of 2-(hydroxyphenyl)benzotriazoles.
Experimental Protocol: Synthesis of 2-(2-hydroxy-5-methylphenyl)-2H-benzotriazole (UV-P)
This protocol is a representative example of the classical method.[7]
-
Diazotization: Dissolve 2-nitroaniline (13.8 g, 0.1 mol) in a mixture of concentrated HCl (25 mL) and water (25 mL). Cool the solution to 0-5 °C in an ice-salt bath.
-
Nitrite Addition: Slowly add a solution of sodium nitrite (7.0 g, 0.101 mol) in water (15 mL) dropwise, ensuring the temperature remains below 5 °C. Stir for 30 minutes after addition is complete.
-
Azo Coupling: In a separate vessel, dissolve p-cresol (10.8 g, 0.1 mol) in aqueous sodium hydroxide (10% w/v, 50 mL). Cool this solution to 0-5 °C.
-
Reaction: Slowly add the cold diazonium salt solution to the cold p-cresol solution with vigorous stirring. Maintain the temperature below 10 °C and keep the solution alkaline by adding more NaOH solution if necessary. Stir for 2-3 hours. The resulting red precipitate is the o-nitroazobenzene intermediate.
-
Reductive Cyclization: Filter the precipitate and create a slurry in 200 mL of 50% ethanol. Add sodium hydroxide (12 g, 0.3 mol) and heat the mixture to 60-70 °C.
-
Reduction: Add zinc dust (19.5 g, 0.3 mol) portion-wise over 1 hour, maintaining the temperature. The color will change from red to a pale yellow.
-
Work-up: After the reaction is complete (monitored by TLC), filter the hot solution to remove excess zinc. Acidify the filtrate with acetic acid to precipitate the product.
-
Purification: Filter the crude product, wash with water, and recrystallize from ethanol or toluene to yield pure 2-(2-hydroxy-5-methylphenyl)-2H-benzotriazole.
Pathway 2: Copper-Catalyzed N-Arylation (Ullmann & Chan-Lam Coupling)
Modern synthetic chemistry often favors cross-coupling reactions for their efficiency and milder conditions compared to classical methods.[8] Copper-catalyzed N-arylation, a cornerstone of C-N bond formation, provides a more direct route to this compound by coupling benzotriazole with an aryl partner. Benzotriazole itself can act as an effective ligand in these reactions.[9][10]
Mechanism and Rationale
The precise mechanism of copper-catalyzed N-arylation can vary but generally follows a catalytic cycle. The Chan-Lam coupling, which utilizes aryl boronic acids, is a prominent example.
-
Ligand Exchange/Deprotonation: The benzotriazole anion, formed in the presence of a base (e.g., K₂CO₃, Cs₂CO₃), displaces a ligand on the Cu(II) catalyst.
-
Transmetalation: The aryl group from the aryl boronic acid is transferred to the copper center, forming an aryl-copper intermediate.
-
Reductive Elimination: The C-N bond is formed through reductive elimination from the copper complex, releasing the this compound product and regenerating a Cu(0) species, which is then re-oxidized to complete the cycle.
The choice of copper source (CuI, Cu₂O, Cu(OAc)₂), base, solvent (DMF, DMSO, Toluene), and optional external ligands is critical for optimizing the reaction.[8][11] Benzotriazole is a particularly effective ligand for copper, facilitating the catalytic cycle.[9][12]
Caption: Catalytic cycle for copper-mediated N-arylation of benzotriazole.
Experimental Protocol: Copper-Catalyzed Synthesis
This protocol describes a general method for the N-arylation of benzotriazole with an aryl halide.[9]
-
Reaction Setup: To a sealable reaction tube, add benzotriazole (119 mg, 1.0 mmol), iodobenzene (224 mg, 1.1 mmol), copper(I) iodide (CuI) (19 mg, 0.1 mmol, 10 mol%), and potassium carbonate (K₂CO₃) (276 mg, 2.0 mmol).
-
Solvent Addition: Add 3 mL of anhydrous N,N-dimethylformamide (DMF).
-
Reaction Conditions: Seal the tube and heat the mixture at 120 °C in an oil bath for 12-24 hours. The progress of the reaction should be monitored by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.
-
Extraction: Wash the filtrate with water (3 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain this compound.
Pathway 3: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for C-N bond formation.[13] The Buchwald-Hartwig amination offers a highly efficient and general route to N-aryl heterocycles, including this compound, often under milder conditions than copper-catalyzed systems.[13][14]
Mechanism and Rationale
The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., bromobenzene) in an oxidative addition step to form a Pd(II) complex.
-
Ligand Association & Deprotonation: The benzotriazole coordinates to the palladium center. A base then deprotonates the N-H bond of the coordinated benzotriazole.
-
Reductive Elimination: The final C-N bond is formed via reductive elimination from the Pd(II) complex, releasing the this compound product and regenerating the active Pd(0) catalyst.
The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, critically, the phosphine ligand (e.g., Xantphos, BINAP) is paramount to the success of the reaction. The ligand stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle.
Experimental Protocol: Palladium-Catalyzed Synthesis
This protocol is representative of a direct C-H cross-coupling polycondensation, which can be adapted for small molecule synthesis.[15][16]
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (Nitrogen or Argon), combine benzotriazole (119 mg, 1.0 mmol), bromobenzene (157 mg, 1.0 mmol), palladium(II) acetate (Pd(OAc)₂) (4.5 mg, 0.02 mmol, 2 mol%), and a suitable phosphine ligand like Xantphos (23 mg, 0.04 mmol, 4 mol%).
-
Base and Solvent: Add cesium carbonate (Cs₂CO₃) (488 mg, 1.5 mmol) and 5 mL of anhydrous toluene.
-
Reaction Conditions: Seal the tube and heat the mixture at 100-110 °C for 12-24 hours, with stirring. Monitor the reaction by TLC.
-
Work-up: Cool the reaction to room temperature. Dilute with diethyl ether or ethyl acetate and filter through a plug of silica gel, washing with additional solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography or recrystallization to yield pure this compound.
Emerging "Green" Methodologies: Microwave-Assisted Synthesis
In the pursuit of sustainable chemistry, microwave-assisted synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and reduce solvent usage.[17][18] The N-alkylation and N-arylation of benzotriazole are particularly amenable to microwave irradiation.[17][19]
Causality: Microwave energy directly heats the reactants and solvent through dielectric heating, leading to rapid and uniform temperature increases that are difficult to achieve with conventional heating.[17] This can dramatically reduce reaction times from hours to minutes and often results in cleaner reactions with higher yields.[18]
A typical microwave-assisted synthesis would adapt one of the protocols above, using a dedicated microwave reactor. For example, the copper-catalyzed reaction could be completed in 5-15 minutes at 150 °C under microwave irradiation, compared to 12-24 hours with conventional heating.[17]
Comparative Data of Synthetic Pathways
The following table summarizes key quantitative data for the different synthetic approaches, providing a basis for method selection.
| Parameter | Classical Reductive Cyclization | Copper-Catalyzed N-Arylation | Palladium-Catalyzed N-Arylation | Microwave-Assisted Synthesis |
| Typical Yield | 60-80% | 75-95%[9] | 80-98%[13] | 85-95%[17][18] |
| Reaction Time | 6-12 hours | 12-24 hours | 12-24 hours | 5-30 minutes[17] |
| Temperature | 0-100 °C (multi-step) | 100-140 °C | 80-120 °C | 120-180 °C |
| Catalyst | None (Stoichiometric Reductant) | CuI, Cu₂O, Cu(OAc)₂ (5-15 mol%) | Pd(OAc)₂, Pd₂(dba)₃ (1-5 mol%) | Metal catalyst (as above) |
| Key Reagents | o-nitroaniline, phenol, NaNO₂, Zn | Benzotriazole, Aryl Halide/Boronic Acid | Benzotriazole, Aryl Halide | Benzotriazole, Aryl Halide/Boronic Acid |
| Advantages | Inexpensive starting materials | Good functional group tolerance | Excellent yields, broad scope | Extremely rapid, high efficiency |
| Disadvantages | Multi-step, harsh conditions | Higher temperatures, catalyst cost | Expensive catalysts and ligands | Requires specialized equipment |
Conclusion
The synthesis of this compound has evolved significantly from classical multi-step procedures to highly efficient metal-catalyzed cross-coupling reactions. While the reductive cyclization of o-nitroazobenzenes remains a viable route, particularly for specific hydroxylated derivatives, modern copper and palladium-catalyzed N-arylation methods offer superior efficiency, milder conditions, and broader substrate scope. The advent of microwave-assisted synthesis further enhances these modern approaches, aligning with the principles of green chemistry by drastically reducing reaction times and energy consumption. For researchers and professionals in drug development and materials science, a thorough understanding of these diverse pathways and their underlying mechanisms is essential for the rational design and efficient production of novel benzotriazole-based compounds.
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A Spectroscopic Guide to 2-Phenyl-2H-benzotriazole: Elucidating Structure Through NMR, IR, and UV-Vis Analysis
Abstract
This technical guide provides an in-depth analysis of the spectroscopic data for 2-Phenyl-2H-benzotriazole (CAS No. 1916-72-9), a heterocyclic compound of significant interest in materials science and chemical research. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data to provide a comprehensive characterization of the molecule's structure. By integrating field-proven insights with technical accuracy, this guide explains the causality behind experimental choices and provides self-validating protocols for data acquisition, ensuring scientific integrity and reproducibility.
**1. Introduction: The
Molecular Identity of this compound**
This compound is a stable isomer within the phenylbenzotriazole family, characterized by a phenyl group attached to the second nitrogen atom of the benzotriazole ring system. This seemingly subtle difference in connectivity from its 1-phenyl counterpart has a profound impact on the molecule's symmetry and electronic properties, which are best interrogated through a multi-faceted spectroscopic approach. Understanding its unique spectral signature is paramount for quality control, reaction monitoring, and the development of new applications, particularly in areas like polymer stabilization, where related benzotriazole derivatives are known for their UV-absorbing properties.[1][2]
This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and UV-Vis spectra of this compound. Each section will present the empirical data, provide a detailed interpretation grounded in chemical principles, and outline a standardized protocol for data acquisition, enabling researchers to confidently identify and characterize this compound.
Caption: General workflow for spectroscopic characterization.
References
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PubChem. (n.d.). 2H-Benzotriazole, 2-phenyl-. National Center for Biotechnology Information. Retrieved from [Link]
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ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]
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An In-depth Technical Guide to 2-Phenyl-2H-benzotriazole: Structure, Identification, and Analysis
Introduction: The Significance of the Benzotriazole Scaffold
Benzotriazole and its derivatives represent a critical class of heterocyclic compounds characterized by a fused ring system containing a benzene ring and a 1,2,3-triazole ring.[1][2] These molecules are not merely academic curiosities; they are foundational components in numerous industrial and pharmaceutical applications. Their unique electronic and structural properties make them exceptionally effective as corrosion inhibitors, anti-fading agents, and, most notably, as ultraviolet (UV) light stabilizers.[1][3][4] Many commercially vital UV absorbers, designed to protect polymers, coatings, and textiles from photodegradation, are built upon the benzotriazole framework.[3][4][5][6]
This guide provides a detailed technical examination of a specific parent compound within this family: 2-Phenyl-2H-benzotriazole. We will dissect its precise chemical structure, clarify its isomeric nature, establish its unequivocal identification through its CAS number, and provide a standard analytical workflow for its structural verification. This document is intended for researchers, chemists, and material scientists who require a deep and actionable understanding of this foundational chemical entity.
PART 1: Elucidation of the Chemical Structure
The molecular formula for phenyl-substituted benzotriazole is C₁₂H₉N₃. However, this formula can represent two different structural isomers, depending on which nitrogen atom of the triazole ring the phenyl group is attached to. This distinction is critical for understanding the molecule's properties and reactivity.
-
1-Phenyl-1H-benzotriazole: The phenyl group is bonded to the nitrogen atom at position 1 of the benzotriazole ring system.
-
This compound: The phenyl group is bonded to the central nitrogen atom at position 2 of the benzotriazole ring system.[7]
The focus of this guide, this compound, possesses a symmetric structure where the phenyl substituent is attached to the N-2 position. This specific arrangement influences the molecule's electronic distribution and, consequently, its chemical and physical properties.
Caption: 2D Chemical Structure of this compound.
Context in UV Absorption
It is crucial to note that while this compound is the parent compound, the most effective benzotriazole-based UV absorbers are its derivatives, specifically the 2-(2-hydroxyphenyl)-2H-benzotriazoles.[8][9] In these derivatives, a hydroxyl group is present on the phenyl ring at the ortho position to the bond with the triazole ring. This specific configuration enables an efficient energy-dissipating mechanism through intramolecular proton transfer, which is the basis for their powerful UV-stabilizing properties.[6] Understanding the core structure of this compound is the first step toward designing and synthesizing these more complex and functional derivatives.
PART 2: Unambiguous Identification and Properties
In scientific research and industrial applications, precise identification of a chemical substance is paramount to ensure reproducibility, safety, and regulatory compliance. The Chemical Abstracts Service (CAS) Registry Number is a unique numerical identifier that removes ambiguity associated with chemical names and synonyms.[10]
The definitive CAS number for the 2-phenyl isomer is 1916-72-9 .[7][11][12]
Data Summary Table
For clarity and quick reference, the key identifiers and computed properties for this compound are summarized below.
| Identifier | Value | Source |
| Chemical Name | This compound | [7] |
| Synonyms | 2-phenylbenzotriazole, 2-Phenyl-2H-benzo[d][5][6][8]triazole | [7][12] |
| CAS Number | 1916-72-9 | [11] |
| Molecular Formula | C₁₂H₉N₃ | [7] |
| Molecular Weight | 195.22 g/mol | [7] |
| InChIKey | XJRLKUOFBZMRBR-UHFFFAOYSA-N | [7] |
PART 3: Experimental Protocol for Structural Verification
The synthesis of phenylbenzotriazole can sometimes yield a mixture of the 1-phenyl and 2-phenyl isomers. Therefore, rigorous analytical confirmation is a non-negotiable step. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for this purpose, as it provides detailed information about the chemical environment of each atom in the molecule.
Protocol: ¹H and ¹³C NMR for Isomer Confirmation
Objective: To confirm the identity and purity of a synthesized sample as this compound and distinguish it from the 1-phenyl isomer.
Methodology Rationale: The symmetry of the 2-phenyl isomer results in a simpler NMR spectrum compared to the asymmetric 1-phenyl isomer. Specifically, the four protons on the benzo- portion of the 2-phenyl isomer are chemically equivalent in pairs, leading to a characteristic AA'BB' multiplet system. In contrast, the four benzo- protons of the 1-phenyl isomer are all chemically distinct, resulting in four separate signals.
Step-by-Step Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the synthesized compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; vortex gently if necessary. The choice of solvent is critical; CDCl₃ is a common starting point for non-polar to moderately polar organic compounds.
-
-
Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Acquire a standard ¹H (proton) NMR spectrum. Typical parameters on a 400 MHz spectrometer would include a 30-degree pulse angle, a 2-second relaxation delay, and 16 scans.
-
Following the proton scan, acquire a ¹³C (carbon) NMR spectrum. This requires more scans (typically 1024 or more) due to the lower natural abundance of the ¹³C isotope. A proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) data.
-
Phase the resulting spectrum to ensure all peaks are in the positive phase.
-
Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak at 7.26 ppm for ¹H and 77.16 ppm for ¹³C is used as an internal reference.
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons corresponding to each signal.
-
-
Spectral Interpretation and Validation:
-
Expected ¹H NMR Signals: Look for two multiplets in the aromatic region (approx. 7.4-8.2 ppm). One multiplet, integrating to 4 protons, will correspond to the AA'BB' system of the benzo ring. The second multiplet, integrating to 5 protons, will correspond to the phenyl ring protons.
-
Expected ¹³C NMR Signals: Due to symmetry, the 2-phenyl isomer should display fewer carbon signals than the 1-phenyl isomer. Expect to see signals for the two unique carbons in the benzo ring and the three unique carbons in the phenyl ring (plus the ipso-carbon).
-
Comparison: Compare the acquired spectrum to a reference spectrum for this compound. The absence of additional signals corresponding to the 1-phenyl isomer confirms the isomeric purity of the sample.
-
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An In-depth Technical Guide to 2-Phenyl-2H-benzotriazole: From Discovery to Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Benzotriazole Scaffold
Benzotriazole, a bicyclic heterocyclic compound, represents a significant structural motif in the landscape of medicinal and materials chemistry.[1] Its unique electronic properties, conferred by the fusion of a benzene ring with a 1,2,3-triazole ring, render it a versatile scaffold for the development of a wide array of functional molecules.[1] Derivatives of benzotriazole have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[2] In the realm of materials science, specific benzotriazole derivatives are renowned for their exceptional ability to absorb ultraviolet (UV) radiation, functioning as highly effective UV stabilizers in polymers and coatings.[3] This guide focuses on a fundamental yet pivotal member of this family: 2-Phenyl-2H-benzotriazole. While its hydroxylated counterparts have garnered significant attention for their UV-absorbing capabilities, understanding the history, synthesis, and properties of the parent compound is crucial for the rational design of novel benzotriazole-based agents.
The Genesis of 2-Aryl-2H-benzotriazoles: A Historical Perspective
Synthetic Methodologies: Crafting the this compound Core
The synthesis of this compound and its derivatives predominantly relies on the reductive cyclization of an ortho-nitroazobenzene precursor. This versatile strategy allows for the introduction of a wide range of substituents on both the benzotriazole and the phenyl rings.
The Cornerstone: Reductive Cyclization of 2-Nitroazobenzene
The most common and historically significant route to this compound involves a two-step process: the coupling of a diazonium salt with an aniline derivative to form an azobenzene, followed by the reductive cyclization of this intermediate.
Experimental Workflow: Reductive Cyclization
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: A Classic Approach
This protocol outlines a typical laboratory-scale synthesis of this compound based on the reductive cyclization of 2-nitroazobenzene using zinc powder in an alkaline medium.
Part 1: Synthesis of 2-Nitroazobenzene (Azo Coupling)
-
Diazotization of o-Nitroaniline:
-
In a beaker, dissolve o-nitroaniline in a solution of concentrated hydrochloric acid and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite while maintaining the temperature below 5 °C. Stir vigorously for 30 minutes to ensure complete formation of the diazonium salt.
-
-
Coupling Reaction:
-
In a separate vessel, dissolve aniline in a dilute hydrochloric acid solution and cool to 0-5 °C.
-
Slowly add the previously prepared cold diazonium salt solution to the aniline solution with constant stirring.
-
Maintain the temperature below 10 °C throughout the addition.
-
After the addition is complete, continue stirring for 1-2 hours.
-
Make the solution alkaline by the slow addition of a sodium hydroxide solution to precipitate the 2-nitroazobenzene.
-
Filter the crude product, wash thoroughly with water, and dry. Recrystallization from ethanol can be performed for purification.
-
Part 2: Synthesis of this compound (Reductive Cyclization)
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, suspend the synthesized 2-nitroazobenzene in ethanol.
-
Add a solution of sodium hydroxide and water to the suspension.
-
-
Reduction:
-
Heat the mixture to reflux.
-
Gradually add zinc dust to the refluxing mixture. The color of the reaction mixture will change as the reduction proceeds.
-
After the addition of zinc is complete, continue to reflux for several hours until the reaction is complete (monitored by TLC).
-
-
Work-up and Purification:
-
Hot filter the reaction mixture to remove excess zinc and other insoluble materials.
-
Acidify the filtrate with acetic acid or dilute hydrochloric acid to precipitate the crude this compound.
-
Filter the product, wash with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.
-
Modern Advancements in Synthesis
While the classic zinc-mediated reduction is robust, modern synthetic chemistry has sought more efficient and environmentally benign methods.
-
Catalytic Hydrogenation: The use of catalysts such as palladium on carbon (Pd/C) with a hydrogen source offers a cleaner reduction process.
-
Hydrazine Hydrate: In the presence of a catalyst like Raney nickel or palladium, hydrazine hydrate serves as an effective reducing agent.[6]
-
Visible-Light-Induced Synthesis: Recent innovations include the use of boron radicals under visible light to promote the reductive cyclization of o-nitroazobenzenes, offering a metal-free and milder reaction condition.
Isomerism: The 1H- vs. 2H-Benzotriazole Conundrum
The substitution of a phenyl group onto the benzotriazole ring can result in two possible isomers: 1-Phenyl-1H-benzotriazole and this compound. The formation of the 2H-isomer is generally favored in the reductive cyclization of 2-nitroazobenzene. The 1H-isomer is typically synthesized through different routes, such as the reaction of benzotriazole with an activated aryl halide. The two isomers exhibit distinct physical and spectroscopic properties.
Logical Relationship: Isomer Formation
Caption: Synthetic pathways leading to 1H and 2H-phenylbenzotriazole isomers.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its characterization and for predicting its behavior in various applications.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₁₂H₉N₃ |
| Molecular Weight | 195.22 g/mol [7] |
| CAS Number | 1916-72-9[8] |
| Appearance | White to off-white crystalline solid |
| Melting Point | 98-101 °C (lit.) |
| Boiling Point | 359.3 °C (Predicted) |
| Solubility | Soluble in common organic solvents |
| ¹H NMR (CDCl₃, ppm) | δ 8.12 (m, 2H), 7.68 (m, 2H), 7.45 (m, 3H), 7.29 (m, 2H)[9] |
| ¹³C NMR (CDCl₃, ppm) | δ 144.9, 137.9, 129.3, 128.8, 127.3, 118.5 |
| UV-Vis (in Ethanol) | λmax ~310 nm |
Applications and Future Directions
While the non-hydroxylated this compound does not possess the same potent UV-absorbing properties as its phenolic counterparts, it serves as a crucial building block and a model compound for several reasons:
-
Synthetic Intermediate: It is a key precursor for the synthesis of more complex benzotriazole derivatives with tailored electronic and photophysical properties. By functionalizing the phenyl ring or the benzotriazole core, researchers can fine-tune the molecule for specific applications.
-
Pharmacological Research: The benzotriazole scaffold is a "privileged structure" in medicinal chemistry. This compound and its derivatives are investigated for their potential as anticancer, antimicrobial, and antiviral agents.[2]
-
Ligand in Coordination Chemistry: The nitrogen atoms of the triazole ring can coordinate with metal ions, making this compound a potential ligand for the development of novel catalysts and functional materials.
The future of this compound research lies in the continued exploration of its synthetic derivatization to create novel compounds with enhanced biological activity and unique material properties. The development of more sustainable and efficient synthetic methods will also be a key focus, enabling broader access to this versatile chemical scaffold.
References
- Fischer, O., & Hepp, E. (1888). Synthese von Azo- und Azoxyverbindungen. Berichte der deutschen chemischen Gesellschaft, 21(1), 559-567.
-
Damschroder, R. E., & Peterson, W. D. (1943). 1,2,3-Benzotriazole. Organic Syntheses, 23, 14. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). Absorption spectra of 2 in different solvents (concentration ca. 10⁻⁵ M). Retrieved from [Link]
- Kim, J. H., et al. (2002). Method for preparing 2-(2-hydroxyphenyl)-2h-benzotriazole. WO2002055508A1.
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Avhad, K. C., & Upadhyay, K. D. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(2), 215-225. [Link]
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Carta, A., et al. (2013). Benzotriazole: An overview on its versatile biological behavior. European Journal of Medicinal Chemistry, 69, 674-697. [Link]
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Finetech Industry Limited. (n.d.). This compound. Retrieved from [Link]
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El-Emary, T. I., & Hussein, A. M. (2014). The Photochemistry of Benzotriazole Derivatives. Part 2: Photolysis of 1-Substituted Benzotriazole Arylhydrazones: New Route to Phenanthridin-6-yl-2-phenyldiazines. Molecules, 19(9), 13865-13881. [Link]
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The Royal Society of Chemistry. (2016). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Green Chemistry, 18(1), 151-157. [Link]
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An In-Depth Technical Guide to the Photophysical and Photochemical Properties of 2-Phenyl-2H-benzotriazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenyl-2H-benzotriazole and its derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention across various scientific disciplines. At its core, the this compound structure consists of a benzene ring fused to a 1,2,3-triazole ring, with a phenyl group attached at the 2-position of the triazole. This molecular framework imparts a unique combination of thermal and photochemical stability, making these compounds particularly valuable as ultraviolet (UV) absorbers and stabilizers in a wide range of materials.[1]
While the photophysical and photochemical properties of phenolic benzotriazoles—those bearing a hydroxyl group on the phenyl ring—are extensively documented due to their commercial importance as UV stabilizers, the parent this compound provides a fundamental model for understanding the intrinsic electronic and deactivation pathways of this chromophore system. This guide offers a detailed exploration of the synthesis, photophysical characteristics, and photochemical behavior of this compound, providing insights for researchers and professionals in materials science, organic chemistry, and drug development.
Synthesis of this compound
The synthesis of this compound can be achieved through several established routes, most commonly involving the formation of the benzotriazole ring from an o-substituted aniline precursor. A prevalent and effective method involves the reductive cyclization of an o-nitroazobenzene intermediate.
General Synthetic Approach: Reductive Cyclization
A common pathway to 2-aryl-2H-benzotriazoles involves the diazotization of an o-nitroaniline, followed by coupling with an aromatic amine (in this case, aniline), and subsequent reductive cyclization of the resulting azo compound.[2]
digraph "Synthesis_of_2_Phenyl_2H_benzotriazole" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];
o_nitroaniline [label="o-Nitroaniline"];
diazonium [label="Diazonium Salt"];
azo_intermediate [label="o-Nitroazobenzene Intermediate"];
product [label="this compound"];
o_nitroaniline -> diazonium [label="1. NaNO₂, HCl, 0-5 °C"];
diazonium -> azo_intermediate [label="2. Aniline"];
azo_intermediate -> product [label="3. Reductive Cyclization\n(e.g., Zn/NaOH or catalytic hydrogenation)"];
}
Caption: Deactivation pathway of excited this compound.
This ultrafast internal conversion, occurring on a picosecond or even femtosecond timescale, effectively competes with all other photophysical and photochemical processes, such as fluorescence and intersystem crossing to the triplet state. This rapid dissipation of absorbed energy as heat is the cornerstone of the photostability of this compound.[3]
Photodegradation
While this compound is highly photostable, prolonged exposure to high-energy UV radiation can lead to eventual degradation. The photochemical degradation pathways are complex and can involve reactions with other species in the surrounding environment. Studies on benzotriazole derivatives have shown that photodegradation can proceed through various mechanisms, including photooxidation and reactions initiated by photosensitizers.[4] However, compared to many other organic chromophores, the quantum yield for photodegradation of this compound is exceedingly low.
Applications in Research and Development
The robust photophysical and photochemical properties of this compound make it and its derivatives valuable platforms in several areas of research and development:
-
UV Stabilizers: As a parent compound, it serves as a model for the development of more complex and highly effective UV absorbers for plastics, coatings, and other materials.[1]
-
Fluorescent Probes: While the parent compound is weakly fluorescent, strategic substitution on the phenyl or benzotriazole rings can significantly enhance fluorescence quantum yields, leading to the development of novel fluorophores for various applications.[5]
-
Pharmaceutical Scaffolds: The benzotriazole nucleus is a recognized pharmacophore, and an understanding of the photostability of this core structure is crucial in the design of photostable drug molecules.[6]
Conclusion
This compound stands as a cornerstone molecule for understanding the photophysics and photochemistry of a broader class of important heterocyclic compounds. Its strong UV absorption, coupled with an exceptionally efficient non-radiative deactivation pathway, renders it highly photostable. While lacking the ESIPT mechanism of its phenolic counterparts, its rapid internal conversion through conical intersections provides a powerful mechanism for dissipating harmful UV energy. This in-depth understanding of its properties is essential for the rational design of new materials with enhanced UV stability, novel fluorescent probes, and photostable pharmaceuticals.
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- Rosevear, J., & Wilshire, J. F. (1982). The reduction of some representative o-nitrophenylazo dyes in ethanolic alkali with glucose gives the corresponding 2-aryl-2H-benzotriazole 1-oxides in excellent yield. Australian Journal of Chemistry, 35(10), 2089-2093.
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- Kim, J. H., et al. (2011). 2-Aryl-2H-benzotriazoles as Building Blocks for New Low-Bandgap Poly(arylene-ethynylene)s. Macromolecules, 44(12), 4749-4757.
- Al-Masoudi, N. A., et al. (2015). New Fluorescent Heterocyclic Materials: Synthesis, Solvatochromic and Fluorescence Properties. Molecules, 20(8), 14669-14683.
- Damschroder, R. E., & Peterson, W. D. (1941). 1,2,3-Benzotriazole. Organic Syntheses, 21, 16.
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Vibzzlab. (2023, April 19). Benzotriazole : Organic Synthesis [Video]. YouTube. [Link]
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Potential biological activities of 2-Phenyl-2H-benzotriazole
An In-Depth Technical Guide to the Potential Biological Activities of 2-Phenyl-2H-benzotriazole
Executive Summary
The this compound scaffold, a bicyclic heterocyclic system, has transcended its origins as a simple UV stabilizer to become a privileged structure in modern medicinal chemistry.[1] Its unique physicochemical properties allow it to serve as a versatile pharmacophore, leading to the development of derivatives with a remarkable breadth of biological activities. This technical guide offers a comprehensive analysis of these activities, designed for researchers, scientists, and drug development professionals. We will delve into the primary therapeutic areas where these compounds show significant promise—oncology, virology, and microbiology—while exploring the mechanistic underpinnings of their action, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Introduction: The Rise of a Versatile Scaffold
Initially recognized for their exceptional ability to absorb ultraviolet radiation, 2-(2-Hydroxyphenyl)-2H-benzotriazoles have long been incorporated into materials as light stabilizers.[2][3] This core structure consists of a benzene ring fused to a 1,2,3-triazole ring, with a phenyl group at the 2-position of the triazole. The inherent stability and synthetic tractability of this scaffold have made it an attractive starting point for chemical modification.[4] Researchers have successfully functionalized both the benzotriazole and the phenyl rings to create extensive libraries of derivatives. This has unveiled a wide spectrum of pharmacological activities, positioning this compound as a molecule of significant interest for tackling complex diseases.[5][6]
Core Synthetic Methodologies
The synthesis of this compound derivatives is well-established, providing a robust platform for generating novel chemical entities. A prevalent and versatile approach involves the formation of an azo intermediate followed by a reductive cyclization step.
A typical synthetic workflow is as follows:
-
Diazotization : An appropriate o-nitroaniline derivative is treated with a diazotizing agent, such as sodium nitrite in an acidic medium, to form a diazonium salt.
-
Azo Coupling : The resulting diazonium salt is coupled with a substituted phenol to generate an o-nitroazobenzene intermediate.
-
Reductive Cyclization : This intermediate undergoes reductive cyclization to form the final this compound product. Various reducing agents can be employed, with catalytic hydrogenation in an alkaline medium being an efficient method that avoids the cleavage of the N=N bond, directly yielding the desired benzotriazole ring.[3]
This foundational chemistry allows for extensive modification, enabling the systematic exploration of structure-activity relationships (SAR).
Caption: Generalized workflow for the synthesis of this compound derivatives.
Anticancer Activity: A Primary Therapeutic Frontier
The most significant therapeutic potential for this compound derivatives has been identified in oncology.[7] Numerous studies have demonstrated potent cytotoxic effects against a wide range of human cancer cell lines, including breast (MCF-7), cervical (HeLa), and colon (HT-29) cancers.[8][9]
Mechanism of Action: Tubulin Inhibition and Apoptosis Induction
A primary mechanism driving the anticancer effects of these compounds is the disruption of microtubule dynamics.[10] Specifically, certain derivatives act as tubulin polymerization inhibitors by binding to the colchicine binding site on the tubulin protein.[8][11] This interference prevents the formation of the mitotic spindle, a critical structure for cell division, leading to cell cycle arrest, typically in the G2/M phase.[7][11]
Prolonged G2/M arrest ultimately triggers programmed cell death, or apoptosis. Mechanistic studies have revealed that potent derivatives, such as the benzotriazole-substituted 2-phenyl quinazoline ARV-2, induce mitochondria-mediated apoptosis.[8][10] This pathway involves the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, leading to mitochondrial membrane depolarization and the subsequent activation of caspases, the executioners of apoptosis.[7]
Caption: Anticancer mechanism involving tubulin inhibition and mitochondria-mediated apoptosis.
Quantitative Efficacy: In Vitro Cytotoxicity
The potency of these derivatives is quantified by their half-maximal inhibitory concentration (IC50) values. Lower IC50 values indicate greater potency. The table below summarizes the activity of a representative compound against several cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| ARV-2 | MCF-7 | Breast | 3.16 | [8][10][11] |
| HeLa | Cervical | 5.31 | [8][10][11] | |
| HT-29 | Colon | 10.6 | [8][10][11] |
Notably, many of these compounds exhibit selectivity, showing significantly lower toxicity against normal, non-cancerous cell lines like HEK293.[8][11]
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to assess the cytotoxic potential of chemical compounds.
Objective: To determine the IC50 value of a this compound derivative.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Antiviral Activity
Benzotriazole derivatives have demonstrated significant antiviral activity against a panel of both DNA and RNA viruses.[12][13] This broad-spectrum potential makes them attractive candidates for the development of new antiviral therapies.
Spectrum of Activity and Potency
Research has highlighted efficacy against several clinically relevant viruses, particularly enteroviruses.[14] For example, certain N-(4-(2H-benzo[d][2][3][8]triazol-2-yl)phenyl)-4-R'-benzamides show potent activity against Coxsackievirus B5 (CV-B5) and Poliovirus.[12][15]
| Compound | Virus | EC50 (µM) | Reference |
| Compound 17 | Coxsackievirus B5 | 6.9 | [12][15] |
| Poliovirus (Sb-1) | 20.5 | [12][15] | |
| Compound 18 | Coxsackievirus B5 | 5.5 | [12][15] |
| Poliovirus (Sb-1) | 17.5 | [12][15] | |
| Various Derivatives | Respiratory Syncytial Virus (RSV) | 2-7 | [13] |
Structure-activity relationship (SAR) studies suggest that the N-(4-(2H-benzo[d][2][3][8]triazol-2-yl)phenyl-R-amide scaffold is a promising chemical framework for further antiviral drug development.[12][15]
Experimental Protocol: Plaque Reduction Assay
This assay is the gold standard for determining the efficacy of an antiviral compound by measuring the reduction in viral plaque formation.
Objective: To determine the EC50 value of a benzotriazole derivative against a specific virus.
Methodology:
-
Cell Monolayer Preparation: Seed susceptible host cells in 6-well plates to form a confluent monolayer.
-
Viral Infection: Remove the culture medium and infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units per well) for 1-2 hours.
-
Compound Application: After infection, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing serial dilutions of the test compound.
-
Incubation: Incubate the plates for a period sufficient for viral plaques to form (typically 2-5 days).
-
Plaque Visualization: Fix the cells (e.g., with formaldehyde) and stain them with a dye like crystal violet. Viable cells will be stained, while areas of cell death caused by the virus (plaques) will appear as clear zones.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction at each compound concentration compared to the untreated virus control. The EC50 is the concentration that reduces the number of plaques by 50%.
Antimicrobial and Anti-inflammatory Potential
Beyond their potent anticancer and antiviral effects, this compound derivatives have been investigated for other important biological activities.
Antibacterial and Antifungal Activity
Various derivatives have shown good to moderate activity against both Gram-positive and Gram-negative bacteria, as well as several fungal strains.[6][16] For instance, compound 19 (3-benzotriazol-1-yl-1-(4-bromo-phenyl)-2-[2][5][8]triazol-1-yl- propan-1-one) displayed potent activity against Bacillus subtilis and Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 1.56 µg/mL.[16] The antimicrobial profile often depends heavily on the specific substitutions on the core scaffold, indicating that these compounds can be tailored to target specific pathogens.[17]
Anti-inflammatory Effects
The benzotriazole nucleus has been associated with anti-inflammatory properties.[6] Studies on related benzotriazole and benzotriazine derivatives have shown that they can inhibit inflammation in preclinical models, such as the carrageenan-induced paw edema test in rats.[18][19] While this area is less explored for the this compound subclass specifically, the structural similarities suggest a promising avenue for developing novel anti-inflammatory agents. The mechanism may involve the inhibition of inflammatory pathways mediated by enzymes like soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which has been demonstrated for structurally similar benzothiazole-phenyl analogs.[20]
Conclusion and Future Directions
The this compound scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. Its derivatives have demonstrated significant and mechanistically distinct activities across oncology, virology, and microbiology. The most compelling evidence lies in their role as tubulin polymerization inhibitors for cancer treatment and as broad-spectrum antiviral agents.
Future research should focus on:
-
Lead Optimization: Systematically modifying the most potent compounds to enhance efficacy, selectivity, and pharmacokinetic properties.
-
In Vivo Studies: Translating the promising in vitro results into preclinical animal models to assess in vivo efficacy, toxicity, and pharmacodynamics.[7][21]
-
Mechanism Elucidation: Further investigating the precise molecular targets and signaling pathways for antiviral and anti-inflammatory activities.
-
Multi-Target Ligands: Exploring the potential to design single molecules that can modulate multiple targets, for instance, combining kinase inhibition with tubulin disruption for a synergistic anticancer effect.[22]
The continued exploration of this chemical space holds considerable promise for addressing unmet needs in human medicine.
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An In-Depth Technical Guide to 2-Phenyl-2H-benzotriazole Derivatives as Ultraviolet Absorbers
Abstract
This technical guide provides a comprehensive exploration of 2-phenyl-2H-benzotriazole derivatives, a cornerstone class of ultraviolet (UV) absorbers. Tailored for researchers, scientists, and professionals in material science and drug development, this document delves into the fundamental principles governing their function, synthesis, and application. We will elucidate the sophisticated photophysical mechanism of Excited-State Intramolecular Proton Transfer (ESIPT) that underpins their remarkable efficacy and photostability. Furthermore, this guide presents detailed synthetic protocols, methodologies for performance evaluation, and a survey of their extensive applications in polymer stabilization and beyond.
Introduction: The Imperative for UV Protection in Modern Materials
Ultraviolet radiation, an invisible component of the solar spectrum, is a primary environmental catalyst for the degradation of organic materials.[1] This photodegradation manifests as discoloration, loss of gloss, cracking, and a decline in mechanical properties, ultimately compromising the service life and aesthetic integrity of a vast array of products, from plastics and coatings to textiles and cosmetics.[1][2] To counteract these deleterious effects, UV absorbers are incorporated into material formulations. These additives function by preferentially absorbing harmful UV radiation and dissipating the energy through harmless photophysical or photochemical pathways.[3][4]
Among the various classes of UV absorbers, 2-(2'-hydroxyphenyl)-2H-benzotriazoles (HPBTs) have established themselves as a benchmark technology due to their exceptional performance and versatility.[4][5] First patented for their UV absorbing characteristics in 1961, these compounds have become high-production-volume chemicals integral to numerous industries.[6] Their molecular architecture is exquisitely designed to convert high-energy UV photons into low-energy thermal vibrations, a process that can be repeated numerous times without significant molecular degradation, thus affording long-term protection.[1] This guide will focus on the core science and practical application of this vital class of photostabilizers.
The Photophysical Engine: Mechanism of UV Absorption
The remarkable stability and efficiency of HPBTs are rooted in an ultrafast, reversible photochemical process known as Excited-State Intramolecular Proton Transfer (ESIPT).[4][7] This mechanism allows for the rapid and non-radiative deactivation of the excited state, preventing the absorbed energy from initiating degradative chemical reactions.
The key structural feature enabling ESIPT is the intramolecular hydrogen bond between the phenolic hydroxyl group and a nitrogen atom on the benzotriazole ring.[3][7] The process can be dissected into the following key steps:
-
UV Photon Absorption: The molecule, in its ground state (enol form), absorbs a UV photon, transitioning to an electronically excited state (E*).
-
Ultrafast Proton Transfer: In the excited state, the acidity of the phenolic proton and the basicity of the benzotriazole nitrogen are significantly increased.[8] This drives an almost instantaneous transfer of the proton from the hydroxyl group to the nitrogen atom, forming an excited-state keto-tautomer (K*). This transfer occurs on a picosecond timescale.
-
Non-Radiative Decay: The excited keto-tautomer is unstable and rapidly decays to its ground state (K) via vibrational relaxation, dissipating the absorbed energy as heat.[3][8] This deactivation pathway is often facilitated by a conical intersection, which provides a highly efficient route back to the ground state.[4]
-
Reverse Proton Transfer: In the ground state, the keto form is energetically unfavorable. Consequently, the proton rapidly transfers back to the oxygen atom, regenerating the original enol form of the molecule, ready to absorb another UV photon.[8]
This entire cycle is exceptionally efficient and rapid, with a quantum yield for photodegradation typically on the order of 10⁻⁶ to 10⁻⁷.[7] This inherent photostability is the hallmark of HPBTs and the primary reason for their widespread use.[1]
Caption: The energy dissipation cycle of a 2-(2'-hydroxyphenyl)-2H-benzotriazole UV absorber via ESIPT.
Physicochemical and Spectroscopic Properties
HPBTs are typically pale yellow crystalline powders with low volatility and excellent thermal stability, allowing them to be processed at high temperatures common in polymer manufacturing without significant loss.[1][9] They are generally insoluble in water but soluble in a range of organic solvents.[9]
| Property | Typical Value / Description | Significance |
| Appearance | Pale yellow to light yellow crystalline powder[9] | Low color contribution to the final product. |
| Molecular Weight | Varies by substitution (e.g., UV-P: 225.25 g/mol )[9] | Influences volatility and compatibility. |
| Melting Point | Typically >100°C (e.g., UV-P: 128-132°C)[9] | Indicates high thermal stability. |
| UV Absorption Maxima (λmax) | Strong absorption in the 300-400 nm range (UV-B and UV-A)[1][4] | Provides broad-spectrum UV protection. |
| Visible Light Absorption | Minimal absorption above 400 nm[1] | Ensures no negative impact on product color or clarity. |
| Solubility | Insoluble in water; soluble in organic solvents (e.g., acetone, ethyl acetate)[9] | Determines suitability for different formulation types (e.g., solvent-borne vs. water-borne). |
| Volatility | Low | Ensures permanence in the host material during processing and end-use. |
| Photostability | High; undergoes numerous absorption-dissipation cycles without degradation[1] | Critical for providing long-term UV protection. |
Spectroscopic Characterization: The UV-Visible absorption spectrum is the most critical analytical tool for these compounds. A typical spectrum for an HPBT derivative shows a strong absorbance band between 300 and 400 nm.[4][10] The presence of the intramolecular hydrogen bond is crucial; in polar, hydrogen-bond-breaking solvents, the characteristic long-wavelength absorption band can decrease.[7]
Synthesis of 2-(2'-hydroxyphenyl)-2H-benzotriazoles
The most prevalent synthetic route to HPBTs involves the reductive cyclization of an o-nitroazobenzene intermediate. This intermediate is typically formed by the diazotization of an o-nitroaniline followed by coupling with a desired phenol.
Detailed Experimental Protocol: Synthesis of 2-(2'-hydroxy-5'-methylphenyl)benzotriazole (UV-P)
This protocol describes a common method for synthesizing a widely used HPBT, often referred to by the trade name Tinuvin P or UV-P.[11][12]
Step 1: Diazotization of o-Nitroaniline and Coupling with p-Cresol
-
Preparation of Diazo Solution: Dissolve o-nitroaniline in a mixture of hydrochloric acid and water. Cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C. Stir for 30 minutes after the addition is complete to ensure full diazotization.
-
Preparation of Coupling Solution: Dissolve p-cresol and sodium hydroxide in water and cool to 0-5°C.
-
Azo Coupling: Slowly add the diazonium salt solution to the p-cresol solution, maintaining the temperature below 10°C and keeping the pH alkaline. A colored precipitate of the o-nitroazobenzene intermediate will form.
-
Stir the reaction mixture for several hours, then filter the precipitate, wash with water until neutral, and dry.
Step 2: Reductive Cyclization
-
Reaction Setup: Suspend the dried o-nitroazobenzene intermediate in an alkaline medium, such as an aqueous solution of sodium hydroxide or in a solvent like toluene with a base.[11][13]
-
Reduction: While several reducing agents can be used (e.g., zinc powder in an acidic medium, hydrazine hydrate), catalytic hydrogenation is a cleaner and more efficient method.[11][14]
-
Charge a hydrogenation reactor with the azo intermediate suspension and a suitable catalyst (e.g., Raney nickel, Palladium on carbon).[12][13]
-
Pressurize the reactor with hydrogen gas (e.g., 10 kg/cm ²) and heat the mixture (e.g., 80-100°C) with vigorous stirring.[13]
-
Monitor the reaction by hydrogen uptake. The reaction is complete when hydrogen absorption ceases.
-
-
Work-up and Purification:
-
Cool the reactor, vent the hydrogen, and purge with an inert gas like nitrogen.
-
Filter off the catalyst.[13]
-
Separate the organic layer (if using a two-phase system). Wash the organic layer with water.
-
Distill off the solvent to obtain the crude product.[13]
-
Recrystallize the crude solid from a suitable solvent (e.g., ethanol, isopropanol) to yield the pure 2-(2'-hydroxy-5'-methylphenyl)benzotriazole.[12][13]
-
Caption: General workflow for the synthesis of a 2-(2'-hydroxyphenyl)-2H-benzotriazole derivative.
Applications and Performance
The primary application of HPBTs is the stabilization of polymers and coatings against UV degradation.[6][15] Their effectiveness stems from their strong UV absorption, high photostability, and good compatibility with a wide range of materials.[2]
| Application Area | Specific Polymers / Materials | Benefits Conferred | Representative HPBTs |
| Plastics & Polymers | Polyolefins (PE, PP), PVC, Polycarbonates (PC), Polyesters (PET), Styrenics (PS, ABS), Polyamides (PA)[1][3][9] | Prevents yellowing, cracking, and loss of mechanical strength. Maintains clarity and gloss.[15] | UV-P, UV-326, UV-327, UV-328, UV-329 |
| Coatings | Automotive clear coats, industrial finishes, wood coatings[1] | Protects the coating and the underlying substrate from degradation. Prevents delamination and color fade. | UV-234, UV-328, UV-571 |
| Adhesives & Sealants | Acrylic and polyurethane-based systems | Enhances durability and long-term bond strength in outdoor applications. | UV-571 (liquid form) |
| Cosmetics | Sunscreen formulations, color cosmetics, hair care products[6] | Protects the product formulation from UV-induced degradation and can contribute to the product's SPF value. | Drometrizole (UV-P) |
| Other | Photographic materials, textiles, synthetic fibers[3][6] | Prevents fading of dyes and degradation of fibers. | UV-326 |
For enhanced performance, HPBTs are often used in synergistic combination with Hindered Amine Light Stabilizers (HALS). While HPBTs act as a primary UV screen, HALS function by scavenging free radicals that may form despite the presence of the UV absorber. This dual-protection system offers superior long-term stability.[15]
Evaluation of UV Absorber Efficacy
Assessing the performance of a newly synthesized or formulated HPBT is critical. The standard methodology involves incorporating the absorber into a polymer matrix and subjecting the material to accelerated weathering tests.
Experimental Workflow: Accelerated Weathering of Polymer Plaques
-
Compounding: The polymer resin (e.g., polypropylene) is melt-blended with the HPBT (typically at a loading of 0.1-1.0% w/w) and any other additives (e.g., HALS, antioxidants) using a twin-screw extruder.
-
Specimen Preparation: The compounded polymer is injection-molded into standardized plaques or extruded into films of a specific thickness. Control samples without the UV absorber are also prepared.
-
Accelerated Weathering: The plaques are placed in a weathering chamber (e.g., Xenon arc or QUV) that simulates sunlight, temperature, and moisture under accelerated conditions according to ASTM or ISO standards.
-
Performance Monitoring: At regular intervals, samples are removed from the chamber and evaluated for changes in:
-
Color: Measured using a spectrophotometer (Delta E*).
-
Gloss: Measured using a gloss meter.
-
Mechanical Properties: Tensile strength, elongation at break, and impact strength are measured.
-
-
Data Analysis: The rate of property change for the stabilized samples is compared against the unstabilized control. The time to failure (e.g., 50% loss of a key property) is a common metric for determining efficacy.
Safety and Regulatory Considerations
Phenolic benzotriazoles have undergone extensive toxicological evaluation. Generally, they exhibit low acute oral toxicity.[16][17] Some members of this class have been identified as moderate eye irritants, while results for skin sensitization are mixed.[16] Chronic exposure studies in rodents have primarily identified the liver as a target organ at high doses.[17]
From a regulatory standpoint, several HPBTs are approved for specific applications. For instance, Drometrizole (UV-P) is permitted by the U.S. Food and Drug Administration (FDA) for use as a stabilizer in polymers intended for indirect food contact.[16] However, due to their persistence and potential for bioaccumulation, certain benzotriazoles are under scrutiny by environmental agencies, and their environmental fate is an active area of research.[6]
Conclusion and Future Outlook
The 2-(2'-hydroxyphenyl)-2H-benzotriazole class of UV absorbers represents a mature and highly effective technology for protecting materials from photodegradation. Their efficacy is derived from a sophisticated and robust photophysical mechanism, the Excited-State Intramolecular Proton Transfer, which allows for the safe dissipation of damaging UV energy. While the core chemistry is well-established, research continues to focus on developing novel derivatives with improved properties, such as enhanced photostability, particularly through the introduction of electron-withdrawing groups, and greater compatibility with emerging polymer systems and environmentally friendly formulations.[7] As the demand for durable, long-lasting materials continues to grow, HPBTs and their successors will remain indispensable tools for scientists and engineers across a multitude of industries.
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Lessing, F., et al. (2022). Human metabolism and kinetics of the UV absorber 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV 328) after oral administration. Archives of Toxicology, 96, 2253–2264. [Link]
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Navigating the Safety Landscape of 2-Phenyl-2H-benzotriazole: A Technical Guide for Researchers and Industry Professionals
This guide provides a comprehensive overview of the safe handling, storage, and disposal of 2-Phenyl-2H-benzotriazole (CAS No. 1916-72-9), a key ultraviolet (UV) absorber in various industrial applications. As drug development professionals and researchers, a thorough understanding of the safety protocols associated with this compound is paramount to ensuring a safe working environment and minimizing environmental impact. While specific toxicological data for this compound is limited, this guide synthesizes available information on the broader class of phenolic benzotriazoles to establish best practices.
Hazard Identification and Risk Assessment
This compound belongs to the class of phenolic benzotriazoles, which are widely used as UV stabilizers in plastics, coatings, adhesives, and personal care products.[1] The primary function of these compounds is to absorb harmful UV radiation and dissipate it as thermal energy, thereby preventing the degradation of materials.[2][3]
-
Eye Irritation: Related benzotriazole compounds are known to cause eye irritation.[4]
-
Skin Sensitization: Prolonged or repeated contact with benzotriazoles may lead to skin sensitization.[4]
-
Aquatic Toxicity: Benzotriazoles can be harmful to aquatic organisms, and this compound has been noted for its environmental persistence.[4][5]
-
Dust Explosion: As with many fine organic powders, finely dispersed particles of this compound in the air may form explosive mixtures.[4]
Physical and Chemical Properties
| Property | Value |
| CAS Number | 1916-72-9 |
| Molecular Formula | C₁₂H₉N₃ |
| Molecular Weight | 195.22 g/mol [6][7] |
| Appearance | White to tan crystalline powder[4] |
| Melting Point | 106.5-107.5 °C |
| Boiling Point | 359.3 °C at 760 mmHg |
| Flash Point | 171.1 °C |
| Density | 1.21 g/cm³ |
| Vapor Pressure | 2.4E-05 mmHg at 25°C |
| Water Solubility | Low[8] |
Engineering Controls and Personal Protective Equipment (PPE)
A hierarchical approach to risk mitigation is essential when handling this compound.
For small spills, carefully sweep up the material, avoiding dust generation, and place it in a suitable, sealed container for disposal. [4][5]For large spills, evacuate the area and prevent the material from entering drains or waterways. Fire Fighting:
-
Use dry chemical, carbon dioxide, water spray, or foam as extinguishing media. * Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. [5]* Decomposition on heating may produce toxic fumes. [4]
Disposal Considerations
The disposal of this compound and its containers must be conducted in accordance with all local, state, and federal regulations.
-
Product: Unused or contaminated material should be disposed of as hazardous waste. [8]Offer surplus and non-recyclable solutions to a licensed disposal company. [5]Incineration in a licensed facility with a scrubber is a potential disposal method. * Contaminated Packaging: Do not reuse empty containers. Puncture containers to prevent reuse and dispose of them at an authorized landfill or through a licensed waste disposal service. [8]
Conclusion
While this compound is a valuable UV absorber, the limited availability of specific safety and toxicity data necessitates a cautious and well-informed approach to its handling and disposal. By adhering to the principles of the hierarchy of controls, utilizing appropriate personal protective equipment, and following established safe handling and emergency procedures, researchers and industry professionals can mitigate the potential risks associated with this compound. Continuous monitoring of emerging toxicological and environmental data is crucial for refining safety protocols and ensuring the responsible use of this compound.
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Methodological & Application
Application Notes and Protocols: Synthesis of 2-Phenyl-2H-benzotriazole
Abstract
This comprehensive technical guide details a robust and scalable experimental protocol for the synthesis of 2-Phenyl-2H-benzotriazole, a significant heterocyclic compound with applications in materials science and medicinal chemistry. This document provides a detailed narrative of the synthetic methodology, including the underlying reaction mechanisms, critical operational parameters, and in-depth characterization techniques. The protocol is designed for researchers, scientists, and professionals in drug development, offering field-proven insights to ensure reproducibility and high-yield synthesis. Visual diagrams of the workflow and reaction mechanism are included to enhance understanding, alongside tabulated data for clarity and ease of use.
Introduction and Significance
Benzotriazoles are a class of bicyclic heterocyclic compounds featuring a benzene ring fused to a triazole ring.[1] Among its derivatives, this compound is of particular interest due to its unique photophysical properties and its utility as a core scaffold in the development of various functional molecules. Its structure allows for significant ultraviolet (UV) absorption, making its derivatives valuable as UV stabilizers in polymers and other materials.[2] In the pharmaceutical realm, the benzotriazole moiety is a recognized pharmacophore, and its N-aryl derivatives are explored for a range of biological activities, including antimicrobial and anticancer properties.[3][4]
The synthesis of N-aryl benzotriazoles can be approached through several methodologies. A common and effective method, which will be the focus of this guide, involves the reductive cyclization of an o-nitroazobenzene intermediate. This approach is versatile and can be adapted for various substituted analogs.[2] Alternative strategies include copper-catalyzed Ullmann-type coupling reactions, which have become increasingly efficient with the development of new ligands and catalytic systems.[5][6][7] The selection of a synthetic route often depends on the availability of starting materials, desired scale, and functional group tolerance. This guide will focus on a classical, reliable, and well-documented procedure that provides a solid foundation for researchers.
Reaction Mechanism and Strategy
The synthesis of this compound is strategically designed as a two-step process. The initial step involves the formation of an azo intermediate, followed by a reductive cyclization to yield the final benzotriazole product.
The overall transformation can be visualized as follows:
Caption: High-level overview of the synthetic strategy.
Step 1: Diazotization and Azo Coupling
The synthesis commences with the diazotization of o-nitroaniline. In the presence of a strong acid (e.g., HCl) and sodium nitrite, the primary amino group of o-nitroaniline is converted into a diazonium salt. This electrophilic intermediate is then reacted with a coupling partner, typically a substituted phenol, to form an o-nitroazobenzene derivative.[2]
Step 2: Reductive Cyclization
The crucial step is the reductive cyclization of the o-nitroazobenzene intermediate. The nitro group is reduced to an amino group, which then undergoes an intramolecular cyclization by attacking the azo linkage to form the stable 1,2,3-triazole ring of the benzotriazole system.[8] Various reducing agents can be employed for this transformation, with common choices including sodium dithionite, hydrazine hydrate, or catalytic hydrogenation.[9][10]
The detailed mechanism for the formation of the benzotriazole ring from an ortho-substituted diamine, which is formed in situ during the reduction, involves the formation of a mono-diazonium species that undergoes spontaneous intramolecular cyclization.[11][12]
Caption: Simplified reaction mechanism pathway.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| o-Phenylenediamine | C₆H₈N₂ | 108.14 | ≥99.5% | Sigma-Aldrich |
| Glacial Acetic Acid | CH₃COOH | 60.05 | ≥99.7% | Sigma-Aldrich |
| Sodium Nitrite | NaNO₂ | 69.00 | ≥99.0% | Sigma-Aldrich |
| Aniline | C₆H₇N | 93.13 | ≥99.5% | Sigma-Aldrich |
| Hydrochloric Acid | HCl | 36.46 | 37% (w/w) | Fisher Scientific |
| Sodium Hydroxide | NaOH | 40.00 | ≥98% | VWR |
| Ethanol | C₂H₅OH | 46.07 | 95% | VWR |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ≥99.0% | Fisher Scientific |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ≥99.0% | Sigma-Aldrich |
Safety Precautions
Hazard Identification and Mitigation:
-
Aniline: Toxic if inhaled, ingested, or absorbed through the skin. It is a suspected carcinogen and mutagen.[13][14] All handling must be performed in a certified chemical fume hood.[13] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[14] In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[15]
-
Sodium Nitrite: A strong oxidizing agent that may intensify fire. It is toxic if swallowed.[16] Keep away from combustible materials. Store in a cool, dry, and well-ventilated area. In case of a spill, avoid generating dust and collect the material carefully.[16]
-
Acids and Bases: Concentrated hydrochloric acid and sodium hydroxide are corrosive. Handle with care, wearing appropriate PPE to prevent skin and eye contact.
Always have a safety shower and eyewash station readily accessible.[13] Review the Safety Data Sheets (SDS) for all chemicals before commencing the experiment.[13][14][16]
Step-by-Step Synthesis Procedure
Part A: Synthesis of Benzotriazole
This initial procedure outlines the formation of the parent benzotriazole ring system, which can then be arylated. A more direct synthesis of the 2-phenyl derivative is often achieved via reductive cyclization of the corresponding azo dye. For educational purposes and modularity, the synthesis of the parent benzotriazole is first described.
-
Dissolution of Starting Material: In a 250 mL beaker, dissolve 10.8 g (0.1 mol) of o-phenylenediamine in a mixture of 12 g (11.5 mL, 0.2 mol) of glacial acetic acid and 30 mL of water. Gentle warming may be necessary to achieve a clear solution.[12][17]
-
Cooling: Cool the solution to 15 °C in an ice-water bath while stirring magnetically.[17]
-
Diazotization: Prepare a solution of 7.5 g (0.11 mol) of sodium nitrite in 15 mL of water. Add this solution to the cooled o-phenylenediamine solution in one portion.[12]
-
Reaction: The mixture will warm up to approximately 85 °C and the color will change from deep red to pale brown.[17] Continue stirring for 15 minutes, allowing the mixture to cool.
-
Isolation of Crude Product: Thoroughly chill the mixture in an ice-water bath for 30 minutes to precipitate the product. Collect the pale brown solid by vacuum filtration and wash it with three 30 mL portions of ice-cold water.[17]
Part B: Phenylation of Benzotriazole (Illustrative Ullmann-Type Coupling)
While the reductive cyclization of the azo intermediate is a common route, this section illustrates the N-arylation of the pre-formed benzotriazole ring via a copper-catalyzed Ullmann condensation as an alternative conceptual pathway.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the crude benzotriazole from Part A, an aryl halide (e.g., iodobenzene), a copper catalyst (e.g., CuI or Cu₂O), a suitable ligand (e.g., 1,10-phenanthroline), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a high-boiling polar solvent like DMF or N-methylpyrrolidone.[5][7][18]
-
Reaction Conditions: Heat the reaction mixture to a high temperature (often >150 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).[5]
-
Work-up: After completion, cool the reaction mixture, dilute it with water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
Purification
The crude this compound is purified by recrystallization to obtain a product of high purity.
-
Solvent Selection: A common solvent system for recrystallization is ethanol or a mixture of ethanol and water.[9] Isopropyl alcohol is also an effective solvent.[9]
-
Procedure: Dissolve the crude product in a minimum amount of the hot recrystallization solvent. If the solution is colored, it can be treated with a small amount of activated charcoal.[19]
-
Crystallization: Filter the hot solution to remove any insoluble impurities and allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.[9]
Characterization
The identity and purity of the synthesized this compound must be confirmed through various analytical techniques.
Physical Properties
| Property | Expected Value |
| Appearance | Pale yellow or off-white solid |
| Melting Point | 108-110 °C |
| Molecular Formula | C₁₂H₉N₃ |
| Molar Mass | 195.22 g/mol |
Spectroscopic Analysis
Spectroscopic methods are essential for structural elucidation and confirmation.[20][21]
-
¹H NMR Spectroscopy: The ¹H NMR spectrum will show characteristic signals for the aromatic protons on both the phenyl and benzotriazole rings. The integration of these signals should correspond to the number of protons in the molecule. The chemical shifts will be influenced by the electronic environment of the protons.[4][22]
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display the expected number of signals corresponding to the unique carbon atoms in the molecule.[20][22]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic rings, C=C stretching within the rings, and the N=N stretching of the triazole group. The absence of N-H stretching bands (typically broad and around 3200-3500 cm⁻¹) helps confirm the N-substitution.[21][22]
-
Mass Spectrometry (MS): Mass spectrometry will be used to confirm the molecular weight of the compound. The molecular ion peak (M+) should correspond to the calculated molecular mass.[20][22]
Table of Expected Spectroscopic Data:
| Technique | Key Signals/Bands |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.4-7.4 (m, 9H, Ar-H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~145, 136, 129, 128, 120, 119 |
| IR (KBr, cm⁻¹) | ~3060 (Ar C-H str.), ~1600, 1500 (C=C str.), ~1450 (N=N str.) |
| MS (EI) | m/z: 195 (M+) |
(Note: Exact chemical shifts and absorption frequencies may vary slightly based on instrumentation and sample preparation.)
Conclusion
This application note provides a detailed and reliable protocol for the synthesis, purification, and characterization of this compound. By understanding the underlying chemical principles and adhering to the outlined safety precautions, researchers can successfully synthesize this valuable compound for further applications in materials science and drug discovery. The methodologies described are foundational and can be adapted for the synthesis of a wide array of N-aryl benzotriazole derivatives.
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Application Notes and Protocols for the Incorporation of 2-Phenyl-2H-benzotriazole into Polymer Matrices
Introduction: The Role of 2-Phenyl-2H-benzotriazole in Polymer Stability
Polymers are integral to a vast array of applications, from everyday packaging to advanced biomedical devices. However, their organic nature makes them susceptible to degradation from environmental factors, most notably ultraviolet (UV) radiation from sunlight. This degradation can manifest as discoloration, cracking, and a loss of mechanical integrity, ultimately leading to product failure. To counteract these effects, UV stabilizers are incorporated into polymer matrices. Among the most effective and widely used are benzotriazole derivatives, such as this compound.
2-(2-Hydroxyphenyl)-2H-benzotriazoles, also known as phenolic benzotriazoles, are a prominent class of UV absorbers. Their molecular structure is engineered to undergo a rapid and reversible intramolecular proton transfer upon absorbing a UV photon. This process efficiently converts the harmful UV energy into harmless thermal energy, which is then dissipated into the surrounding environment. This cycle can be repeated numerous times without significant degradation of the benzotriazole molecule, providing long-lasting protection to the host polymer. These compounds are particularly effective in absorbing UV-A and UV-B radiation (in the 300-400 nm range), which are the most damaging wavelengths for many polymers. Importantly, they exhibit minimal absorption in the visible light spectrum, ensuring that they do not adversely affect the color or transparency of the final product.
This document provides detailed application notes and protocols for the incorporation of this compound into polymer matrices, aimed at researchers, scientists, and drug development professionals. It covers various incorporation techniques, characterization and validation methods, and advanced strategies to enhance polymer stability.
Mechanism of UV Absorption by this compound
The photostability of this compound derivatives is attributed to their unique molecular structure, which facilitates an efficient excited-state intramolecular proton transfer (ESIPT) mechanism. The key to this process is the intramolecular hydrogen bond between the phenolic hydroxyl group and a nitrogen atom on the benzotriazole ring.
The process can be summarized in the following steps:
-
UV Photon Absorption: The benzotriazole molecule absorbs a high-energy UV photon, transitioning to an excited electronic state.
-
Intramolecular Proton Transfer: In the excited state, a proton from the phenolic hydroxyl group is rapidly transferred to a nitrogen atom of the benzotriazole ring.
-
Tautomerization and Energy Dissipation: This proton transfer leads to the formation of a transient, lower-energy keto-type tautomer. The excess energy is dissipated as thermal energy through vibrational relaxation.
-
Reverse Proton Transfer: The molecule then rapidly reverts to its original phenolic form in the ground state, ready to absorb another UV photon.
This entire cycle occurs on a picosecond timescale, allowing a single molecule of this compound to dissipate the energy of thousands of UV photons without undergoing photochemical degradation.
Caption: Mechanism of UV energy dissipation by this compound.
Methods for Incorporating this compound into Polymer Matrices
The choice of incorporation method depends on the polymer's properties (e.g., thermoplastic or thermoset), the desired final form of the product (e.g., film, fiber, or molded part), and the processing equipment available.
Melt Blending
Melt blending is a common and scalable method for incorporating additives into thermoplastic polymers. The process involves mixing the polymer pellets with the this compound powder and then heating the mixture above the polymer's melting point. The molten polymer and additive are then intensively mixed to ensure a homogeneous distribution.
General Protocol for Melt Blending:
-
Drying: Dry the polymer pellets in a vacuum oven at a temperature appropriate for the specific polymer to remove any residual moisture, which can cause defects in the final product.
-
Pre-mixing: In a sealed container, thoroughly mix the dried polymer pellets with the desired concentration of this compound powder (typically 0.1-2% by weight). A tumbling mixer can be used for larger batches to ensure a uniform initial blend.
-
Extrusion: Feed the pre-mixed material into a twin-screw extruder. The extruder's temperature profile should be optimized for the specific polymer to ensure proper melting and mixing without causing thermal degradation of the polymer or the UV absorber.
-
Homogenization: The shearing action of the rotating screws ensures a homogeneous dispersion of the this compound within the molten polymer matrix.
-
Pelletization: The extruded polymer strand is cooled in a water bath and then cut into pellets. These pellets, now containing the UV stabilizer, are ready for subsequent processing, such as injection molding or film extrusion.
Key Considerations for Melt Blending:
-
Thermal Stability: Ensure that the processing temperatures do not exceed the thermal decomposition temperature of the this compound derivative being used.
-
Compatibility: The compatibility between the UV absorber and the polymer matrix is crucial for preventing issues like blooming (migration of the additive to the surface).
-
Dispersion: The degree of mixing is critical for achieving a uniform distribution of the UV absorber, which is essential for consistent UV protection throughout the material.
Solution Casting
Solution casting is a versatile technique for producing thin polymer films with excellent optical clarity. This method is particularly suitable for polymers that are soluble in common organic solvents and for applications where high homogeneity is required.
General Protocol for Solution Casting:
-
Polymer Solution Preparation: Dissolve the polymer in a suitable solvent to create a solution of the desired concentration. The choice of solvent will depend on the polymer's solubility. Common solvents include chloroform, dichloromethane, tetrahydrofuran (THF), and toluene.
-
Additive Incorporation: Once the polymer is fully dissolved, add the this compound to the solution and stir until it is completely dissolved. The concentration of the UV absorber is typically calculated as a weight percentage relative to the polymer.
-
Degassing: To remove any dissolved air bubbles that could create defects in the final film, degas the solution using a vacuum desiccator or by gentle sonication.
-
Casting: Pour the bubble-free solution onto a flat, level substrate, such as a glass plate or a PTFE dish. The thickness of the film can be controlled by the volume of the solution cast and the area over which it is spread. A doctor blade can be used for more precise thickness control.
-
Solvent Evaporation: Allow the solvent to evaporate slowly in a controlled environment, such as a fume hood with gentle airflow. Slow evaporation is crucial to prevent the formation of defects like pinholes or an uneven surface. For some polymers, a controlled temperature ramp in an oven may be used to facilitate drying.
-
Film Detachment: Once the film is completely dry, carefully peel it from the substrate.
Caption: Workflow for solution casting of polymer films with this compound.
Covalent Incorporation of Polymerizable Benzotriazoles
A significant challenge with physically blending UV absorbers into polymers is their potential to leach out over time, especially in harsh environments. This not only reduces the long-term UV protection but can also lead to environmental contamination. A more robust approach is to covalently bond the benzotriazole moiety to the polymer backbone. This is achieved by using a polymerizable derivative of this compound that can be copolymerized with the primary monomer(s).
Synthesis of a Polymerizable Benzotriazole Monomer (Example):
Several synthetic routes exist for creating polymerizable benzotriazole derivatives. A common strategy is to introduce a vinyl or an acrylic group to the benzotriazole structure. For example, 2-(2'-hydroxy-5'-methacryloxyethylphenyl)-2H-benzotriazole can be synthesized and then copolymerized with other acrylic monomers.
General Protocol for Copolymerization:
-
Monomer Mixture Preparation: Prepare a mixture of the primary monomer (e.g., methyl methacrylate) and the synthesized polymerizable benzotriazole monomer in the desired molar ratio.
-
Initiator Addition: Add a free-radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), to the monomer mixture.
-
Polymerization: The polymerization can be carried out in bulk, solution, or emulsion, depending on the specific monomers and desired polymer properties. The reaction is typically conducted under an inert atmosphere (e.g., nitrogen or argon) at an elevated temperature to initiate the polymerization.
-
Purification: After the polymerization is complete, the resulting copolymer is purified to remove any unreacted monomers and initiator residues. This is often done by precipitating the polymer in a non-solvent and then drying it under vacuum.
The resulting copolymer will have the benzotriazole UV-absorbing units chemically bound to the polymer chains, preventing their migration and ensuring permanent UV protection.
Characterization and Validation Protocols
After incorporating this compound into a polymer matrix, it is essential to characterize the material to ensure the UV absorber is present at the desired concentration and to validate its effectiveness in providing UV protection.
Quantification of this compound Concentration
UV-Vis Spectrophotometry:
UV-Vis spectrophotometry is a straightforward method for quantifying the concentration of a UV absorber in a polymer, particularly in thin films or solutions.
Protocol for UV-Vis Analysis:
-
Calibration Curve: Prepare a series of standard solutions of the this compound in a suitable solvent (one that also dissolves the polymer) at known concentrations. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for the benzotriazole derivative. Plot a calibration curve of absorbance versus concentration.
-
Sample Preparation: Dissolve a known weight of the polymer containing the UV absorber in a known volume of the same solvent used for the calibration curve.
-
Absorbance Measurement: Measure the absorbance of the sample solution at the λmax.
-
Concentration Determination: Use the calibration curve to determine the concentration of the this compound in the sample solution. From this, the weight percentage of the UV absorber in the polymer can be calculated.
| Parameter | Description |
| Wavelength Range | Typically 200-500 nm to cover the UV and visible regions. |
| λmax | The wavelength at which the benzotriazole derivative shows maximum absorbance. |
| Solvent | Must be transparent in the UV region of interest and capable of dissolving both the polymer and the UV absorber. |
| Concentration Range | Should be within the linear range of the Beer-Lambert law. |
Evaluation of UV Stability
Accelerated Weathering Tests:
To assess the effectiveness of the incorporated UV absorber in protecting the polymer from degradation, accelerated weathering tests are performed. These tests simulate the damaging effects of sunlight, heat, and moisture in a controlled laboratory environment. Several ASTM standards provide detailed procedures for conducting these tests.
Common ASTM Standards for Accelerated Weathering:
-
ASTM G154: Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Nonmetallic Materials. This standard uses fluorescent lamps to provide a specific UV spectrum.
-
ASTM D4329: Standard Practice for Fluorescent UV Exposure of Plastics. This standard provides specific procedures for testing plastics using fluorescent UV lamps.
-
ASTM D4587: Standard Practice for Fluorescent UV-Condensation Exposures of Paint and Related Coatings.
General Protocol for Accelerated Weathering (based on ASTM G154):
-
Sample Preparation: Prepare samples of the polymer with and without the this compound. The samples should have a standardized size and shape (e.g., flat plaques).
-
Exposure Cycle: Place the samples in an accelerated weathering chamber. The test involves exposing the samples to alternating cycles of UV radiation and moisture (condensation or water spray) at controlled temperatures. A typical cycle might be 8 hours of UV exposure at 70°C followed by 4 hours of condensation at 50°C.
-
Duration: The test is run for an extended period, often hundreds or thousands of hours, to simulate long-term outdoor exposure.
-
Evaluation: At regular intervals, remove the samples from the chamber and evaluate them for signs of degradation. This can include:
-
Color Change: Measure the change in color using a spectrophotometer or colorimeter.
-
Gloss Retention: Measure the change in surface gloss.
-
Mechanical Properties: Test for changes in tensile strength, impact strength, or other relevant mechanical properties.
-
Surface Analysis: Inspect the surface for cracking, crazing, or chalking using microscopy.
-
Assessment of Leaching
For applications where the polymer will be in contact with liquids, it is important to assess the potential for the this compound to leach out of the matrix.
General Protocol for Leaching Test:
-
Sample Preparation: Prepare samples of the polymer containing a known concentration of the UV absorber with a defined surface area.
-
Immersion: Immerse the samples in a suitable extraction solvent (e.g., water, ethanol, or a solvent relevant to the end-use application) in a sealed container. The volume of the solvent should be sufficient to ensure that the concentration of the leached additive remains well below its solubility limit.
-
Incubation: Incubate the samples at a controlled temperature for a specified period. Agitation may be used to simulate dynamic conditions.
-
Analysis of Leachate: At various time points, take aliquots of the solvent and analyze the concentration of the this compound that has leached out. This can be done using techniques like UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).
-
Data Analysis: Plot the concentration of the leached UV absorber over time to determine the leaching kinetics.
Conclusion
The incorporation of this compound into polymer matrices is a critical strategy for enhancing their durability and extending their service life in applications where exposure to UV radiation is a concern. The choice of incorporation method—melt blending, solution casting, or covalent bonding of polymerizable derivatives—should be carefully considered based on the specific polymer, the desired product form, and the performance requirements. Rigorous characterization and validation, including quantification of the UV absorber concentration, accelerated weathering tests, and leaching studies, are essential to ensure the long-term effectiveness and safety of the stabilized polymer product. By following the protocols and considering the principles outlined in these application notes, researchers and developers can successfully formulate and validate polymer systems with superior UV resistance.
References
-
Accelerated Weathering (QUV) ASTM G154, ASTM D4329, ASTM D4587, ISO 4892. Intertek.
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ASTM G154 - Accelerated Weathering. ICC Evaluation Service, LLC (ICC-ES).
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TEST STANDARDS FOR THE UV BOX ACCELERATED WEATHERING TESTER COATINGS. Cofomegra.
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Accelerated Weathering Test As Per ASTM D4364. Kiyo R&D.
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Synthesis of n-Type Poly(benzotriazole)s Having p-Conducting and Polymerizable Carbazole Pendants. ACS Publications.
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The Synthesis and Characterization of Acrylic Polymer with 1,2,3-Benzotriazole Pendant Groups. Crimson Publishers.
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1,2,3-benzotriazole. Organic Syntheses.
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Equilibrium leaching of selected ultraviolet stabilizers from plastic products. ScienceDirect.
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Synthesis and solution self-assembly of poly(benzotriazole)-b-poly(alkyl methacrylate)s. RSC Publishing.
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UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Technology Networks.
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Degradation of Benzotriazole UV Stabilizers in PAA/d-Electron Metal Ions Systems—Removal Kinetics, Products and Mechanism Evaluation. National Center for Biotechnology Information.
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The Science Behind UV Stabilizers: Understanding Benzotriazole Derivatives. NINGBO INNO PHARMCHEM CO.,LTD.
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How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. Indonesian Journal of Science & Technology.
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How do UV absorbers work ?. Raytop Chemical.
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2-(2-Hydroxyphenyl)-2H-benzotriazoles. Wikipedia.
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Plastics with UV absorbers, a “Protective umbrella”. Partners in Chemicals.
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Quantification of polymer concentration in water using UV-Vis spectroscopy. Semantic Scholar.
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ASTM D4329 Fluorescent UV Exposure Testing for Plastics. Micom Laboratories.
-
Complete Guide to ISO and ASTM Standards for UV Weathering Testing. Pacorr.
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Polymerizable UV absorbers for the UV stabilization of polyesters. I. Design, synthesis and polymerization of a library of UV ab. Arkivoc.
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Equilibrium leaching of selected ultraviolet stabilizers from plastic products. PubMed.
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How to remove bubbles in thin film via solution casting ?. ResearchGate.
-
Polymer UV-Vis Absorption. Akina, Inc.
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Using Polymer Solution Casting to Deliver High-Quality Films. Tollcoating by Carestream.
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Modifications of Polymers through the Addition of Ultraviolet Absorbers to Reduce the Aging Effect of Accelerated and Natural Irradiation. National Center for Biotechnology Information.
-
Synthesis of 2-(2-hydroxyphenyl)-2H-benzotriazole monomers and studies of the surface photostabilization of the related copolymers. ResearchGate.
-
Application Notes and Protocols for Reactive Benzotriazole UV Absorbers on Textiles. Benchchem.
-
Method for synthesizing benzotriazole. Google Patents.
-
Processes for the preparation of benzotriazole uv absorbers. Google Patents.
Application Notes and Protocols: Utilizing 2-Phenyl-2H-benzotriazole as a Photostabilizer in Plastics
Abstract
This document provides a comprehensive guide for researchers, scientists, and professionals in drug development and material science on the effective use of 2-Phenyl-2H-benzotriazole and its derivatives as photostabilizers in plastic matrices. The focus is on the underlying mechanisms, practical application protocols, and robust testing methodologies to ensure the longevity and performance of stabilized polymers. This guide emphasizes a deep understanding of the scientific principles to empower users to optimize formulations for specific applications.
Introduction: The Challenge of Photodegradation in Polymeric Materials
Polymers are susceptible to degradation upon exposure to ultraviolet (UV) radiation, leading to undesirable changes in their physical and chemical properties. This photodegradation manifests as discoloration (yellowing), cracking, loss of mechanical strength, and reduced overall lifespan.[1][2] For applications in industries ranging from automotive and construction to packaging and medical devices, mitigating these effects is paramount.
UV absorbers are a critical class of additives designed to protect polymers by absorbing harmful UV radiation and dissipating it as harmless thermal energy.[3][4] Among these, 2-(2-hydroxyphenyl)-2H-benzotriazoles, a class to which this compound belongs, are highly effective photostabilizers.[3][5] Their efficacy stems from a unique intramolecular proton transfer mechanism that allows for the efficient conversion of UV energy.
Mechanism of Photostabilization by this compound Derivatives
The photoprotective action of 2-(2-hydroxyphenyl)-2H-benzotriazoles is a fascinating example of molecular photophysics. The process can be broken down into the following key steps:
-
UV Absorption: The molecule, in its ground state, absorbs a photon of UV radiation, transitioning to an excited electronic state.
-
Excited State Intramolecular Proton Transfer (ESIPT): In the excited state, a proton from the hydroxyl group is rapidly transferred to a nitrogen atom on the benzotriazole ring. This creates an unstable keto-type tautomer.
-
Energy Dissipation: The keto-type tautomer quickly undergoes non-radiative decay back to its ground state, releasing the absorbed energy as heat.
-
Reverse Proton Transfer: In the ground state, the proton is transferred back to the hydroxyl group, regenerating the original molecular structure, ready to absorb another UV photon.
This rapid and efficient cycle of absorption and harmless dissipation of energy protects the polymer matrix from the damaging effects of UV radiation.
Caption: Mechanism of UV energy dissipation by 2-(2-hydroxyphenyl)-2H-benzotriazole.
Practical Applications and Formulation Guidelines
This compound and its derivatives are compatible with a wide range of polymers.[1] Key applications include:
-
Polycarbonates (PC): To prevent yellowing and maintain transparency in applications like automotive headlamps and glazing.
-
Polyesters (PET, PBT): For use in packaging films and fibers to prevent degradation and discoloration.
-
Polyamides (PA): To enhance the light stability of engineering plastics used in automotive and industrial components.[6]
-
Acrylics (PMMA): To protect against surface cracking and maintain optical clarity.
-
Coatings and Paints: To prevent fading and chalking of pigmented and clear coatings.[1]
Recommended Loading Levels
The optimal concentration of the photostabilizer depends on the polymer type, the thickness of the material, and the expected level of UV exposure. The following table provides general guidelines:
| Polymer Matrix | Recommended Loading Level (% w/w) | Key Considerations |
| Polycarbonate (PC) | 0.15 - 0.50 | Higher loadings for outdoor applications. |
| Polyethylene Terephthalate (PET) | 0.20 - 0.75 | Ensure good dispersion to maintain clarity. |
| Polyamide (PA) | 0.25 - 1.00 | Often used in combination with HALS.[6] |
| Polymethyl Methacrylate (PMMA) | 0.10 - 0.40 | Lower loadings are often sufficient. |
| Automotive Clear Coats | 1.00 - 3.00 (on solids) | Higher concentrations for maximum protection. |
Note: These are starting recommendations. Optimization for specific applications is crucial and should be guided by performance testing.
Synergistic Combinations
For enhanced performance, this compound derivatives are often used in conjunction with Hindered Amine Light Stabilizers (HALS). While benzotriazoles act as UV absorbers, HALS function as radical scavengers, trapping free radicals generated during photodegradation. This dual-protection system is highly effective in demanding applications.[6]
Experimental Protocols
Protocol 1: Incorporation of this compound into a Polymer Matrix via Melt Compounding
This protocol describes a standard procedure for incorporating the photostabilizer into a thermoplastic polymer using a twin-screw extruder.
Materials and Equipment:
-
Polymer resin (e.g., Polycarbonate pellets)
-
This compound derivative powder
-
Twin-screw extruder with gravimetric feeders
-
Pelletizer
-
Injection molding machine or film extrusion line
-
Drying oven
Procedure:
-
Pre-Drying: Dry the polymer pellets according to the manufacturer's specifications to prevent hydrolytic degradation during processing.
-
Premixing (Optional): For low concentrations, a masterbatch of the photostabilizer in the host polymer can be prepared to ensure uniform distribution.
-
Extrusion:
-
Set the temperature profile of the extruder appropriate for the polymer being processed.
-
Calibrate the gravimetric feeders to deliver the desired loading level of the polymer and the photostabilizer.
-
Feed the polymer and the photostabilizer into the main throat of the extruder.
-
Melt compound the materials, ensuring proper mixing and dispersion.
-
-
Pelletization: Cool the extruded strands in a water bath and pelletize them to a uniform size.
-
Post-Drying: Dry the compounded pellets to remove any residual moisture before further processing.
-
Specimen Preparation: Use an injection molding machine or a film extruder to prepare test specimens (e.g., tensile bars, plaques) from the compounded pellets.
Caption: Workflow for incorporating photostabilizers via melt compounding.
Protocol 2: Evaluation of Photostabilizer Efficacy using Accelerated Weathering
This protocol outlines the procedure for assessing the performance of the stabilized polymer using a QUV accelerated weathering tester, following principles from ASTM and ISO standards.[7][8][9][10]
Materials and Equipment:
-
QUV accelerated weathering tester (equipped with UVA-340 lamps)
-
Test specimens (with and without photostabilizer)
-
Spectrocolorimeter
-
Gloss meter
-
Universal testing machine (for mechanical properties)
Procedure:
-
Specimen Mounting: Mount the test specimens in the sample holders of the QUV tester.
-
Test Cycle Selection: Select an appropriate test cycle that simulates the intended end-use environment. A common cycle for plastics is ASTM G154, which involves alternating periods of UV exposure and condensation.
-
Exposure: Expose the specimens in the QUV tester for a predetermined duration (e.g., 500, 1000, 2000 hours).
-
Periodic Evaluation: At specified intervals, remove the specimens and evaluate their properties:
-
Color Change (ΔE*): Measure the color of the exposed specimens using a spectrocolorimeter and compare it to the unexposed control.
-
Gloss Retention: Measure the gloss of the exposed specimens and calculate the percentage of gloss retained compared to the unexposed control.
-
Mechanical Properties: Perform tensile tests to determine the retention of properties such as tensile strength and elongation at break.
-
-
Data Analysis: Plot the change in properties as a function of exposure time to compare the performance of the stabilized and unstabilized polymer.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Dispersion | Inadequate mixing during compounding; Incompatibility with the polymer matrix. | Optimize extruder screw design and processing parameters; Consider using a more compatible derivative or a wetting agent. |
| Yellowing During Processing | Thermal degradation of the polymer or stabilizer. | Lower the processing temperature; Reduce residence time in the extruder; Ensure the stabilizer is thermally stable for the processing conditions. |
| Leaching/Migration of Stabilizer | Low molecular weight of the stabilizer; High service temperature. | Use a higher molecular weight benzotriazole derivative; Consider reactive-type stabilizers that can be covalently bonded to the polymer.[11] |
| Inconsistent Weathering Results | Variability in specimen preparation; Inconsistent positioning in the weathering chamber. | Ensure consistent specimen preparation and randomize specimen placement within the chamber. |
Conclusion
This compound and its derivatives are highly effective photostabilizers for a wide range of plastics. A thorough understanding of their mechanism of action, coupled with systematic formulation and testing, is key to achieving optimal performance and extending the service life of polymeric materials. The protocols and guidelines presented in this document provide a solid foundation for researchers and professionals to successfully utilize these important additives.
References
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2-(2-Hydroxyphenyl)-2H-benzotriazoles - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]
-
ASTM D5208 Photodegradation Testing of Plastics Packaging - Testing Laboratory. (n.d.). Retrieved January 14, 2026, from [Link]
-
ASTM D5272-08 - Standard Practice for Outdoor Exposure Testing of Photodegradable Plastics. (n.d.). Retrieved January 14, 2026, from [Link]
-
ASTM Testing for Plastics and Polymers - Intertek. (n.d.). Retrieved January 14, 2026, from [Link]
-
An analytical survey of benzotriazole UV stabilizers in plastic products and their endocrine-disrupting potential via human estrogen and androgen receptors - PubMed. (2021). Retrieved January 14, 2026, from [Link]
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Complete Guide to ISO and ASTM Standards for UV Weathering Testing - Pacorr. (n.d.). Retrieved January 14, 2026, from [Link]
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Degradation of Benzotriazole UV Stabilizers in PAA/d-Electron Metal Ions Systems—Removal Kinetics, Products and Mechanism Evaluation - PubMed Central. (2022). Retrieved January 14, 2026, from [Link]
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PHENOLIC BENZOTRIAZOLE - atamankimya.com. (n.d.). Retrieved January 14, 2026, from [Link]
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Photochemical stability of UV-screening transparent acrylic copolymers of 2-(2-hydroxy-5-vinylphenyl)-2H-benzotriazole - NASA Technical Reports Server (NTRS). (1983). Retrieved January 14, 2026, from [Link]
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Standard Procedure for Exposure of Photodegradable Plastics as per ASTM D5208. (n.d.). Retrieved January 14, 2026, from [Link]
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Application Note & Protocols: A Multi-technique Approach for the Comprehensive Characterization of 2-Phenyl-2H-benzotriazole
Abstract
2-Phenyl-2H-benzotriazole is a key chemical scaffold found in a variety of applications, including as a UV stabilizer and a precursor for pharmacologically active compounds.[1][2] Its precise structural confirmation and purity assessment are critical for ensuring material performance, reproducibility in research, and safety in drug development. This document provides a detailed guide to the essential analytical techniques required for the unambiguous characterization of this compound. We present not just the protocols but the underlying scientific rationale, enabling researchers to adapt and troubleshoot these methods effectively. The synergistic use of spectroscopic and chromatographic techniques provides a self-validating system for structural elucidation and purity determination.
Introduction: The Need for Rigorous Characterization
This compound (C₁₂H₉N₃, Molar Mass: ~195.22 g/mol ) is an aromatic heterocyclic compound featuring a phenyl group attached to a benzotriazole ring system.[3][4] The specific isomer, this compound, has distinct physicochemical properties compared to its 1H-isomer, making unequivocal identification essential. Its utility as a UV absorber, for instance, is directly linked to its specific electronic structure.[5] In pharmaceutical research, it serves as a core moiety in the synthesis of novel therapeutic agents.[6][7]
Given this context, a simple melting point or single-technique analysis is insufficient. A comprehensive characterization workflow is necessary to confirm the covalent structure, verify isomeric purity, and quantify any impurities. This guide outlines an integrated analytical approach, combining data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods (UV-Vis, FTIR) to build a complete and trustworthy profile of the molecule.
Integrated Analytical Workflow
A robust characterization strategy relies on the convergence of data from multiple orthogonal techniques. Each method provides a unique piece of the structural puzzle, and together they form a powerful, self-validating workflow.
Figure 1: Integrated workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR is the cornerstone of structural elucidation, providing detailed information about the chemical environment of each proton and carbon atom. For this compound, it is indispensable for confirming the substitution pattern and distinguishing it from other isomers.
Expertise & Causality: The choice of a deuterated solvent like Chloroform-d (CDCl₃) is critical. It dissolves the analyte without producing an interfering proton signal and provides a deuterium lock signal for the spectrometer to maintain field stability, ensuring high-resolution data.
Protocol 1: ¹H and ¹³C NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.7 mL of Chloroform-d (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-32 (adjust for concentration).
-
Relaxation Delay (d1): 2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single pulse (zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more (¹³C nucleus is less sensitive).
-
Relaxation Delay (d1): 2 seconds.
-
-
-
Data Interpretation:
-
¹H NMR: The spectrum is expected to show signals only in the aromatic region (~7.0-8.5 ppm). The phenyl protons and benzotriazole protons will appear as complex multiplets. The integration of these regions should correspond to the 9 aromatic protons.
-
¹³C NMR: The spectrum will display distinct signals for the carbon atoms of the phenyl and benzotriazole rings. The PubChem database provides reference spectra for comparison.[3]
-
2D NMR: For unambiguous assignment, 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended to establish C-H and long-range C-H correlations, respectively.[8]
-
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
MS provides the definitive molecular weight of the compound, serving as a primary check of its identity. Coupled with a chromatographic inlet (GC-MS or LC-MS), it also becomes a powerful tool for identifying impurities.
Expertise & Causality: Electron Ionization (EI) is a common technique for GC-MS and provides reproducible fragmentation patterns that act as a molecular fingerprint. The molecular ion peak (M⁺) should be clearly visible. The loss of 28 amu (N₂) is a characteristic fragmentation pathway for many nitrogen-containing heterocyclic compounds.[8]
Protocol 2: GC-MS Analysis
-
Sample Preparation:
-
Prepare a stock solution of the sample at 1 mg/mL in a volatile solvent like Dichloromethane or Ethyl Acetate.
-
Prepare a working solution by diluting the stock solution to approximately 10-20 µg/mL.
-
-
Instrument Parameters:
-
Gas Chromatograph (GC):
-
Column: Standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
Source Temperature: 230 °C.
-
-
-
Data Interpretation:
-
The total ion chromatogram (TIC) should show a single, sharp peak corresponding to this compound.
-
The mass spectrum for this peak should display a prominent molecular ion (M⁺) peak at m/z 195 , corresponding to the molecular formula C₁₂H₉N₃.[3]
-
Key fragment ions may be observed at m/z 91 (tropylium ion from the phenyl group) and m/z 64.[3]
-
| Parameter | Value | Rationale |
| Molecular Formula | C₁₂H₉N₃ | |
| Exact Mass | 195.0796 Da | High-resolution MS can confirm this value. |
| Nominal Mass | 195 Da | Observed with standard quadrupole MS. |
| Expected M⁺ Peak | m/z 195 | Confirms the molecular weight. |
| Key Fragments | m/z 91, 64 | Provides fingerprint for structural confirmation. |
| Table 1: Key Mass Spectrometry Data for this compound. |
High-Performance Liquid Chromatography (HPLC): The Purity Arbiter
HPLC is the gold standard for determining the purity of a non-volatile organic compound. When coupled with a UV detector, it allows for the quantification of the main component and any impurities.
Expertise & Causality: A Phenyl-Hexyl column is often an excellent choice for aromatic compounds like this, as it provides alternative selectivity to a standard C18 column through pi-pi interactions.[9][10] The mobile phase, a mixture of acetonitrile and water with a formic acid modifier, ensures good peak shape and retention on the reversed-phase column.
Protocol 3: Reversed-Phase HPLC for Purity Analysis
-
Sample Preparation:
-
Prepare a stock solution of the sample in acetonitrile (ACN) at a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Prepare a working solution at ~50 µg/mL by diluting the stock with the mobile phase.
-
-
Instrument Parameters:
-
HPLC System: Standard system with UV detector.
-
Column: Phenyl-Hexyl phase (e.g., Phenomenex Kinetex® Phenyl-Hexyl, 100 x 4.6 mm, 2.6 µm) or a standard C18 column.[9][10]
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 40% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
UV Detection: 254 nm and 305 nm.
-
Injection Volume: 5 µL.
-
-
System Suitability & Data Interpretation:
-
System Suitability: Before running samples, perform replicate injections of a standard. The retention time should have a relative standard deviation (RSD) of <1%, and the peak area should have an RSD of <2%.
-
Purity Analysis: The resulting chromatogram should show a major peak for this compound. Purity is calculated based on the area percent of all peaks detected. A high-purity sample should exhibit a peak area of >99%.
-
Figure 2: Decision workflow for purity verification using orthogonal techniques.
Complementary Spectroscopic Techniques
UV-Visible (UV-Vis) Spectroscopy
As a UV absorbing agent, the UV-Vis spectrum is a key characteristic of this compound. It confirms the presence of the conjugated aromatic system.
Protocol:
-
Sample Preparation: Prepare a dilute solution (~5-10 µg/mL) in a UV-transparent solvent like ethanol or acetonitrile.
-
Analysis: Scan the sample from 200 to 400 nm against a solvent blank.
-
Interpretation: The spectrum is expected to show intense absorption bands in the UV-A and UV-B regions (approximately 280-400 nm), which is characteristic of this class of compounds.[5][11] The specific λₘₐₓ can be used for quantitative analysis via a calibration curve, adhering to the Beer-Lambert Law.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides information about the functional groups present in the molecule. It is a rapid and simple technique to confirm the presence of the aromatic rings and the absence of certain impurities (e.g., N-H stretches from the 1H-isomer or O-H from starting materials).
Protocol:
-
Sample Preparation: The sample can be analyzed neat as a solid using an Attenuated Total Reflectance (ATR) accessory or prepared as a KBr pellet.[3]
-
Analysis: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Interpretation: The spectrum will be complex, but key characteristic bands include:
Conclusion
The characterization of this compound requires a multi-faceted analytical approach. By systematically applying NMR for structural elucidation, Mass Spectrometry for molecular weight confirmation, HPLC for purity assessment, and UV-Vis/FTIR for functional group verification, a complete and reliable profile of the molecule can be established. The protocols and insights provided in this guide are designed to empower researchers to perform high-quality, self-validating characterization, ensuring the integrity of their materials and the reliability of their results.
References
-
Liu, G.-X., Li, G.-Y., & Wang, J.-T. (2009). 2-(2-Methoxy-5-methylphenyl)-2H-benzotriazole. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2811. Available at: [Link]
-
Tasheh, N., Fouegue, A., & Ghogomu, J. (2021). Investigation of the Antioxidant and UV Absorption Properties of 2-(2'-hydroxy-5'-methylphenyl)-benzotriazole and Its Ortho-Substituted Derivatives via DFT/TD-DFT. Computational Chemistry, 9, 161-196. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 154096, 2H-Benzotriazole, 2-phenyl-. Retrieved January 14, 2026, from [Link].
-
Waidyanatha, S., & Fennell, T. R. (2022). Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS). Journal of Analytical Toxicology, 46(8), 920-930. Available at: [Link]
-
Pérez-Villanueva, J., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules, 26(8), 2196. Available at: [Link]
-
Nagargoje, D. R., & Baseer, M. A. (2018). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 5(2), 01-08. Available at: [Link]
-
Oshima, S., et al. (2021). Fluorescent this compound dyes with intramolecular N–H···N hydrogen bonding: Synthesis and modulation of fluorescence properties by proton-donating substituents. Dyes and Pigments, 188, 109181. Available at: [Link]
-
Zhang, W., et al. (2021). Direct Condensation between o‐Arylenediamines and Nitroarenes: A Facile Access to 2‐Aryl‐2H‐benzotriazoles. Angewandte Chemie International Edition, 60(15), 8233-8237. Available at: [Link]
-
Alyoubi, A. O., et al. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Modeling, 20(3), 2078. Available at: [Link]
-
Lhiaubet-Vallet, V., et al. (2010). Absorption spectra of 2 in different solvents (concentration ca. 10⁻⁵ M). Photochemical & Photobiological Sciences, 9(5), 784-790. Available at: [Link]
-
Waidyanatha, S., & Fennell, T. R. (2022). Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS). Taylor & Francis Online, 46(8), 920-930. Available at: [Link]
-
Abood, H. M., & Al-Mulla, A. (2023). Study of Reactions of 2,2-Dichloro-N-(Substituted Phenyl) Acetamide With 1H-Benzo[d]1,2,3-Triazole. Egyptian Journal of Chemistry, 66(6), 1-6. Available at: [Link]
-
The Royal Society of Chemistry (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Retrieved January 14, 2026, from [Link]
-
Process Insights (2023). Benzotriazole Monitoring in Semiconductors with Fiber Optic UV-Vis Spectroscopy. Retrieved January 14, 2026, from [Link]
-
Process Insights (2023). APPLICATION NOTE - Benzotriazole Using Fiber Optic-based, UV-VIS Spectroscopy. Retrieved January 14, 2026, from [Link]
-
ResearchGate (n.d.). FTIR spectrum of N–H stretching vibrations of benzotriazole in the gas.... Retrieved January 14, 2026, from [Link]
-
ResearchGate (n.d.). FTIR spectra of N–H stretching vibrations of 1 H - and 2 H.... Retrieved January 14, 2026, from [Link]
-
Asperger, A., et al. (2019). Simultaneous determination of low molecule benzotriazoles and benzotriazole UV stabilizers in wastewater by ultrasound-assisted emulsification microextraction followed by GC–MS detection. Scientific Reports, 9, 17871. Available at: [Link]
Sources
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- 4. Page loading... [wap.guidechem.com]
- 5. Investigation of the Antioxidant and UV Absorption Properties of 2-(2’-hydroxy-5’-methylphenyl)-benzotriazole and Its Ortho-Substituted Derivatives via DFT/TD-DFT [scirp.org]
- 6. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Gas chromatography-mass spectrometry (GC-MS) analysis of 2-Phenyl-2H-benzotriazole
Abstract
This application note provides a comprehensive guide and a detailed protocol for the identification and quantification of 2-Phenyl-2H-benzotriazole using Gas Chromatography-Mass Spectrometry (GC-MS). This compound belongs to the family of benzotriazole UV stabilizers, which are used in a variety of industrial and consumer products to prevent photodegradation.[1][2][3] Due to their persistence and potential for bioaccumulation, sensitive and reliable analytical methods are required for their monitoring in various matrices. This guide is intended for researchers, analytical chemists, and quality control professionals, offering a robust methodology grounded in established analytical principles. We will detail every aspect of the workflow, from sample preparation to data interpretation, explaining the scientific rationale behind each procedural step to ensure accuracy and reproducibility.
Introduction and Scientific Principle
This compound is a semi-volatile organic compound well-suited for Gas Chromatography (GC) analysis. The core of this method relies on the synergistic power of GC and Mass Spectrometry (MS).
-
Gas Chromatography (GC): The GC separates compounds from a mixture based on their volatility and differential interactions with a stationary phase coated inside a long, thin capillary column. As the sample travels through the column with an inert carrier gas, compounds with higher volatility and weaker interactions elute faster. This process provides a characteristic retention time (RT) for each analyte under a specific set of conditions, which serves as the primary identifier in the time domain.
-
Mass Spectrometry (MS): Following separation by the GC, the eluted analyte enters the mass spectrometer. Here, it is subjected to high-energy electron impact (EI), causing it to ionize and fragment in a predictable and reproducible manner. These charged fragments are then separated by a mass analyzer (typically a quadrupole) based on their mass-to-charge ratio (m/z). The resulting pattern of fragments, known as a mass spectrum , acts as a unique chemical fingerprint, allowing for unambiguous structural confirmation of the analyte.
The combination of a unique retention time from the GC and a specific mass spectrum from the MS provides exceptionally high confidence in the identification and quantification of this compound.
Chemical & Physical Properties of this compound
A foundational understanding of the analyte's properties is critical for method development.
| Property | Value | Source |
| Chemical Name | This compound | [4][5][6] |
| CAS Number | 1916-72-9 | [4][5][7] |
| Molecular Formula | C₁₂H₉N₃ | [4][5][6] |
| Molecular Weight | 195.22 g/mol | [4][6] |
| Appearance | Solid (form may vary) | N/A |
| InChIKey | XJRLKUOFBZMRBR-UHFFFAOYSA-N | [4][5][6] |
Experimental Protocol
This protocol is designed to be a self-validating system, incorporating steps for calibration and quality control.
Safety Precautions
-
All handling of chemicals and standards should be performed in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[8]
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents prior to use.[9][10] Some benzotriazole derivatives are considered hazardous and may cause skin and eye irritation.[10]
Materials and Reagents
-
Standard: this compound (≥98% purity)
-
Solvents: HPLC or GC-grade Methanol, Dichloromethane, Ethyl Acetate, Hexane
-
Internal Standard (Recommended): A deuterated analogue or a structurally similar compound not expected in the samples (e.g., 1-Phenyl-1H-benzotriazole, CAS: 883-39-6).
-
Glassware: Class A volumetric flasks, pipettes, autosampler vials with PTFE-lined septa.
-
Water: Deionized or ultrapure water.
Standard and Sample Preparation
Causality: Accurate quantification is impossible without precise standards. The goal is to create a calibration curve that brackets the expected concentration range of the analyte in the unknown samples.
Protocol 1: Standard Solution Preparation
-
Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound standard into a 10 mL Class A volumetric flask. Dissolve and bring to volume with methanol.
-
Working Stock Solution (e.g., 10 µg/mL): Pipette 100 µL of the primary stock solution into a 10 mL volumetric flask and bring to volume with the final analysis solvent (e.g., ethyl acetate or dichloromethane).
-
Calibration Standards: Perform serial dilutions from the working stock solution to create a series of calibration standards (e.g., 50, 100, 250, 500, 1000 ng/mL). All calibration standards should be fortified with the internal standard at a constant concentration.
Protocol 2: Sample Preparation (Liquid-Liquid Extraction for Aqueous Matrices)
Causality: The objective of sample preparation is to isolate the analyte from the sample matrix (e.g., water, plasma) and concentrate it into a small volume of a clean, organic solvent compatible with the GC-MS system.[11] Liquid-Liquid Extraction (LLE) is a robust and widely applicable technique for semi-volatile compounds. For more complex matrices or lower detection limits, techniques like Dispersive Liquid-Liquid Microextraction (DLLME) or Solid Phase Extraction (SPE) may be required.[1][12][13]
-
Sample Collection: Collect a 50 mL aqueous sample in a clean glass container.
-
Fortification: Spike the sample with the internal standard.
-
Extraction: Transfer the sample to a 100 mL separatory funnel. Add 20 mL of dichloromethane.
-
Mixing: Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.
-
Phase Separation: Allow the layers to separate for 10 minutes. The organic layer (dichloromethane) will be at the bottom.
-
Collection: Drain the lower organic layer into a clean flask.
-
Repeat: Repeat the extraction (steps 3-6) with a fresh 20 mL aliquot of dichloromethane and combine the organic extracts.
-
Drying & Concentration: Pass the combined extract through a small column of anhydrous sodium sulfate to remove residual water. Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.
-
Analysis: Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.
GC-MS Instrumentation and Parameters
Causality: The parameters below are selected to ensure thermal stability of the analyte, achieve sharp chromatographic peaks (good efficiency), and generate a reproducible fragmentation pattern for confident identification.
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides precise electronic pneumatic control for reproducible retention times. |
| MS System | Agilent 5977B MSD or equivalent | Offers excellent sensitivity and spectral integrity in both SCAN and SIM modes. |
| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | A robust, general-purpose column providing excellent separation for semi-volatile compounds. |
| Injection Volume | 1 µL | Standard volume to avoid overloading the column. |
| Injector Temperature | 280 °C | Ensures complete and rapid volatilization of the analyte without thermal degradation. |
| Injection Mode | Splitless | Maximizes the transfer of analyte onto the column, essential for trace-level analysis. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Initial: 100 °C, hold for 1 min. Ramp: 20 °C/min to 300 °C. Hold: 5 min. | The temperature program is designed to elute the analyte efficiently while separating it from potential interferences. |
| MS Transfer Line | 290 °C | Prevents condensation of the analyte between the GC and MS. |
| Ion Source Temp. | 230 °C | Standard temperature for robust EI ionization. |
| Quadrupole Temp. | 150 °C | Standard temperature for stable mass filtering. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy provides reproducible and extensive fragmentation for library matching. |
| Acquisition Mode | Full Scan (m/z 50-300) and/or SIM | Full Scan is used for initial identification and confirmation. Selected Ion Monitoring (SIM) is used for enhanced sensitivity and quantitative analysis by monitoring only characteristic ions. |
Expected Results and Data Interpretation
Chromatogram and Mass Spectrum
Under the conditions specified, this compound will elute as a sharp, symmetrical peak. The primary identification is made by matching the retention time of the peak in the sample to that of a known standard.
Confirmation is achieved by examining the mass spectrum of the eluting peak. The spectrum for this compound is characterized by a prominent molecular ion and several key fragments.
| Data Point | Expected Value | Significance |
| Expected Retention Time | ~10-12 minutes | Dependent on the specific system, but should be highly reproducible. |
| Molecular Ion [M]⁺ | m/z 195 | Confirms the molecular weight of the compound.[4] |
| Primary Fragment 1 | m/z 91 | Often attributed to the formation of a stable tropylium ion (C₇H₇⁺) from the phenyl group.[4] |
| Primary Fragment 2 | m/z 64 | A common fragment resulting from the cleavage of the benzotriazole ring structure.[4] |
Fragmentation Mechanism
The fragmentation of this compound in an EI source is a highly reliable process. The initial impact from a 70 eV electron ejects an electron from the molecule, forming the molecular ion [C₁₂H₉N₃]⁺ at m/z 195. This high-energy ion is unstable and rapidly undergoes fragmentation. The most probable cleavages involve the loss of the benzotriazole moiety to form the phenyl cation, which can rearrange to the highly stable tropylium ion (m/z 91), and fragmentation within the benzotriazole ring system itself.
Method Validation and Quantification
For quantitative analysis, a calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards. The linearity of this curve should be confirmed (R² > 0.995). The concentration of this compound in unknown samples is then calculated from this regression line. Key method validation parameters such as Limit of Detection (LOD), Limit of Quantification (LOQ), precision, and accuracy should be established according to standard laboratory guidelines.[12][14]
Workflow Visualization
The following diagram illustrates the complete analytical workflow for the GC-MS analysis of this compound.
Caption: GC-MS analytical workflow for this compound.
Conclusion
The Gas Chromatography-Mass Spectrometry method detailed in this application note provides a robust, sensitive, and highly selective approach for the analysis of this compound. The combination of chromatographic separation by retention time and spectral confirmation by mass-to-charge ratio ensures unambiguous identification. The outlined protocols for sample preparation and instrumental analysis can be readily implemented in analytical laboratories for environmental monitoring, quality control, and research applications. Proper method validation is essential to guarantee the accuracy and reliability of the generated data.
References
-
Ramil, M., et al. (2014). Determination of benzotriazoles in water samples by concurrent derivatization-dispersive liquid-liquid microextraction followed by gas chromatography-mass spectrometry. Journal of Chromatography A, 1338, 45-52. Available at: [Link]
-
PubChem. (2025). 2H-Benzotriazole, 2-phenyl-. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (2014). Determination of benzotriazoles in water samples by concurrent derivatization–dispersive liquid–liquid microextraction followed by gas chromatography–mass spectrometry. Available at: [Link]
-
ResearchGate. (n.d.). Determination of 1,2,3-benzotriazole in aqueous solutions and air by reaction-gas-liquid chromatography. Available at: [Link]
- Analytical methods for detecting benzotriazoles (LC-MS/MS, GC-MS, HPLC-UV). (n.d.).
-
Leedy, C. M. (2022). Detection of benzotriazole and related analogues in surface samples collected near an Ohio airpark. Wright State University CORE Scholar. Available at: [Link]
-
Finetech Industry Limited. (n.d.). This compound | CAS: 1916-72-9. Available at: [Link]
-
Wikipedia. (n.d.). 2-(2-Hydroxyphenyl)-2H-benzotriazoles. Available at: [Link]
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Application Notes and Protocols for Studying the Antioxidant Properties of 2-Phenyl-2H-benzotriazole Derivatives
Introduction: The Antioxidant Potential of 2-Phenyl-2H-benzotriazole Scaffolds
This compound derivatives represent a class of heterocyclic compounds with significant interest in medicinal chemistry and materials science.[1][2] Their unique structural framework, characterized by a fused benzene and triazole ring system, imparts a range of pharmacological activities, including notable antioxidant properties.[3][4][5] Oxidative stress, a condition arising from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathological conditions such as cancer, neurodegenerative disorders, and cardiovascular diseases.[6] Antioxidants mitigate this damage by neutralizing free radicals, thereby preventing cellular injury.[7]
The exploration of novel antioxidant compounds is a cornerstone of drug development. Benzotriazole derivatives, with their capacity to donate electrons or hydrogen atoms, have demonstrated promising free radical scavenging abilities.[3][8] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust and validated protocols for evaluating the antioxidant efficacy of novel this compound derivatives. The methodologies detailed herein are designed to ensure scientific integrity and provide a clear, logical path from experimental execution to data interpretation.
Core Principles of Antioxidant Capacity Assays
To comprehensively evaluate the antioxidant potential of this compound derivatives, a multi-assay approach is recommended. This is because different assays reflect various aspects of antioxidant action. This guide will focus on three widely accepted and complementary spectrophotometric assays:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This method assesses the capacity of a compound to act as a hydrogen or electron donor to neutralize the stable DPPH free radical.[9][10]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[11][12][13]
-
FRAP (Ferric Reducing Antioxidant Power) Assay: This assay evaluates the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[6][7][14]
The selection of these assays provides a holistic view of the antioxidant mechanism, encompassing both radical scavenging and reducing power.
Experimental Workflow Overview
A systematic approach is crucial for obtaining reliable and reproducible results. The following diagram illustrates the general workflow for assessing the antioxidant properties of the target compounds.
Caption: General workflow for antioxidant activity assessment.
Detailed Protocols
Materials and Reagents
Ensure all reagents are of analytical grade.
| Reagent | Supplier (Example) | Purpose |
| 2,2-diphenyl-1-picrylhydrazyl (DPPH) | Sigma-Aldrich | Stable free radical for scavenging assay |
| 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS) | Sigma-Aldrich | Radical cation precursor |
| Potassium persulfate (K₂S₂O₈) | Sigma-Aldrich | Oxidizing agent for ABTS radical generation |
| 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) | Sigma-Aldrich | Complexing agent in FRAP assay |
| Ferric chloride (FeCl₃) | Sigma-Aldrich | Iron source in FRAP assay |
| Ferrous sulfate (FeSO₄·7H₂O) | Sigma-Aldrich | Standard for FRAP assay calibration |
| Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) | Sigma-Aldrich | Standard antioxidant for DPPH and ABTS assays |
| Ascorbic Acid | Sigma-Aldrich | Positive control antioxidant |
| Methanol / Ethanol | Fisher Scientific | Solvent |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | Solvent for test compounds |
| Sodium acetate | Sigma-Aldrich | Buffer component for FRAP assay |
| Acetic acid | Fisher Scientific | Buffer component for FRAP assay |
Preparation of Solutions
-
Test Compounds: Prepare stock solutions of the synthesized this compound derivatives (e.g., 1 mg/mL) in an appropriate solvent like DMSO. Create a series of dilutions from the stock solution.
-
DPPH Solution (0.1 mM): Dissolve an appropriate amount of DPPH in methanol. This solution should be freshly prepared and kept in the dark due to its light sensitivity.[15]
-
ABTS Stock Solution (7 mM): Dissolve ABTS in water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water.
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This generates the ABTS radical cation.[11] Dilute the resulting solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
FRAP Reagent: Prepare the FRAP reagent fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
DPPH Radical Scavenging Assay Protocol
This assay is based on the reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine.
Caption: DPPH assay workflow and chemical principle.
Step-by-Step Procedure:
-
Pipette 50 µL of various concentrations of the this compound derivatives into the wells of a 96-well microplate.
-
Add 150 µL of the 0.1 mM DPPH solution to each well.[15]
-
For the control, add 50 µL of the solvent (e.g., DMSO) to the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.[9][15]
-
Measure the absorbance at 517 nm using a microplate reader.[9][16]
-
Calculate the percentage of radical scavenging activity using the following formula:
-
% Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] × 100 [9]
-
-
Determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) by plotting the percentage of inhibition against the compound concentration.
ABTS Radical Cation Decolorization Assay Protocol
This assay measures the reduction of the blue-green ABTS radical cation.
Caption: ABTS assay workflow and chemical principle.
Step-by-Step Procedure:
-
Add a small volume (e.g., 10-20 µL) of various concentrations of the test compounds to the wells of a 96-well plate.
-
Add the ABTS•+ working solution (e.g., 180-190 µL) to each well.
-
Incubate the mixture in the dark at room temperature for a specified time (typically 6-10 minutes).[15]
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated using Trolox, and the antioxidant capacity of the test compounds is expressed as µM Trolox equivalents.
Ferric Reducing Antioxidant Power (FRAP) Assay Protocol
This assay measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form.[14]
Caption: FRAP assay workflow and chemical principle.
Step-by-Step Procedure:
-
Add a small volume of the test compound dilutions (e.g., 10 µL) to the wells of a 96-well plate.
-
Add a larger volume of the pre-warmed FRAP reagent (e.g., 190 µL) to each well.
-
Incubate the plate at 37°C for a short period (typically 4-10 minutes).[14][15]
-
Measure the absorbance at 593 nm.[14]
-
Prepare a standard curve using known concentrations of ferrous sulfate (FeSO₄).
-
The FRAP value of the sample is determined from the standard curve and expressed as µM Fe²⁺ equivalents.
Data Analysis and Interpretation
| Assay | Key Parameter | Interpretation |
| DPPH | IC₅₀ (µM) | The concentration of the compound that inhibits 50% of the DPPH radicals. A lower IC₅₀ value indicates higher antioxidant activity. |
| ABTS | TEAC (Trolox Equivalent Antioxidant Capacity) | Compares the antioxidant capacity of the test compound to that of Trolox. A higher TEAC value signifies greater antioxidant potential. |
| FRAP | FRAP Value (µM Fe²⁺ equivalents) | Measures the reducing power of the compound. A higher FRAP value indicates stronger reducing ability. |
It is essential to include a known antioxidant, such as ascorbic acid or Trolox, as a positive control in all assays to validate the experimental setup and provide a benchmark for comparison.
Trustworthiness and Self-Validation
To ensure the trustworthiness of the results, the following practices are mandatory:
-
Replicates: All experiments should be performed in at least triplicate to ensure reproducibility.
-
Controls: Include positive controls (known antioxidants) and negative controls (solvent only) in every assay plate.
-
Standard Curves: Freshly prepare standard curves for each experiment to ensure accurate quantification.
-
Linear Range: Ensure that the concentrations of the test compounds fall within the linear range of the assay.
By adhering to these principles, the protocols become self-validating systems, providing a high degree of confidence in the generated data.
Conclusion
The protocols detailed in this application note provide a robust framework for the systematic evaluation of the antioxidant properties of this compound derivatives. By employing a combination of DPPH, ABTS, and FRAP assays, researchers can gain comprehensive insights into the radical scavenging and reducing capabilities of these novel compounds. This information is critical for guiding further drug development efforts and elucidating the therapeutic potential of this promising class of molecules.
References
-
Benkhaira, N., et al. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. Available at: [Link]
-
Ultimate Treat. (2024, December 9). A Detailed Look At Ferric Reducing Antioxidant Power (FRAP). Available at: [Link]
-
Assay Genie. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). Available at: [Link]
-
G-Biosciences. (n.d.). FRAP Antioxidant Assay, Cat. # BAQ066. Available at: [Link]
-
Zen-Bio. (n.d.). ABTS Antioxidant Assay Kit. Available at: [Link]
-
Jamkhandi, C. M., et al. (2013). Evaluation of Antioxidant Activity for Some Benzotriazole Substituted with N-Phenylacetamide and acetylcarbamic acid Derivatives. ResearchGate. Available at: [Link]
-
G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. Available at: [Link]
-
Al-Salahi, R., et al. (2018). Investigation the antioxidant activity of benzo[g]triazoloquinazolines correlated with a DFT study. National Institutes of Health. Available at: [Link]
-
GSC Online Press. (2024, November 11). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. Available at: [Link]
-
Sachett, A., et al. (2021). Antioxidant activity by DPPH assay: in vitro protocol. ResearchGate. Available at: [Link]
-
Gulcin, I. (2022). DPPH Radical Scavenging Assay. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Scheme 1: Synthetic pathway for Benzotriazole derivatives (Ia to Va and.... Available at: [Link]
-
National Institutes of Health. (2017). Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. Available at: [Link]
-
Recca, A., et al. (1980). New route to the synthesis of 2-(2-hydroxy-3-vinyl-5-methylphenyl)-2H-benzotriazole. ACS Publications. Available at: [Link]
- Google Patents. (n.d.). US3493539A - Ethylenically unsaturated derivatives of 2-(2-hydroxyphenyl) benzotriazole and polymers therefrom.
-
ResearchGate. (n.d.). (PDF) Benzotriazole Derivatives And Its Pharmacological Activity. Available at: [Link]
-
Journal of Drug Delivery and Therapeutics. (n.d.). An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. Available at: [Link]
-
National Institutes of Health. (2016). Benzotriazole: An overview on its versatile biological behavior. Available at: [Link]
-
Ovid. (n.d.). A novel benzotriazole derivative inhibits... : European Journal of Pharmacology. Available at: [Link]
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Application Notes & Protocols: Evaluating the Antifungal Activity of Novel 2-Phenyl-2H-benzotriazole Compounds
Introduction: The Imperative for Novel Antifungal Agents
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge.[1] Azole antifungals, a cornerstone of therapy, function by inhibiting the fungal cytochrome P450 enzyme lanosterol 14-α-demethylase, which is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane.[2][3] However, resistance to this class is growing, necessitating the discovery of new chemical scaffolds with potent antifungal activity.
2-Phenyl-2H-benzotriazole derivatives have emerged as a promising class of heterocyclic compounds. Structurally, they can mimic the imidazole or triazole pharmacophore that is crucial for binding to the heme iron within the target enzyme's active site.[4] This structural analogy suggests a potential mechanism of action similar to existing azoles, but variations in the phenyl ring and benzotriazole core offer opportunities to overcome existing resistance mechanisms and improve the therapeutic index.
This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the systematic evaluation of the in vitro antifungal activity of novel this compound compounds. The protocols herein are grounded in the authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI), specifically documents M27 for yeasts and M38 for filamentous fungi, to ensure data integrity, reproducibility, and comparability across different laboratories.[5][6][7][8]
Core Principles of Antifungal Susceptibility Testing
The primary objective of in vitro antifungal susceptibility testing is to determine the lowest concentration of a drug that inhibits fungal growth. This is quantified by two key parameters:
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antifungal agent that prevents the visible growth of a microorganism after a specified incubation period.[1] For fungistatic compounds, this is the most critical parameter.
-
Minimum Fungicidal Concentration (MFC): The lowest concentration of an antifungal agent that results in a ≥99.9% reduction (a 3-log unit decrease) in the initial inoculum count.[9][10] This parameter is essential for identifying compounds with fungicidal (killing) activity, which is often preferred for treating infections in immunocompromised patients.
The broth microdilution method is the internationally recognized reference standard for determining MIC values and serves as the foundation for the protocols described below.[5][6][11][12]
Essential Materials and Reagents
Equipment:
-
Calibrated analytical balance
-
Biological safety cabinet (Class II)
-
Spectrophotometer or microplate reader (optional, for inoculum standardization)
-
Hemocytometer
-
Incubator (35°C ± 2°C)
-
Multichannel pipette (50-200 µL)
-
Single-channel pipettes (various volumes)
-
Vortex mixer
-
Sterile 96-well, U-bottom microtiter plates
Reagents & Consumables:
-
Test Compounds: Novel this compound derivatives.
-
Control Antifungals: Fluconazole, Voriconazole, or Amphotericin B (for quality control).
-
Solvent: Dimethyl sulfoxide (DMSO), cell culture grade.
-
Culture Media:
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate.[12]
-
Buffer: 3-(N-morpholino)propanesulfonic acid (MOPS) at 0.165 M.
-
Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA) for fungal culture.
-
-
Fungal Strains:
-
Sterile saline (0.85%) or Phosphate Buffered Saline (PBS).
-
Sterile, disposable pipette tips, reagent reservoirs, and conical tubes.
Protocol 1: Broth Microdilution for MIC Determination
This protocol is adapted from the CLSI M27 and M38 guidelines.[5][6][14] It outlines the definitive method for assessing the in vitro inhibitory activity of your novel compounds.
Preparation of Stock Solutions
Scientist's Note: The solubility of novel compounds is a critical variable. DMSO is the most common solvent, but its final concentration in the assay wells must be kept low (ideally ≤1%) to avoid inhibiting fungal growth.
-
Compound Stock: Accurately weigh the this compound compound and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or a concentration at least 100x the highest desired test concentration).
-
Control Stock: Prepare stock solutions of control antifungals (e.g., Fluconazole) in the same manner.
-
Working Solutions: Perform an intermediate dilution of the stock solutions in RPMI-1640 medium to create working solutions that are 2x the final desired highest concentration in the microtiter plate.
Inoculum Preparation
Causality Behind the Step: The density of the starting fungal inoculum is one of the most critical factors for reproducibility.[15] An overly dense inoculum can overwhelm the drug, leading to falsely high MICs, while a sparse inoculum can lead to falsely low MICs.
-
Yeast Inoculum (e.g., C. albicans):
-
Subculture the yeast onto an SDA plate and incubate at 35°C for 24 hours to ensure viability and purity.[16]
-
Harvest several colonies and suspend them in 5 mL of sterile saline.
-
Vortex thoroughly to create a homogenous suspension.
-
Adjust the suspension turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). This can be done visually or with a spectrophotometer.
-
Create the final inoculum by diluting this adjusted suspension 1:1000 in RPMI-1640 medium. This yields a working inoculum of 1-5 x 10³ CFU/mL.[12]
-
-
Mold Inoculum (e.g., A. fumigatus):
-
Grow the mold on a PDA plate at 35°C for approximately 7 days, or until adequate sporulation is observed.[14]
-
Gently flood the plate with sterile saline containing 0.05% Tween 80 (to help disperse the conidia).
-
Harvest the conidia by gently scraping the surface with a sterile loop.
-
Transfer the suspension to a sterile tube and allow heavy particles to settle for 5 minutes.
-
Transfer the upper conidial suspension to a new tube and count the conidia using a hemocytometer.
-
Adjust the conidial concentration with RPMI-1640 medium to a final working inoculum of 0.4-5 x 10⁴ CFU/mL.
-
Microtiter Plate Preparation and Inoculation
The following diagram illustrates the serial dilution workflow within the 96-well plate.
Caption: Workflow for 2-fold serial dilution and inoculation in a 96-well plate.
-
Add 100 µL of sterile RPMI-1640 medium to wells 2 through 11 of a 96-well U-bottom plate.
-
Add 200 µL of the 2x compound working solution to well 1.
-
Perform a 2-fold serial dilution: Transfer 100 µL from well 1 to well 2. Mix by pipetting up and down.
-
Using a fresh pipette tip, transfer 100 µL from well 2 to well 3. Repeat this process through well 10.
-
Discard the final 100 µL from well 10. Wells 1-10 now contain 100 µL of serially diluted compound.
-
Well 11 will serve as the growth control (drug-free). Well 12 is the sterility control (no inoculum).
-
Add 100 µL of the final fungal inoculum to wells 1 through 11. Do not add inoculum to well 12.
-
The final volume in wells 1-11 is 200 µL. The final compound concentrations are now 1x, and the final DMSO concentration is halved.
-
Seal the plate and incubate at 35°C.
Reading and Interpreting the MIC
-
Visually inspect the plate using a reading mirror or an inverted microscope.
-
The growth control well (Well 11) should show distinct turbidity or a visible cell pellet.
-
The sterility control well (Well 12) should be completely clear.
-
The MIC is the lowest drug concentration in which there is a significant reduction in growth compared to the growth control. The CLSI defines this as follows:
-
For Azoles (like Benzotriazoles) against Yeasts: The lowest concentration that produces a ≥50% reduction in turbidity compared to the growth control.[17]
-
For Molds: The lowest concentration showing 100% inhibition (no visible growth).
-
Protocol 2: Determining the Minimum Fungicidal Concentration (MFC)
The MFC is determined as a follow-on experiment to the MIC test to assess whether a compound is fungicidal.[9]
-
Select Wells: Using the microtiter plate from the completed MIC assay, select the wells corresponding to the MIC, 2x MIC, 4x MIC, and the growth control.
-
Subculture: Mix the contents of each selected well thoroughly. Using a calibrated pipette, withdraw a 10-20 µL aliquot from each well.[18]
-
Plate Aliquots: Spot or streak the aliquot onto a fresh SDA or PDA plate. Label each spot clearly.
-
Incubate: Incubate the plates at 35°C for 24-48 hours, or until robust growth is seen in the spot from the growth control well.
-
Interpret MFC: The MFC is the lowest concentration of the compound that results in no growth or a ≥99.9% reduction in colonies compared to the growth control subculture.[10]
Data Presentation and Management
Organize results in a clear, tabular format for easy comparison between compounds and fungal strains.
| Compound ID | Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio | Interpretation |
| BZT-001 | C. albicans ATCC 90028 | 8 | 16 | 2 | Fungistatic |
| BZT-002 | C. albicans ATCC 90028 | 4 | >64 | >16 | Tolerant |
| BZT-003 | A. fumigatus ATCC 204305 | 2 | 4 | 2 | Fungistatic |
| Fluconazole | C. albicans ATCC 90028 | 2 | >64 | >32 | Fungistatic |
-
Interpretation: An MFC/MIC ratio of ≤4 is generally considered indicative of fungicidal activity, while a ratio >4 suggests fungistatic activity.
Experimental Workflow and Decision Logic
The following diagram outlines the complete experimental process from initial screening to advanced characterization.
Caption: Decision workflow for evaluating the antifungal activity of novel compounds.
Troubleshooting & Field-Proven Insights
-
Compound Solubility: If a compound precipitates in the RPMI medium, the resulting MIC will be inaccurate. Solution: Observe the wells after compound addition but before inoculation. If precipitation is seen, lower the starting concentration or consider alternative solvent systems (though this deviates from CLSI standards and must be validated).
-
DMSO Toxicity: Always run a "solvent control" plate row containing only the highest concentration of DMSO used, without any test compound. If fungal growth is inhibited in this control, the DMSO concentration is too high and must be reduced.
-
Trailing Growth: Some compound/fungus combinations result in reduced but persistent growth over a wide range of concentrations, making the 50% inhibition endpoint difficult to determine.[15] Solution: Be consistent in reading. Using a microplate reader to measure optical density (OD) at 620nm can provide quantitative data to support visual calls.
-
Contamination: If the sterility control well (Well 12) is turbid, the entire plate is invalid. Strict aseptic technique is paramount.
References
-
CLSI. M27, Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts, 4th Edition. Clinical and Laboratory Standards Institute; 2017. [Link]
-
CLSI. M27-Ed4 (Preview). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. ANSI Webstore. [Link]
-
D'Accolti et al. In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. Medicina (Kaunas). 2022. [Link]
-
CLSI. M38, Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi, 3rd Edition. Clinical and Laboratory Standards Institute; 2017. [Link]
-
CLSI. M27 4th Edition (Scribd). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. [Link]
-
CLSI. M38-A2, Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition. Clinical and Laboratory Standards Institute; 2008. [Link]
-
CLSI. M38, Performance Standards for Antifungal Susceptibility Testing of Filamentous Fungi. Clinical and Laboratory Standards Institute. [Link]
-
de-Souza-Silva CM et al. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. J Vis Exp. 2018. [Link]
-
CLSI. M38M51S, Performance Standards for Antifungal Susceptibility Testing of Filamentous Fungi. Clinical and Laboratory Standards Institute; 2022. [Link]
-
CLSI. M27M44S, Performance Standards for Antifungal Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute; 2022. [Link]
-
Patel P et al. Design, synthesis and evaluation of benzotriazole derivatives as novel antifungal agents. Bioorg Med Chem Lett. 2015. [Link]
-
D'Accolti M et al. Minimum fungicidal concentration assessment method. ResearchGate; 2022. [Link]
-
CLSI. Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard. Semantic Scholar. [Link]
-
Espinel-Ingroff A et al. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study. J Clin Microbiol. 2002. [Link]
-
Espinel-Ingroff A et al. Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. J Clin Microbiol. 2005. [Link]
-
Espinel-Ingroff A et al. Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study. J Clin Microbiol. 2002. [Link]
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Espinel-Ingroff A et al. Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study. J Clin Microbiol. 2002. [Link]
-
JoVE. Broth Microdilution Screening Method: Detect New Antifungal Compounds Protocol Preview. YouTube; 2022. [Link]
-
Berkow EL, Lockhart SR. Antifungal Susceptibility Testing: Current Approaches. Clin Microbiol Rev. 2020. [Link]
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ResearchGate. MIC end point measurements by the broth microdilution methods at 24 and... ResearchGate. [Link]
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Fakhim H et al. Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives. Res Pharm Sci. 2013. [Link]
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Patel P et al. Synthesis and Evaluation of Antifungal Activity of Benzotriazole Derivatives. Allied Academies. 2013. [Link]
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Santos DA, Hamdan JS. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum. J Clin Microbiol. 2005. [Link]
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Fakhim H et al. Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives. ResearchGate; 2013. [Link]
-
Indhumathy P et al. Benzotriazole: An overview of its versatile biological behaviour. Annals of Phytomedicine. 2024. [Link]
-
O'Donnell et al. A Practical Guide to Antifungal Susceptibility Testing. J Fungi (Basel). 2021. [Link]
-
Scorzoni L et al. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI). Braz J Microbiol. 2020. [Link]
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Rex JH et al. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges. Clin Microbiol Rev. 2001. [Link]
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Mayo Clinic Laboratories. Antifungal Drug Susceptibility Testing of Yeast: A Primer for Beginners. YouTube; 2022. [Link]
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Application Notes and Protocols for 2-Phenyl-2H-benzotriazole in Material Science
Introduction: The Imperative of Photostabilization in Modern Materials
The relentless exposure to ultraviolet (UV) radiation, a component of natural sunlight, poses a significant threat to the longevity and performance of polymeric materials. This photochemical degradation manifests as discoloration (yellowing), cracking, loss of mechanical strength, and reduced overall durability.[1][2] The core reason for this degradation lies in the ability of UV photons to excite polymeric chains, leading to the formation of highly reactive free radicals. These radicals initiate chain reactions of bond scission and cross-linking, irrevocably altering the material's chemical structure and physical properties.[2] To counteract these deleterious effects, the incorporation of UV absorbers has become a cornerstone of modern material science. Among these, 2-(2-hydroxyphenyl)-2H-benzotriazoles represent a critically important class of compounds, renowned for their efficacy in safeguarding materials against photodegradation.[3][4] This guide provides a comprehensive overview of 2-Phenyl-2H-benzotriazole and its derivatives, detailing their mechanism of action and providing actionable protocols for their application and evaluation in research and development settings.
This compound: A Molecular Guardian Against UV Radiation
This compound and its substituted analogues are heterocyclic compounds that function as potent ultraviolet light absorbers.[5] Their molecular architecture is ingeniously designed to absorb harmful UV radiation and dissipate it as harmless thermal energy, thereby protecting the host material from degradation.[3]
Mechanism of Photostabilization: An Elegant Intramolecular Dance
The remarkable photostability of 2-(2-hydroxyphenyl)benzotriazoles is attributed to an ultrafast excited-state intramolecular proton transfer (ESIPT) mechanism.[6] This process, occurring on a picosecond timescale, involves the transfer of a proton from the phenolic hydroxyl group to a nitrogen atom on the benzotriazole ring upon absorption of a UV photon. This creates an excited-state keto-tautomer. This transient species then rapidly undergoes non-radiative decay back to its ground state, releasing the absorbed energy as heat and regenerating the original phenolic form, ready to absorb another UV photon. This efficient cycle of energy dissipation prevents the transfer of energy to the surrounding polymer matrix, thus inhibiting photodegradation.[6][7]
Key Properties and Derivatives
The parent compound, this compound, serves as a foundational structure for a wide array of commercially available UV absorbers.[8] Substitutions on both the phenyl and benzotriazole rings are strategically employed to enhance properties such as solubility in different polymer matrices, reduce volatility, and broaden the UV absorption spectrum.[9] For instance, the introduction of alkyl groups can improve compatibility with polyolefins.
| Property | This compound |
| CAS Number | 1916-72-9[8][10] |
| Molecular Formula | C₁₂H₉N₃[8][11] |
| Molecular Weight | 195.22 g/mol [8][11] |
| Appearance | White to light yellow crystalline powder |
| UV Absorption Range | Primarily in the UVA and UVB regions (approx. 300-400 nm)[7] |
Applications in Material Science
The versatility of this compound and its derivatives allows for their use in a broad spectrum of materials:
-
Plastics and Polymers: They are extensively used as UV stabilizers in a variety of plastics, including PVC, polypropylene, and polyethylene, to prevent degradation and enhance durability.[2][5][12]
-
Coatings and Adhesives: In the coatings industry, these compounds are incorporated to prevent degradation of the coating itself and the underlying substrate when exposed to sunlight, thereby maintaining functionality and appearance over time.[5]
-
Automotive Parts: this compound is utilized to protect automotive components from the damaging effects of UV radiation, ensuring their longevity and resistance to environmental stress.[5]
Experimental Protocols
The following protocols provide a framework for the incorporation and evaluation of this compound in a polymer matrix. These are intended as a starting point and may require optimization based on the specific polymer system and experimental goals.
Protocol 1: Incorporation of this compound into a Polymer Film via Solution Casting
This protocol describes a common laboratory method for preparing polymer films with a dispersed UV absorber.
Materials and Equipment:
-
This compound
-
Host polymer (e.g., Polystyrene, PMMA)
-
Suitable solvent (e.g., Toluene, Dichloromethane)
-
Glass vials with screw caps
-
Magnetic stirrer and stir bars
-
Petri dishes or flat glass plates
-
Doctor blade or casting knife
-
Vacuum oven
Procedure:
-
Solution Preparation:
-
Accurately weigh the desired amount of the host polymer and dissolve it in a suitable solvent in a glass vial to achieve a specific concentration (e.g., 10% w/v).
-
In a separate vial, prepare a stock solution of this compound in the same solvent.
-
-
Blending:
-
Add the calculated volume of the this compound stock solution to the polymer solution to achieve the target loading concentration (e.g., 0.5-2% by weight of the polymer).
-
Stir the mixture vigorously for several hours at room temperature to ensure homogeneous dispersion of the UV absorber.
-
-
Film Casting:
-
Pour the polymer solution onto a clean, level Petri dish or glass plate.
-
Use a doctor blade to spread the solution evenly to a desired thickness.
-
-
Solvent Evaporation:
-
Allow the solvent to evaporate slowly in a fume hood at ambient temperature. Covering the casting surface with a perforated lid can slow down evaporation and improve film quality.
-
-
Drying:
-
Once the film is self-supporting, transfer it to a vacuum oven and dry at a temperature below the polymer's glass transition temperature until a constant weight is achieved. This ensures the complete removal of residual solvent.
-
Protocol 2: Evaluation of Photostability using Accelerated Weathering
Accelerated weathering tests are essential for predicting the long-term performance of materials by simulating outdoor exposure in a controlled laboratory environment.[13][14][15]
Equipment:
-
Accelerated weathering tester (e.g., Xenon arc or QUV fluorescent apparatus)[13][16]
-
Spectrophotometer (for color measurement)
-
Mechanical testing equipment (e.g., tensile tester)
-
FTIR spectrometer
Procedure:
-
Sample Preparation:
-
Prepare polymer film samples with and without this compound as described in Protocol 1. Ensure all samples have uniform thickness.
-
-
Initial Characterization:
-
Before exposure, characterize the initial properties of the samples:
-
Color: Measure the CIELAB Lab* color space values.[16]
-
Mechanical Properties: Determine tensile strength and elongation at break.
-
Chemical Structure: Obtain an FTIR spectrum to serve as a baseline.
-
-
-
Accelerated Weathering Exposure:
-
Periodic Evaluation:
-
At regular intervals (e.g., every 100 hours), remove a set of samples from the chamber.
-
Re-evaluate the color, mechanical properties, and chemical structure as in Step 2.
-
-
Data Analysis:
-
Plot the change in properties (e.g., color change ΔE*, percentage retention of tensile strength) as a function of exposure time for both the stabilized and unstabilized samples.
-
In the FTIR spectra, monitor for the appearance of carbonyl groups (around 1700 cm⁻¹), which is a common indicator of photo-oxidation.
-
Self-Validation and Trustworthiness:
The inclusion of a control sample (without the UV absorber) is critical for validating the effectiveness of this compound. A significant difference in the rate of property degradation between the stabilized and unstabilized samples provides strong evidence of the additive's protective action.
Potential Considerations: Leaching and Environmental Impact
While highly effective, a potential concern with additive UV stabilizers is their propensity to leach from the polymer matrix over time, which can reduce the long-term protection of the material and lead to environmental contamination.[17][18] The rate of leaching is influenced by factors such as the type of polymer, the specific properties of the benzotriazole derivative, and environmental conditions.[18] Research into polymerizable benzotriazole monomers, which can be covalently bonded to the polymer backbone, is an active area aimed at mitigating this issue.[19][20][21]
Conclusion
This compound and its derivatives are indispensable tools in the field of material science for protecting polymers and other materials from the damaging effects of UV radiation. A thorough understanding of their photostabilization mechanism, coupled with robust experimental protocols for their application and evaluation, is crucial for developing durable and long-lasting products. The methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize these powerful UV absorbers in their work.
References
- Equilibrium leaching of selected ultraviolet stabilizers from plastic products. (n.d.). Google Scholar.
-
Benzotriazole ultraviolet stabilizers in the environment: A review of analytical methods, occurrence, and human health impacts. (n.d.). ResearchGate. Retrieved from [Link]
-
Photochemical stability of UV-screening transparent acrylic copolymers of 2-(2-hydroxy-5-vinylphenyl)-2H-benzotriazole. (1983). NASA Technical Reports Server (NTRS). Retrieved from [Link]
-
This compound (Cas 1916-72-9). (n.d.). lookchem.com. Retrieved from [Link]
-
Leaching mechanism of additives (BUVs) with polymers. (n.d.). ResearchGate. Retrieved from [Link]
-
Gupta, A., Sarbolouki, M. N., Huston, A. L., Scott, G. W., Pradellok, W., & Vogl, O. (1983). Photochemical Behavior in Copolymers of 2(2-Hydroxy-5-vinylphenyl)2H-benzotriazole and Methyl Methacrylate: Photochemical Processes in Polymeric Systems. 6. Taylor & Francis Online. Retrieved from [Link]
-
Ultraviolet Exposure & UV Weathering Testing. (n.d.). Polymer Testing. Retrieved from [Link]
-
2H-Benzotriazole, 2-phenyl-. (n.d.). PubChem. Retrieved from [Link]
-
Weathering and UV Testing. (n.d.). Smithers. Retrieved from [Link]
-
Enhancing polymer durability with UV accelerated weathering testers. (2024, September 24). Testronix. Retrieved from [Link]
-
Accelerated Weathering Testing for Plastics and Polymers. (n.d.). Intertek. Retrieved from [Link]
-
2-[2-Hydroxy-3,5-di-(1,1-dimethylbenzyl) phenyl]-2H-benzotriazole. (2023, October 23). Nama Group. Retrieved from [Link]
-
Suhadolnik, J. C., DeBellis, A. D., Hendricks-Guy, C., Iyengar, R., & Wood, M. G. (2002). Unexpected Electronic Effects on Benzotriazole UV Absorber Photostability. American Coatings Association. Retrieved from [Link]
-
Synthesis of 2-(2-hydroxyphenyl)-2H-benzotriazole monomers and studies of the surface photostabilization of the related copolymers. (n.d.). ACS Publications. Retrieved from [Link]
-
Synthesis of 2-(2-hydroxyphenyl)-2H-benzotriazole monomers and studies of the surface photostabilization of the related copolymers. (2025, August 7). ResearchGate. Retrieved from [Link]
-
2-(2-Hydroxyphenyl)-2H-benzotriazoles. (n.d.). Wikipedia. Retrieved from [Link]
-
How do UV absorbers work? (2022, July 12). Raytop Chemical. Retrieved from [Link]
-
The Ultimate Guide to UV Absorbers in 2024. (2024, January 8). Wellt Chemicals. Retrieved from [Link]
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- 2. welltchemicals.com [welltchemicals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-(2-Hydroxyphenyl)-2H-benzotriazoles - Wikipedia [en.wikipedia.org]
- 5. lookchem.com [lookchem.com]
- 6. paint.org [paint.org]
- 7. How do UV absorbers work ? - Raytop Chemical [raytopoba.com]
- 8. guidechem.com [guidechem.com]
- 9. longchangchemical.com [longchangchemical.com]
- 10. This compound | 1916-72-9 [chemicalbook.com]
- 11. 2H-Benzotriazole, 2-phenyl- | C12H9N3 | CID 154096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. nama-group.com [nama-group.com]
- 13. polymer-stabilizer.alfa-chemistry.com [polymer-stabilizer.alfa-chemistry.com]
- 14. Enhancing polymer durability with UV accelerated weathering testers [testronixinstruments.com]
- 15. Accelerated Weathering Testing for Plastics and Polymers [intertek.com]
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- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving the yield of 2-Phenyl-2H-benzotriazole synthesis
An essential component in various industrial and pharmaceutical applications, 2-Phenyl-2H-benzotriazole is primarily known for its exceptional ultraviolet (UV) absorption properties. Synthesizing this molecule with high yield and purity is a common objective for researchers in materials science and drug development. However, the synthesis is not without its challenges, from low yields to the formation of undesired isomers.
This technical support center provides a comprehensive guide for researchers, offering in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this compound synthesis and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
There are two primary strategies for synthesizing 2-aryl-2H-benzotriazoles:
-
Reductive Cyclization: This classic approach involves the diazotization of an o-nitroaniline, followed by coupling with a phenol to create an o-nitroazobenzene intermediate. This intermediate is then chemically reduced (e.g., using zinc powder or catalytic hydrogenation) to induce cyclization and form the benzotriazole ring.[1][2]
-
N-Arylation of Benzotriazole: This is a more modern and widely used method, typically involving a copper-catalyzed cross-coupling reaction, such as the Ullmann condensation, between benzotriazole and an aryl halide (e.g., iodobenzene or bromobenzene).[3] Recent advancements have focused on using ligands and optimizing conditions to achieve high yields under milder conditions.[4][5] Rhodium-catalyzed methods have also been developed for highly selective N2-arylation.[6]
Q2: My reaction yield is consistently low. What are the first parameters I should investigate?
Low yield is the most common issue. Begin by systematically evaluating these four critical parameters:
-
Catalyst System: Ensure your copper catalyst (typically CuI) is active and that you are using an appropriate ligand if the protocol calls for one. Catalyst loading is also crucial; too little may lead to an incomplete reaction, while too much can sometimes promote side reactions.[4]
-
Base: The choice and stoichiometry of the base (e.g., K₂CO₃, Cs₂CO₃, K-O-tBu) are critical for deprotonating the benzotriazole, making it nucleophilic. Cesium carbonate (Cs₂CO₃) is often found to be more effective than potassium carbonate (K₂CO₃).[7]
-
Temperature: Ullmann-type reactions are often temperature-sensitive. A low temperature may result in a sluggish or incomplete reaction, while an excessively high temperature can cause decomposition of reagents or products. Systematically screen temperatures (e.g., 80°C, 100°C, 120°C) to find the optimum.[4]
-
Solvent: The reaction solvent plays a key role. High-boiling polar aprotic solvents like DMF, DMSO, or NMP are traditionally used.[3][8] Ensure the solvent is anhydrous, as water can interfere with the reaction.[9]
Q3: I am getting a mixture of 1-Phenyl-1H-benzotriazole and this compound. How can I improve selectivity for the desired 2-isomer?
The formation of the N1-substituted isomer is a common competing pathway. Achieving high N2 selectivity is a known challenge due to the tautomeric nature of the benzotriazole starting material.[6]
-
Steric Hindrance: While challenging to control directly with the parent benzotriazole, the choice of coupling partner and catalyst system can influence the regioselectivity.
-
Specialized Catalysts: For highest N2 selectivity, consider specialized catalyst systems. For example, Rh(II)-catalyzed reactions using diazonaphthoquinone as a coupling partner have been shown to provide very high N2 selectivity.[6]
-
Purification: If a mixture is unavoidable with your current method, the isomers can typically be separated using column chromatography.
Troubleshooting Guide
This guide addresses specific problems you may encounter during synthesis.
Problem 1: No or Negligible Product Formation
If you observe no product by TLC or LC-MS analysis, it points to a fundamental failure in the reaction setup.
| Possible Cause | Suggested Solution | Scientific Rationale |
| Inactive Catalyst | Use a fresh source of copper(I) iodide (CuI) or pre-treat it to remove any oxidized Cu(II) species. If using a ligand, ensure its purity. | The catalytic cycle of the Ullmann reaction relies on the Cu(I) species. Oxidation to Cu(II) can render the catalyst inactive for this specific C-N coupling mechanism.[10] |
| Incorrect Base | The pKa of the base is crucial. Use a sufficiently strong base like Cs₂CO₃ or K-O-tBu to fully deprotonate the benzotriazole N-H bond. Ensure the base is anhydrous. | The benzotriazole anion is the active nucleophile. Incomplete deprotonation due to a weak base or protonation by residual water will prevent the reaction from proceeding. |
| Aryl Halide Reactivity | If using an aryl chloride or bromide, the reaction may be too slow. Switch to the more reactive aryl iodide. | The rate of oxidative addition to the copper center follows the trend I > Br > Cl. Aryl iodides are significantly more reactive in Ullmann condensations.[3] |
| Low Temperature | Increase the reaction temperature in 20°C increments. Monitor for product formation and potential decomposition. | C-N cross-coupling reactions have a significant activation energy barrier. Sufficient thermal energy is required to drive the catalytic cycle forward at a reasonable rate.[4] |
Problem 2: Reaction Stalls or Remains Incomplete
If the reaction starts but fails to proceed to completion, consider the following factors.
| Possible Cause | Suggested Solution | Scientific Rationale |
| Insufficient Reagent | Check the stoichiometry. A slight excess (1.1-1.2 equivalents) of the aryl halide is often used to ensure the complete consumption of the benzotriazole. | Ensuring a slight excess of one reagent can drive the reaction to completion according to Le Châtelier's principle, especially if the limiting reagent is more valuable. |
| Poor Solvent Quality | Use anhydrous, high-purity solvent. DMF is known to decompose at high temperatures to form dimethylamine, which can interfere with the reaction. Consider switching to a more stable solvent like DMSO or dioxane. | Protic impurities (water) can quench the nucleophile. Solvent decomposition products can act as competing nucleophiles or catalyst poisons. |
| Catalyst Deactivation | Increase catalyst loading (e.g., from 5 mol% to 10 mol%). If using a ligand-based system, ensure the ligand is stable under the reaction conditions. | Over the course of the reaction, a portion of the catalyst may become inactive. Increasing the initial amount ensures enough active catalyst is present to see the reaction through to completion.[4] |
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting a low-yield synthesis of this compound.
Caption: Troubleshooting workflow for low-yield synthesis.
Optimized Protocol: Copper-Catalyzed N-Arylation
This protocol is based on modern Ullmann condensation methods, which are optimized for higher yields and milder conditions.
Materials:
-
Benzotriazole (1.0 equiv)
-
Iodobenzene (1.2 equiv)
-
Copper(I) Iodide (CuI) (0.1 equiv, 10 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a dry, oven-baked reaction flask equipped with a magnetic stir bar and reflux condenser, add benzotriazole (1.0 equiv), cesium carbonate (2.0 equiv), and copper(I) iodide (0.1 equiv).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen). This is critical to prevent the oxidation of the Cu(I) catalyst.
-
Add anhydrous DMF via syringe.
-
Add iodobenzene (1.2 equiv) via syringe.
-
Heat the reaction mixture to 110-120°C with vigorous stirring.
-
Monitor the reaction progress using TLC (Thin Layer Chromatography) or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the insoluble copper salts and base.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure this compound.
Data Summary: Influence of Reaction Parameters on Yield
The following table summarizes typical findings from optimization studies for copper-catalyzed N-arylation reactions.[4][7]
| Parameter | Condition A | Yield (A) | Condition B | Yield (B) | Rationale |
| Base | K₂CO₃ | ~72% | Cs₂CO₃ | >80% | Cs₂CO₃ has better solubility in organic solvents and the larger cation can lead to a more "naked," reactive benzotriazole anion.[7] |
| Solvent | Toluene | No Product | DMF | >80% | Polar aprotic solvents like DMF are superior at solvating the ionic intermediates in the catalytic cycle.[7] |
| Temperature | 80°C | ~32% | 120°C | >50% | Higher temperatures provide the necessary activation energy for the rate-limiting steps of the reaction.[4] |
| Catalyst Loading | 5 mol% CuI | ~48% | 10 mol% CuI | >58% | A higher catalyst concentration increases the reaction rate, leading to higher conversion in a given time frame.[4] |
References
-
ResearchGate. (n.d.). Optimization of the reaction condition for the N-arylation. Retrieved from [Link]
-
ChemRxiv. (2024). Catalysed N2-Selective Arylation of Benzotriazoles and Indazoles using Quinoid Carbenes via 1,5-H Shift. Retrieved from [Link]
-
TSI Journals. (n.d.). One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. Retrieved from [Link]
-
PubMed Central. (n.d.). Facile route for N1-aryl benzotriazoles from diazoamino arynes via CuI-mediated intramolecular N-arylation. Retrieved from [Link]
- Google Patents. (n.d.). US7655805B2 - Method for synthesizing benzotriazole.
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
CUNY Academic Works. (n.d.). COPPER-MEDIATED N1-ARYLATION OF BENZOTRIAZOLES. Retrieved from [Link]
- Google Patents. (n.d.). WO2002055508A1 - Method for preparing 2-(2-hydroxyphenyl)-2h-benzotriazole.
-
European Patent Office. (n.d.). Method of preparing 2-phenylbenzotriazoles - EP 0380839 A1. Retrieved from [Link]
-
PubMed Central. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Facile route for N1-aryl benzotriazoles from diazoamino arynes via CuI-mediated intramolecular N-arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tsijournals.com [tsijournals.com]
- 9. US7655805B2 - Method for synthesizing benzotriazole - Google Patents [patents.google.com]
- 10. Ullmann Reaction [organic-chemistry.org]
2-Phenyl-2H-benzotriazole solubility issues and solutions
Technical Support Center: 2-Phenyl-2H-benzotriazole
A Guide for Researchers and Formulation Scientists
Welcome to the technical support center for this compound. As a Senior Application Scientist, I understand that navigating the experimental nuances of compounds is crucial for success. This compound, a valuable UV absorber and chemical intermediate, presents a common yet significant challenge: limited solubility.[1][2] Its largely non-polar, aromatic structure dictates its behavior in solution, making solvent selection and dissolution methods critical for achieving reproducible and effective results.
This guide is designed to provide you with direct, actionable solutions to the solubility issues you may encounter. We will move from foundational questions to in-depth troubleshooting, equipping you with the knowledge to not only solve immediate problems but also to proactively design more robust experimental and formulation strategies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
This compound belongs to the benzotriazole class of organic compounds, which are widely recognized for their ability to absorb UV radiation.[3] This property makes them essential as UV stabilizers in plastics, coatings, and other materials to prevent photodegradation.[1][3] For these applications, the compound must be fully dissolved and homogeneously dispersed within the polymer matrix or formulation.[1] Poor solubility can lead to a host of problems, including reduced UV protection efficacy, formation of crystalline aggregates that compromise the material's physical properties (e.g., clarity, strength), and inconsistent performance.
Q2: What are the general solubility characteristics of this compound?
Given its molecular structure—a fusion of benzene and triazole rings with a phenyl substituent—this compound is a hydrophobic and largely non-polar molecule.[4][5] Consequently, it exhibits:
-
Poor solubility in water and other highly polar solvents.[2][6]
-
Good solubility in many organic solvents, such as aromatic hydrocarbons (toluene, benzene), chlorinated solvents (chloroform), and some polar aprotic solvents like dimethylformamide (DMF) and acetone.[6]
-
Moderate solubility in alcohols like isopropanol and ethanol, often requiring heat to fully dissolve.[6][7]
Q3: Can impurities affect the solubility I observe?
Absolutely. The presence of synthesis by-products or residual starting materials can significantly impact solubility.[8] These impurities may act as nucleation points, promoting premature crystallization or precipitation from a solution that would otherwise be stable. If you are experiencing unexpected precipitation, especially after the solution cools, purifying the compound via recrystallization is a recommended step.[9][10]
Troubleshooting Guide: Dissolution and Stability Problems
This section addresses specific problems you might encounter during your experiments. The following workflow provides a logical path for diagnosing and solving these issues.
Caption: Troubleshooting workflow for this compound solubility issues.
Problem 1: My this compound powder is not dissolving in the selected solvent.
-
Plausible Causes:
-
Inappropriate Solvent Choice: The polarity of your solvent may be mismatched with the non-polar nature of the compound. Most polymers are non-polar, while UV stabilizers like benzotriazoles have some polarity, making solubility a key concern.[1]
-
Insufficient Energy Input: Dissolution is an endothermic process for many organic solids, requiring energy to break the crystal lattice. Room temperature may not be sufficient.
-
Low-Quality Reagent: The presence of insoluble impurities can give the appearance of poor solubility.
-
-
Diagnostic Steps & Solutions:
-
Verify Solvent Compatibility: Consult the reference data table below. If you are using a highly polar solvent like water, you will not be successful.[6] Switch to a more appropriate organic solvent. If you are unsure, perform a small-scale solvent screening test (see Protocol 1 ).
-
Apply Gentle Heat: Warm the solution in a water bath while stirring. For many moderately suitable solvents like alcohols, increasing the temperature to 40-60°C can dramatically improve solubility.[7]
-
Increase Agitation/Energy: Move from simple magnetic stirring to mechanical stirring or, for small volumes, use a vortex mixer. Sonication in an ultrasonic bath is also highly effective at breaking up aggregates and accelerating dissolution.
-
Confirm Purity: If the bulk of the material dissolves but a small amount of residue remains, it is likely an impurity. Purify the material using recrystallization (see Protocol 3 ).
-
Problem 2: The compound dissolves initially (especially with heat) but crashes out or becomes cloudy upon cooling or standing.
-
Plausible Causes:
-
Supersaturation: You have exceeded the equilibrium solubility of the compound at room temperature. The elevated temperature allowed you to dissolve more solute than the solvent can hold once cooled.
-
Solvent Evaporation: If left in an open container, evaporation of the solvent will increase the concentration of the solute, leading to precipitation.
-
pH Changes (in specific systems): While this compound itself is not strongly acidic or basic, in complex formulations with other components, a shift in the system's overall pH could potentially influence its solubility.
-
-
Diagnostic Steps & Solutions:
-
Determine True Solubility: The best course of action is to determine the actual solubility limit in your system at your working temperature (see Protocol 1 ). This will prevent you from creating supersaturated solutions.
-
Use a Co-Solvent System: If you need to achieve a higher concentration, introducing a second, more effective solvent (a co-solvent) can increase the overall solvating power of the system. For example, if your primary solvent is isopropanol, adding a small percentage of toluene or acetone can help maintain solubility. Synergistic effects of binary oil mixtures on the solubility of UV absorbers have been noted in formulation science.[11][12]
-
Prepare a More Dilute Solution: The simplest solution is to work at a lower concentration that is well below the saturation point at your storage or use temperature.
-
Ensure Proper Storage: Always store solutions in tightly sealed containers to prevent solvent evaporation.
-
Problem 3: I have a clear solution, but I'm seeing poor performance in my application (e.g., low UV absorption in a film).
-
Plausible Causes:
-
Micro-Crystallization: The compound may be forming microscopic crystals that are not visible to the naked eye but are large enough to scatter light and reduce the effectiveness of UV absorption.
-
Incompatibility with Matrix: Even if soluble in the initial solvent, the compound may have poor compatibility with the final polymer or formulation matrix, causing it to phase out on a micro-scale during film casting or curing.
-
-
Diagnostic Steps & Solutions:
-
Microscopic Examination: Examine a cast film of your formulation under a microscope to look for evidence of crystal formation.
-
Re-evaluate Formulation Compatibility: The principle of "like dissolves like" extends to formulation compatibility. Ensure the polarity of your final matrix is compatible with the benzotriazole. Most polymers are non-polar, which should favor compatibility, but other additives can interfere.[1]
-
Consider a Structurally Modified Derivative: For applications requiring covalent bonding into a polymer matrix, consider using a derivative of this compound that contains a reactive group (e.g., an acrylate moiety). This ensures it is permanently and homogeneously integrated.
-
Reference Data
| Solvent Class | Examples | Expected Solubility of this compound | Notes |
| Non-Polar Aromatic | Toluene, Benzene | High | Excellent choice for creating concentrated stock solutions. |
| Chlorinated | Chloroform, Dichloromethane | High | Effective, but consider safety and environmental implications. |
| Polar Aprotic | Acetone, Methyl Ethyl Ketone (MEK), DMF | Good to High | Good general-purpose solvents for this compound.[6] |
| Alcohols | Isopropanol, Ethanol | Moderate | Often requires heating to achieve significant solubility.[6][7] |
| Ethers | Tetrahydrofuran (THF) | Moderate to Good | A viable option, but peroxides can be a safety concern. |
| Alkanes | Hexane, Heptane | Low | Generally poor solvents for this compound. |
| Polar Protic | Water | Very Low / Insoluble | Unsuitable as a primary solvent.[2][6] |
Note: This table is a qualitative guide based on the compound's chemical nature and data for related benzotriazoles. For quantitative data, experimental determination is required (Protocol 1).
Experimental Protocols
Protocol 1: Determining Equilibrium Solubility
This protocol allows you to quantitatively determine the maximum amount of this compound that can be dissolved in a given solvent at a specific temperature. This method is adapted from standard practices in the formulation industry.[11][13]
-
Preparation: Add an excess amount of this compound to a known volume of the test solvent in a sealed vial (e.g., 20 mL of solvent with enough solid to ensure some remains undissolved).
-
Equilibration: Place the vial on a magnetic stirrer or orbital shaker in a temperature-controlled environment (e.g., a 25°C incubator) for at least 72 hours. This extended time ensures the system reaches equilibrium.
-
Phase Separation: After equilibration, turn off the agitation and let the vial stand undisturbed for at least 2 hours to allow the excess solid to settle completely.
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a volumetric pipette. Be cautious not to disturb the solid at the bottom.
-
Analysis: Filter the supernatant through a 0.45 µm syringe filter (PTFE or other solvent-compatible material) into a clean, pre-weighed vial.
-
Quantification:
-
Gravimetric Method: Carefully evaporate the solvent from the filtered sample under a stream of nitrogen or in a vacuum oven. Weigh the remaining solid residue. The solubility can be calculated in g/L or mg/mL.
-
Chromatographic Method: Dilute the filtered sample with a suitable mobile phase and analyze its concentration using a pre-calibrated HPLC-UV method.[14][15]
-
Protocol 2: Preparing a Stable Stock Solution
This protocol provides a reliable method for preparing a stock solution while minimizing the risk of precipitation.
-
Solvent Selection: Choose an appropriate solvent where this compound has high solubility (e.g., Toluene or Acetone).
-
Weighing: Accurately weigh the desired amount of this compound and add it to a volumetric flask.
-
Initial Dissolution: Add approximately 70-80% of the final volume of the solvent to the flask.
-
Energy Input:
-
Place a magnetic stir bar in the flask and stir on a stir plate.
-
If dissolution is slow, place the flask in an ultrasonic bath for 10-15 minute intervals until the solid is dissolved.
-
Gentle warming (e.g., to 40°C) can be used in conjunction with stirring, but ensure the flask is loosely capped to prevent pressure buildup.
-
-
Final Volume Adjustment: Once the solid is completely dissolved and the solution has returned to room temperature, carefully add the solvent to the calibration mark on the volumetric flask.
-
Mixing and Storage: Stopper the flask and invert it several times to ensure homogeneity. Transfer the solution to a tightly sealed, clearly labeled amber glass bottle for storage.
Protocol 3: Recrystallization for Purification
This protocol is used to purify this compound, which can resolve solubility issues caused by impurities. The choice of solvent is critical.[9]
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot (e.g., a mixture of water and acetic acid, or benzene, as mentioned in synthesis procedures for benzotriazole).[9][10]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until all the solid dissolves.
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling and promote the formation of larger, purer crystals. Avoid disturbing the flask during this process.
-
Chilling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for 30-60 minutes to maximize the yield of precipitated product.[10]
-
Isolation and Washing: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below their melting point.
References
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Technical Support Center: Managing 2-Phenyl-2H-benzotriazole Photostability
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2-Phenyl-2H-benzotriazole and related phenolic benzotriazole compounds. This guide is designed to provide you, our fellow scientists and researchers, with actionable insights and robust protocols to mitigate and prevent photodegradation in your experiments. We understand that sample integrity is paramount, and the inherent photosensitivity of these UV absorbers requires specific handling to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the stability of this compound.
Q1: What is photodegradation and why is my this compound sample susceptible?
A: Photodegradation is a process where a molecule is chemically altered or broken down by absorbing light energy. This compound and its derivatives are designed specifically to be excellent UV absorbers.[1] Their structure allows them to absorb high-energy UV radiation, primarily in the 300-400 nm range, and dissipate this energy.[2] However, this very efficiency means they are constantly interacting with light. While they are engineered for photostability through a rapid energy dissipation process called Excited-State Intramolecular Proton Transfer (ESIPT), prolonged or high-intensity exposure, especially outside of a protective polymer matrix, can lead to irreversible chemical reactions and degradation.[2]
Q2: What are the tell-tale signs of photodegradation in my sample?
A: The signs can be both visual and analytical. You might observe:
-
A yellowing or color change in your solution.
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Decreased absorbance at the characteristic UV maxima for the compound when measured by UV-Vis spectroscopy.
-
Appearance of new, unexpected peaks in your analytical chromatograms (e.g., HPLC, GC-MS) and a corresponding decrease in the peak area of the parent compound.[3]
-
Inconsistent results in assays where the compound is a critical component.
Q3: Which wavelengths of light are the most damaging?
A: Phenolic benzotriazoles are most susceptible to the wavelengths they absorb most strongly. For this compound and similar structures, this corresponds to the UVA and UVB regions of the electromagnetic spectrum, typically between 280 nm and 400 nm .[4] Standard laboratory fluorescent lighting and ambient sunlight entering through windows emit radiation in this range, making them potential sources of degradation.
Q4: I'm seeing degradation. What is the very first thing I should do?
A: Immediately protect your sample from light. This is the most critical first step. Move stock solutions and experimental samples away from windows and direct overhead lighting. For active experiments, cover your setup with aluminum foil or a light-blocking cloth. For stored solutions, use amber glass vials or wrap clear vials completely in foil or black tape. This simple action halts further degradation while you diagnose the source and implement a more permanent solution.
Troubleshooting Guides: From Diagnosis to Prevention
This section provides structured workflows to identify the source of photodegradation and implement robust preventative measures.
Scenario 1: My stock solution of this compound is showing inconsistent concentrations over time.
-
Likely Cause: Ambient light exposure during storage. Standard clear glass or plastic containers offer minimal protection from UV radiation present in lab lighting.
-
Troubleshooting Logic: The core issue is the passive exposure of the stored material to light. The solution is to create a light-free environment for storage and handling.
Caption: Troubleshooting workflow for unstable stock solutions.
-
Preventative Protocol: Secure Storage and Handling
-
Vessel Selection: Always prepare and store stock solutions of this compound in amber glass volumetric flasks and vials. Amber glass is specifically formulated to block a significant portion of UV and blue light.
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Storage Location: Store these vials in a closed, dark environment such as a drawer, a laboratory cabinet, or a refrigerator. Avoid leaving them on the benchtop for extended periods.
-
Aliquotting: When preparing for an experiment, aliquot the required amount in a dimmed area of the lab or under a safelight if possible. Immediately return the main stock solution to its dark storage location.
-
Verification (Self-Validation): To confirm stability, prepare two small solutions. Store one in a clear vial on the benchtop and the other in an amber vial in a dark drawer. Analyze the concentration of both via HPLC or UV-Vis spectroscopy at Day 0 and Day 7. The difference will validate the effectiveness of the storage protocol.
-
Scenario 2: My compound degrades during a long-duration experiment on an instrument (e.g., plate reader, microscope).
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Likely Cause: The instrument's own excitation light source is causing photodegradation. Many analytical instruments use high-intensity lamps (Xenon, Mercury) that have significant output in the UV range.
-
Troubleshooting Logic: The problem is active, high-intensity irradiation. The solution involves either blocking the damaging wavelengths or chemically deactivating the excited state of the molecule before it can degrade.
Caption: Decision tree for preventing on-instrument degradation.
-
Preventative Protocol 1: Use of Optical Filters
-
Source Characterization: Consult the instrument's manual to determine the spectral output of its light source.
-
Filter Selection: Choose a long-pass filter that blocks wavelengths below 400 nm. This will prevent the most damaging UV radiation from reaching your sample while allowing visible light for detection (if applicable).
-
Installation: Place the filter in the light path before the sample. Many instruments have filter slots for this purpose.
-
Validation: Run the experiment with and without the filter, analyzing the sample at multiple time points to quantify the reduction in degradation.
-
-
Preventative Protocol 2: Application of Chemical Stabilizers (Quenchers)
When filtering is not an option, chemical intervention can be highly effective. Photodegradation often proceeds from a highly reactive, long-lived "triplet excited state." A "triplet quencher" is a compound that can accept this energy from the excited benzotriazole, returning it to the stable ground state and preventing the degradation reaction.[5]
Table 1: Common Triplet Quenchers for Organic Molecules
Quencher Mechanism of Action Typical Concentration Considerations Molecular Oxygen (O₂) Diffusion-controlled energy transfer.[6] N/A (present in air-saturated solutions) Can also lead to photo-oxidation. Degassing a solution may inadvertently increase the lifetime of the triplet state. 1,4-Diazabicyclo[2.2.2]octane (DABCO) Amine-based quenching via electron transfer.[7][8] 1-10 mM Highly soluble in many organic solvents and water. Can have its own fluorescence. | Sodium Iodide (NaI) | Heavy-atom effect enhances intersystem crossing and quenching.[9] | 10-100 mM | Limited to polar solvents. Can participate in other redox reactions. |
Experimental Workflow: Validating a Quencher
-
Preparation: Prepare three identical samples of this compound in your experimental buffer/solvent.
-
Sample A (Negative Control): No quencher, protect from light.
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Sample B (Degradation Control): No quencher, expose to the instrument's light source.
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Sample C (Test Sample): Add an appropriate concentration of a selected quencher (e.g., 10 mM DABCO), expose to the instrument's light source.
-
-
Exposure: Place Samples B and C in the instrument and run the experiment for the desired duration. Keep Sample A in the dark.
-
Analysis: At the end of the experiment, analyze all three samples by HPLC.
-
Interpretation:
-
Sample A shows the initial concentration.
-
Sample B shows the extent of degradation.
-
Sample C shows the degree of protection offered by the quencher. A significant reduction in degradation compared to Sample B validates the quencher's efficacy.
-
-
Scenario 3: My analytical results (HPLC, GC-MS) show new peaks, suggesting degradation is happening during the analysis itself.
-
Likely Cause: Degradation is occurring in the autosampler. Many autosamplers use clear vials and may not be temperature-controlled, allowing for prolonged exposure to ambient light and heat before injection.
-
Preventative Protocol: Optimizing Analytical Workflow
-
Use Amber Autosampler Vials: This is the simplest and most effective solution.
-
Minimize Residence Time: If possible, program your sequence to inject samples shortly after they are placed in the autosampler. Avoid letting a full tray sit for many hours or overnight before the sequence begins.
-
Temperature Control: If your autosampler has a cooling function, set it to a low temperature (e.g., 4-10 °C) to slow down any potential thermal degradation pathways that might be initiated by light absorption.
-
Cover the Autosampler: If the autosampler tray is exposed, cover it with a light-blocking box or cloth during the run.
-
Core Mechanism: How this compound Manages UV Energy
Understanding the molecule's intrinsic photoprotective mechanism highlights why it is so sensitive to experimental conditions that disrupt this process.
Caption: Competing pathways for de-excitation of this compound.
The primary protective route is the ultrafast ESIPT cycle (green path), which dissipates UV energy as heat in femtoseconds.[2] However, a less efficient but competing pathway is Intersystem Crossing (ISC) to a reactive triplet state (red path).[5] It is from this long-lived triplet state that undesirable chemical reactions and photodegradation occur. Our goal in the lab is to maximize the ESIPT pathway and prevent the molecule from ever populating the triplet state. All the protocols described above—blocking light, filtering wavelengths, and quenching—are designed to achieve this.
References
-
Herzog, B., Wehrle, M., & Quass, K. (2009). Photostability of UV absorber systems in sunscreens. Photochemical & Photobiological Sciences, 85(4), 869-78. [Link]
-
Yuan, C., et al. (2021). Insights into the stabilization of photolabile UV-absorbers in sunscreens. Journal of Photochemistry and Photobiology A: Chemistry, 411, 113201. [Link]
-
Ghanem, A. S., & El-Azabawy, H. (2021). Modifications of Polymers through the Addition of Ultraviolet Absorbers to Reduce the Aging Effect of Accelerated and Natural Irradiation. Polymers, 13(24), 4436. [Link]
-
Tasheh, N., Fouegue, A., & Ghogomu, J. (2021). Investigation of the Antioxidant and UV Absorption Properties of 2-(2'-hydroxy-5'-methylphenyl)-benzotriazole and Its Ortho-Substituted Derivatives via DFT/TD-DFT. Computational Chemistry, 9, 161-196. [Link]
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da Silva, J. P., et al. (2018). Synthesis of New 2-(2´-Hydroxyaryl)benzotriazoles and Evaluation of Their Photochemical Behavior as Potential UV-Filters. Molecules, 23(11), 2999. [Link]
-
Al-Mousawi, S. M., et al. (2013). The Photochemistry of Benzotriazole Derivatives. Part 2: Photolysis of 1-Substituted Benzotriazole Arylhydrazones: New Route to Phenanthridin-6-yl-2-phenyldiazines. Molecules, 18(7), 7536-7548. [Link]
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ARKAT USA, Inc. (2011). Polymerizable UV absorbers for the UV stabilization of polyesters. II. Photodegradation study of UV-stabilized PET copolymers. Arkivoc, 2012(3), 163-177. [Link]
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ARKAT USA, Inc. (2011). Polymerizable UV absorbers for the UV stabilization of polyesters. I. Design, synthesis and polymerization of a library of UV ab. Arkivoc, 2011(10), 226-243. [Link]
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Monti, S., et al. (2021). Degradation of Benzotriazole UV-stabilizers in the presence of organic photosensitizers and visible light: A time-resolved mechanistic study. Journal of Hazardous Materials, 402, 123528. [Link]
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Vertuccio, E., et al. (2023). Anti-Oxidation Agents to Prevent Dye Degradation in Organic-Based Host–Guest Systems Suitable for Luminescent Solar Concentrators. Materials, 16(2), 643. [Link]
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Wikipedia. (2023). 2-(2-Hydroxyphenyl)-2H-benzotriazoles. [Link]
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Wikipedia. (2023). Quenching (fluorescence). [Link]
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Digital.CSIC. (2020). Degradation of Benzotriazole UV-Stabilizers in the Presence of Organic Photosensitizers and Visible Light. [Link]
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Michigan State University Department of Chemistry. Photochemistry. [Link]
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Van, S. P., & Hammond, G. S. (1964). Amine quenching of aromatic fluorescence and fluorescent exciplexes. Journal of the American Chemical Society, 86(13), 2582-2585. [Link]
-
Rieker, J., et al. (1998). Ultraviolet stabilizers of the 2-(hydroxyphenyl)benzotriazole class: influence of substituents on structure and spectra. The Journal of Physical Chemistry A, 102(28), 5387-5395. [Link]
-
Wolszczak, M., & Kwarciak-Kozłowska, A. (2022). Degradation of Benzotriazole UV Stabilizers in PAA/d-Electron Metal Ions Systems—Removal Kinetics, Products and Mechanism Evaluation. International Journal of Molecular Sciences, 23(11), 5891. [Link]
-
Zhang, Y., et al. (2013). Determination of nine benzotriazole UV stabilizers in environmental water samples by automated on-line solid phase extraction coupled with high-performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1312, 57-64. [Link]
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Technical Support Center: Optimizing the UV Absorption Spectrum of 2-Phenyl-2H-benzotriazole Derivatives
This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and characterization of 2-Phenyl-2H-benzotriazole derivatives. As a class of potent UV absorbers, the precise and optimal measurement of their UV absorption spectrum is paramount for quality control, mechanistic studies, and application-driven development.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond procedural steps to explain the underlying scientific principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries and challenges encountered during the UV-Vis spectroscopic analysis of this compound derivatives.
Q1: My UV-Vis spectrum for a newly synthesized this compound derivative shows a lower than expected maximum absorbance (λmax). What are the likely causes?
A1: A lower than expected λmax can stem from several factors:
-
Purity of the Compound: Impurities that do not absorb in the same region as your target molecule can effectively lower the concentration of the analyte, leading to a decreased absorbance value according to the Beer-Lambert Law.
-
Solvent Choice: The polarity of the solvent can significantly influence the electronic transitions of the molecule.[3][4][5] A solvent that does not appropriately solvate the molecule may lead to aggregation, which can alter the absorption spectrum.
-
Incorrect Concentration: An error in preparing the sample solution, leading to a lower concentration than intended, will directly result in a lower absorbance reading.
-
pH of the Solution: For derivatives with ionizable groups, the pH of the solution can alter the electronic structure of the molecule, thereby shifting the λmax and affecting the molar absorptivity.[6]
Q2: I'm observing a significant shift in the λmax of my benzotriazole derivative when I change solvents. Why does this happen?
A2: This phenomenon, known as solvatochromism, is a direct result of the interaction between the solvent and the solute molecules.[3][7] The energy levels of the ground and excited states of your benzotriazole derivative are influenced by the polarity of the solvent.
-
Bathochromic Shift (Red Shift): A shift to a longer wavelength is often observed in more polar solvents. This is because polar solvents can stabilize the excited state more than the ground state, reducing the energy gap for the electronic transition.[3]
-
Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength can occur if the ground state is more stabilized by the solvent than the excited state.[3]
The extent of this shift is dependent on the specific chemical structure of your derivative and the nature of the solvent.
Q3: The baseline of my UV-Vis spectrum is noisy and unstable. What troubleshooting steps should I take?
A3: A noisy baseline can obscure weak absorption bands and lead to inaccurate measurements. Common causes include:
-
Instrumental Issues: The lamp (deuterium for UV, tungsten for visible) may be failing or there could be issues with the detector.
-
Cuvette Contamination: Dirty or scratched cuvettes can scatter light, leading to a noisy baseline.[8] Ensure cuvettes are meticulously cleaned and handled only by the non-optical surfaces.
-
Sample Turbidity: The presence of suspended particles in your sample solution will cause light scattering.[9] Ensure your derivative is fully dissolved. If necessary, filter the solution through a suitable syringe filter.
-
Solvent Absorption: The solvent itself may absorb in the wavelength range of interest.[5] Always run a baseline correction with the pure solvent in the cuvette.
Q4: Can I use water as a solvent for my this compound derivative?
A4: While many benzotriazole derivatives are water-soluble, water absorbs significantly below 200 nm, which can interfere with measurements in the far UV region.[3] If your compound's absorption bands are in this region, water is not a suitable solvent. Additionally, the high polarity of water can lead to significant solvatochromic shifts.[5] For many organic compounds, including benzotriazole derivatives, solvents like ethanol, hexane, or acetonitrile are often preferred as they are transparent over a wider UV range.[4][5]
Section 2: Troubleshooting Guide for Common Experimental Issues
This section provides a structured approach to resolving specific problems you may encounter during your experiments.
Issue 1: Irreproducible Absorbance Readings
Probable Causes:
-
Inconsistent sample preparation.
-
Temperature fluctuations in the spectrophotometer.
-
Instrument drift.
-
Sample degradation.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting irreproducible absorbance readings.
Detailed Steps:
-
Standardize Sample Preparation: Develop and strictly adhere to a standard operating procedure (SOP) for sample preparation. Use calibrated analytical balances and volumetric flasks.
-
Instrument Warm-up: Always allow the spectrophotometer to warm up for the manufacturer-recommended time to ensure thermal stability of the light source and detector.
-
Monitor Instrument Performance: Regularly run a blank (solvent only) to check for baseline drift. Periodically measure a stable standard to verify instrument accuracy.
-
Assess Sample Photostability: Some this compound derivatives can be susceptible to photodegradation upon exposure to the UV lamp in the spectrophotometer.[10] To check for this, measure the absorbance of a single sample at intervals over time. If the absorbance decreases, consider reducing the exposure time or using a lower intensity lamp if possible.
Issue 2: Unexpected Peaks or Shoulders in the Spectrum
Probable Causes:
-
Presence of impurities from the synthesis.
-
Formation of aggregates or dimers.
-
Tautomeric forms of the derivative.
-
Solvent impurities.
Troubleshooting Workflow:
Caption: Workflow for addressing unexpected spectral features.
Detailed Steps:
-
Confirm Purity: Before spectroscopic analysis, confirm the purity of your synthesized derivative using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Investigate Aggregation: Aggregation can lead to changes in the absorption spectrum. Record spectra at different concentrations. If the shape of the spectrum changes with concentration, aggregation is likely occurring. You may need to use a different solvent or a lower concentration.
-
Use High-Purity Solvents: Always use spectroscopic grade solvents to avoid interference from impurities.
-
Consider Tautomerism: Some benzotriazole derivatives can exist in different tautomeric forms, each with its own distinct absorption spectrum.[7] The equilibrium between these forms can be influenced by solvent and pH.
Section 3: Experimental Protocols
This section provides a detailed, step-by-step methodology for preparing and analyzing this compound derivatives using UV-Vis spectroscopy.
Protocol 1: Sample Preparation for UV-Vis Analysis
-
Weighing the Sample: Accurately weigh approximately 1-5 mg of the purified this compound derivative using a calibrated analytical balance.
-
Dissolving the Sample: Transfer the weighed sample to a 10 mL volumetric flask. Add a small amount of the chosen spectroscopic grade solvent (e.g., ethanol, cyclohexane) and swirl to dissolve the compound completely.
-
Dilution to Final Volume: Once the sample is fully dissolved, carefully add the solvent to the 10 mL mark. Cap the flask and invert it several times to ensure a homogenous solution. This will be your stock solution.
-
Working Solution: Prepare a working solution by diluting the stock solution to a concentration that gives a maximum absorbance between 0.5 and 1.5 AU. This range typically provides the best signal-to-noise ratio.
Protocol 2: Acquiring the UV-Vis Spectrum
-
Instrument Setup: Turn on the spectrophotometer and allow it to warm up for at least 30 minutes.
-
Cuvette Preparation: Clean two quartz cuvettes with the solvent you will be using for the analysis.
-
Baseline Correction: Fill one cuvette with the pure solvent (this is your blank). Place it in the reference beam of the spectrophotometer. Fill the second cuvette with the same pure solvent and place it in the sample beam. Run a baseline scan over the desired wavelength range (e.g., 200-400 nm).
-
Sample Measurement: Empty the sample cuvette and rinse it with a small amount of your working solution. Then, fill the cuvette with the working solution and place it back in the sample beam.
-
Data Acquisition: Acquire the absorption spectrum of your sample.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and record the absorbance value.
Section 4: Data Presentation
The following table summarizes the typical UV absorption characteristics of a parent this compound and a substituted derivative in different solvents, illustrating the concept of solvatochromism.
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
| This compound | Cyclohexane | ~305 | ~15,000 |
| This compound | Ethanol | ~310 | ~16,000 |
| 2-(2'-hydroxy-5'-methylphenyl)benzotriazole | Cyclohexane | ~335 | ~18,000 |
| 2-(2'-hydroxy-5'-methylphenyl)benzotriazole | Ethanol | ~340 | ~19,500 |
Note: These are representative values and can vary based on the specific derivative and experimental conditions.
Section 5: The Underlying Chemistry of UV Absorption in 2-Phenyl-2H-benzotriazoles
The strong UV absorption of this compound derivatives is attributed to π → π* electronic transitions within the conjugated aromatic system.[11][12] The benzotriazole and phenyl rings, along with any electron-donating or electron-withdrawing substituents, form an extended chromophore.[13] The energy of these transitions, and thus the λmax, is sensitive to the electronic nature of the substituents and the surrounding solvent environment. For instance, electron-donating groups like hydroxyl (-OH) or amino (-NH2) can cause a bathochromic (red) shift in the absorption spectrum by increasing the energy of the highest occupied molecular orbital (HOMO).[14][15]
Caption: Simplified Jablonski diagram for UV absorption in this compound derivatives.
References
-
TutorChase. (n.d.). How does solvent choice impact UV-Vis spectroscopy readings? Retrieved from [Link]
-
Sharma, U. K., & Jacob, S. (n.d.). Solvents and solvent effect in UV - Vis Spectroscopy. SlideShare. Retrieved from [Link]
- Tasheh, N., Fouegue, A., & Ghogomu, J. (2021). Investigation of the Antioxidant and UV Absorption Properties of 2-(2'-hydroxy-5'-methylphenyl)-benzotriazole and Its Ortho-Substituted Derivatives via DFT/TD-DFT.
-
Virtual Labs. (n.d.). Solvent Effects on the UV-visible Absorption Spectra. Retrieved from [Link]
-
ACS Publications. (n.d.). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry. Retrieved from [Link]
-
NIH. (2018). Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene. Retrieved from [Link]
- Recca, A., Libertini, E., Finocchiaro, P., Munro, H. S., & Clark, D. T. (n.d.). New route to the synthesis of 2-(2-hydroxy-3-vinyl-5-methylphenyl)-2H-benzotriazole. Macromolecules.
-
ResearchGate. (2019). Synthesis and Application of Benzotriazole UV Absorbers to Improve the UV Resistance of Polyester Fabrics. Retrieved from [Link]
- Google Patents. (n.d.). US3493539A - Ethylenically unsaturated derivatives of 2-(2-hydroxyphenyl)
- ResearchGate. (n.d.).
- Oji Intertech. (n.d.).
- Wikipedia. (n.d.). 2-(2-Hydroxyphenyl)-2H-benzotriazoles.
- GSC Online Press. (n.d.). Review on synthetic study of benzotriazole.
- Fiveable. (n.d.).
- SlidePlayer. (n.d.). UV-Vis Spectroscopy.
- ResearchGate. (2021). Investigation of the Antioxidant and UV Absorption Properties of 2-(2'-hydroxy-5'-methylphenyl)
- Química Organica.org. (n.d.).
- Process Insights. (2023). APPLICATION NOTE - Benzotriazole Using Fiber Optic-based, UV-VIS Spectroscopy.
- Guided Wave. (2023). Benzotriazole Monitoring in Semiconductors with Fiber Optic UV-Vis Spectroscopy.
- YouTube. (2023). What Are The Limitations Of UV-Vis Spectroscopy? - Chemistry For Everyone.
- OpenStax. (2023). 15.
- ResearchGate. (n.d.).
- American Coatings Association. (2002). Unexpected Electronic Effects on Benzotriazole UV Absorber Photostability.
- MDPI. (n.d.). The Photochemistry of Benzotriazole Derivatives. Part 2: Photolysis of 1-Substituted Benzotriazole Arylhydrazones: New Route to Phenanthridin-6-yl-2-phenyldiazines.
- Ossila. (n.d.). UV-Vis Spectroscopy Troubleshooting Made Easy.
- ResearchGate. (2020). Degradation of Benzotriazole UV-stabilizers in the presence of organic photosensitizers and visible light: A time-resolved mechanistic study.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 2-(2-Hydroxyphenyl)-2H-benzotriazoles - Wikipedia [en.wikipedia.org]
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- 4. Solvents and solvent effect in UV - Vis Spectroscopy, By Dr. Umesh Kumar sharma and Susan Jacob | PPTX [slideshare.net]
- 5. Virtual Labs [mas-iiith.vlabs.ac.in]
- 6. Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: in contrast with non-aromatic solvents - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Investigation of the Antioxidant and UV Absorption Properties of 2-(2’-hydroxy-5’-methylphenyl)-benzotriazole and Its Ortho-Substituted Derivatives via DFT/TD-DFT [scirp.org]
- 15. researchgate.net [researchgate.net]
Troubleshooting common problems in 2-Phenyl-2H-benzotriazole reactions
Welcome to the technical support center for 2-Phenyl-2H-benzotriazole synthesis and reactions. This guide is designed for researchers, medicinal chemists, and materials scientists who work with this important class of compounds, known for their applications as UV absorbers, pharmaceuticals, and versatile synthetic intermediates.[1][2][3] This resource provides in-depth, field-proven insights into common experimental challenges, structured in a practical question-and-answer format to help you troubleshoot and optimize your reactions effectively.
Section 1: Troubleshooting Guide for Common Synthetic Problems
This section addresses the most frequent and critical issues encountered during the synthesis of 2-Phenyl-2H-benzotriazoles, focusing on the prevalent copper-catalyzed N-arylation methods and reductive cyclization pathways.
Q1: My copper-catalyzed N-arylation of benzotriazole with a phenyl halide is giving a very low yield or failing completely. What are the primary causes and how can I troubleshoot it?
A1: Low or no conversion in a copper-catalyzed Ullmann-type coupling is a common problem that can almost always be traced back to one of three areas: catalyst inactivation, suboptimal reaction conditions, or impure reagents. The catalytic cycle is sensitive to several factors that must be carefully controlled.
Causality and Expert Insights: The ligand is a critical component; it stabilizes the copper(I) catalyst, enhances its solubility, and modulates its reactivity.[4] Without an effective ligand, the catalyst can disproportionate or precipitate, halting the catalytic cycle. The choice of base is also crucial, as it must be strong enough to deprotonate the benzotriazole N-H bond without degrading the starting materials or the catalyst complex. Finally, oxygen and moisture can be detrimental, leading to catalyst oxidation or hydrolysis of key reagents.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Recommended Actions:
-
Catalyst & Ligand System: Benzotriazole itself can serve as an efficient and inexpensive ligand for copper-catalyzed N-arylation reactions.[5][6] However, if yields are poor, consider using established high-performance ligands.
Ligand Type Examples Key Advantages Simple Heterocycles Benzotriazole, 1-(Hydroxymethyl)-1H-benzotriazole Inexpensive, stable, readily available.[5] Diamines N,N'-Dimethylethylenediamine (DMEDA) Highly effective for C-N bond formation, often allows for lower reaction temperatures. Amino Acids N,N-Dimethylglycine Effective for coupling electron-rich phenols and aryl bromides.[7] | Phenanthrolines | 1,10-Phenanthroline | Strong chelating ligand, robust and widely used in Ullmann couplings.[8] |
-
Solvent and Atmosphere: Unless the protocol specifies otherwise, use anhydrous solvents (e.g., dry DMF or Toluene) and maintain a strict inert atmosphere (Nitrogen or Argon) to prevent catalyst deactivation.[4]
-
Base Selection: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used bases. Ensure the base is finely powdered and dried before use to maximize its reactivity.
Q2: My reaction produces a mixture of 1-Phenyl-1H-benzotriazole and the desired this compound. How can I improve selectivity and separate the isomers?
A2: The formation of both N-1 and N-2 isomers is a fundamental challenge in benzotriazole chemistry due to the small energy difference between the two tautomers.[3][9] While achieving perfect selectivity can be difficult, it can be influenced by reaction conditions. Post-reaction separation is almost always necessary.
Controlling Selectivity (Causality): The regioselectivity of N-arylation is a complex interplay of sterics, electronics, and the nature of the catalyst-ligand complex. The N-1 position is often considered the thermodynamic product, while the N-2 product can sometimes be favored under kinetic control or with specific catalytic systems. For instance, some literature suggests that 1H-substituted isomers tend to dominate in solution.[3][9]
Strategies for Improving Selectivity:
-
Steric Hindrance: Using a sterically bulky aryl halide or a bulky ligand on the copper catalyst can sometimes favor substitution at the less hindered N-1 position. Conversely, specific ligand geometries might favor the N-2 isomer.
-
Reaction Temperature: Systematically screen reaction temperatures. Lower temperatures may favor one isomer over the other.
-
Alternative Routes: Reductive cyclization of an appropriately substituted o-nitroazobenzene precursor is a highly selective method for producing only the 2-aryl-2H-benzotriazole isomer.[10][11][12]
Caption: Reductive cyclization workflow for isomer-pure synthesis.
Separation Protocol: The isomers typically have different polarities and can be separated by column chromatography.
-
Solvent System: A gradient of ethyl acetate in hexanes is a good starting point. The 2-phenyl isomer is generally less polar than the 1-phenyl isomer and will elute first.
-
TLC Monitoring: Carefully monitor the separation using TLC to ensure complete separation of the spots.
-
Recrystallization: After chromatographic separation, recrystallization from a suitable solvent (e.g., ethanol, benzene, or a mixture of hexanes/ethyl acetate) can further purify the desired isomer.[13]
Q3: How can I distinguish between the 1-phenyl and 2-phenyl isomers using ¹H NMR?
A3: ¹H NMR spectroscopy is the most effective tool for distinguishing between the N-1 and N-2 phenylbenzotriazole isomers due to their different molecular symmetries.
Expert Interpretation:
-
This compound (Symmetrical): The 2-phenyl isomer possesses a C₂ axis of symmetry. This means the protons on the benzotriazole core are chemically equivalent in pairs. You will observe two distinct signals for the four benzotriazole protons, typically appearing as two symmetrical multiplets (often described as AA'BB' systems).
-
1-Phenyl-1H-benzotriazole (Asymmetrical): The 1-phenyl isomer is asymmetrical. All four protons on the benzotriazole core are chemically unique. This results in four distinct signals in the aromatic region of the spectrum, often appearing as complex and overlapping multiplets.
Expected ¹H NMR Patterns:
| Isomer | Symmetry | Benzotriazole Proton Signals | Phenyl Group Proton Signals |
|---|---|---|---|
| 2-Phenyl-2H | Symmetric | Two multiplets (e.g., 2H each) | Standard ortho, meta, para pattern |
| 1-Phenyl-1H | Asymmetric | Four distinct signals (1H each) | Standard ortho, meta, para pattern |
Section 2: Frequently Asked Questions (FAQs)
Q4: My initial benzotriazole synthesis from o-phenylenediamine resulted in a dark, tarry crude product. How can I purify this?
A4: The diazotization of o-phenylenediamine can produce dark-colored tarry impurities.[14] These are often polymeric side products that can be difficult to remove by simple recrystallization.
Purification Protocol:
-
Dissolution: Dissolve the crude benzotriazole in a suitable solvent. For highly colored impurities, using a water-miscible glycol solvent like ethylene glycol can be very effective.[14]
-
Decolorization: Add activated charcoal (typically 5-10% by weight) to the solution.
-
Heating: Heat the mixture (e.g., to 80-100°C) with stirring for about an hour.[14]
-
Filtration: Filter the hot solution through a pad of Celite® to remove the charcoal.
-
Isolation: The purified benzotriazole can then be isolated from the filtrate by crystallization or distillation.[13]
Q5: In the reductive cyclization of an o-nitroazobenzene, my reaction is stalling or giving poor yields. What should I check?
A5: Incomplete reductive cyclization can be due to several factors, including the choice of reductant, pH, and reaction temperature.
-
Reductant Activity: Ensure your reducing agent is active. For example, if using zinc powder, its surface can oxidize over time. Briefly activating it with dilute HCl, followed by washing with water, ethanol, and ether, can restore its activity.
-
pH Control: The reaction pH can be critical. Some reductions proceed more efficiently under acidic conditions (e.g., with zinc and sulfuric or acetic acid), while others may use basic conditions (e.g., with hydrazine hydrate and an alkali).[6][15]
-
Temperature: These reactions often require elevated temperatures to proceed to completion. Ensure you are reaching and maintaining the temperature specified in your protocol.
Q6: Are there alternatives to copper-based catalysts for N-arylation of benzotriazoles?
A6: Yes, palladium-catalyzed methods, such as the Buchwald-Hartwig amination, are powerful alternatives for forming C-N bonds. However, these systems can be sensitive to certain functional groups and often require more expensive and sensitive phosphine ligands.[1] For many applications, the cost-effectiveness and robustness of modern copper-catalyzed Ullmann reactions make them a preferred choice.[5][6]
References
- US3334054A, Purification of benzotriazole, Google P
-
Andrzejewska, M. R. (2019). COPPER-MEDIATED N1-ARYLATION OF BENZOTRIAZOLES. CUNY Academic Works. [Link]
-
Singh, M., et al. (2018). 1‐(Hydroxymethyl)‐1H‐benzotriazole: An Efficient Ligand for Copper‐Catalyzed Ullmann‐Type Coupling Reaction. ChemistrySelect. [Link]
-
Welsch, S. J., et al. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry. [Link]
-
Avhad, K. C., & Upadhyay, K. D. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences. [Link]
-
Patel, S., et al. (2024). A Review on: Synthesis of Benzotriazole. International Journal of Advanced Research in Innovative Ideas in Education. [Link]
-
Carta, A., et al. (2017). Benzotriazole: An overview on its versatile biological behavior. European Journal of Medicinal Chemistry. [Link]
-
Damschroder, R. E., & Peterson, W. D. 1,2,3-benzotriazole. Organic Syntheses. [Link]
- WO2002055508A1, Method for preparing 2-(2-hydroxyphenyl)
-
Kamal, A., et al. (2015). An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. Journal of Chemistry. [Link]
-
ResearchGate. (2024). Benzotriazole: An Excellent Ligand for Cu-Catalyzed N-Arylation of Imidazoles with Aryl and Heteroaryl Halides. [Link]
-
Mane, R. A., et al. (2001). Reductive Cyclization of o-Nitrophenylazo Dyes Using Bakers' Yeast in NaOH Solution. A New Synthesis of 2-Aryl-2H-benzotriazoles and Their 1-Oxides. The Journal of Organic Chemistry. [Link]
- EP0380840A1, Method of preparing 2-phenylbenzotriazoles, Google P
Sources
- 1. researchgate.net [researchgate.net]
- 2. "COPPER-MEDIATED N1-ARYLATION OF BENZOTRIAZOLES" by Magdalena R. Andrzejewska [academicworks.cuny.edu]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijariie.com [ijariie.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. EP0380840A1 - Method of preparing 2-phenylbenzotriazoles - Google Patents [patents.google.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. US3334054A - Purification of benzotriazole - Google Patents [patents.google.com]
- 15. WO2002055508A1 - Method for preparing 2-(2-hydroxyphenyl)-2h-benzotriazole - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 2-Phenyl-2H-benzotriazole
Welcome to the technical support guide for the purification of crude 2-Phenyl-2H-benzotriazole. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to move beyond simple instructions and provide a foundational understanding of the principles behind each purification step, ensuring you can adapt and troubleshoot your experiments with confidence.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities I should expect in my crude this compound?
A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. Most syntheses involve the reductive cyclization of an o-nitroazobenzene precursor or diazotization of o-phenylenediamine followed by coupling.[1][2][3] Consequently, common impurities include:
-
Unreacted Starting Materials: Such as o-nitroazobenzene or o-phenylenediamine.
-
Isomeric Byproducts: The formation of the undesired 1-Phenyl-1H-benzotriazole isomer can occur. While the 2-phenyl isomer is typically favored, reaction conditions can influence the ratio.
-
Colored Tarry Impurities: Crude products are often described as yellow, tan, or brown solids, while the pure compound is a white or colorless solid.[4][5] These colored materials are often phenol-based polymers or other high-molecular-weight byproducts that must be removed.[6]
-
Residual Solvents and Reagents: Solvents used during the synthesis (e.g., toluene, acetic acid) and inorganic salts.
Q2: What are the primary methods for purifying this compound?
A2: The three most effective and commonly cited techniques are Recrystallization, Column Chromatography, and Sublimation.
-
Recrystallization is the most common method, excellent for removing small to moderate amounts of impurities.[4][7]
-
Column Chromatography is ideal for separating complex mixtures or achieving very high purity, as it can separate compounds based on fine differences in polarity.[8][9]
-
Sublimation can yield a very pure, white product and is effective for removing non-volatile impurities.[4]
Q3: How do I select the best purification strategy for my sample?
A3: Your choice depends on the scale of your synthesis, the nature of the impurities, and the required final purity.
-
For moderately impure, solid crude product (>90% purity): Start with Recrystallization . It is efficient, scalable, and often sufficient.
-
For oily crude product or a complex mixture of byproducts: Column Chromatography is the superior choice. It is essential to first analyze the mixture by Thin Layer Chromatography (TLC) to determine the appropriate solvent system.
-
For removing trace colored impurities or achieving analytical-grade purity after an initial purification: Sublimation or a second recrystallization, perhaps with a decolorizing agent like activated charcoal, is recommended.[5][6]
The following decision workflow can guide your strategy:
Caption: Purification strategy decision workflow.
Q4: What physical properties are critical for the purification process?
A4: Understanding the compound's physical properties is fundamental to designing a successful purification protocol.
| Property | Value | Significance for Purification | Source |
| Molecular Formula | C₁₂H₉N₃ | - | [10] |
| Molecular Weight | 195.22 g/mol | Affects diffusion rates in chromatography and sublimation. | [10] |
| Appearance | White to colorless crystalline solid | The goal of purification is to obtain this appearance from a colored crude product. | [4][11] |
| Melting Point | 96 - 101 °C | A sharp melting point in this range is a key indicator of purity. A broad or depressed melting point suggests impurities. | [12] |
| Solubility | Insoluble in water; Soluble in alcohols (ethanol, isopropanol), benzene, toluene, chloroform, methylene chloride. | Crucial for selecting an appropriate solvent for recrystallization and mobile phase for chromatography. | [7][8][12] |
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique that relies on the difference in solubility of your compound and its impurities in a given solvent at different temperatures. The ideal solvent will dissolve the compound well when hot but poorly when cold.
Common Problems & Solutions
Problem 1: The compound "oils out" instead of forming crystals.
-
Possible Cause: The boiling point of your chosen solvent is higher than the melting point of this compound (~96-101 °C). The solid melts before it dissolves, forming an immiscible liquid layer.
-
Recommended Solution:
-
Re-heat the solution to dissolve the oil.
-
Add a co-solvent in which your compound is less soluble (an "anti-solvent," e.g., water or hexane if using an alcohol) dropwise until the solution becomes slightly turbid.
-
Add a few drops of the primary solvent to clarify the solution, then allow it to cool slowly. This mixed-solvent system effectively lowers the temperature at which crystallization occurs.
-
Alternatively, choose a solvent with a lower boiling point , such as ethanol (BP 78 °C) or a hexane/ethyl acetate mixture.
-
Problem 2: No crystals form upon cooling.
-
Possible Cause 1: Too much solvent was used, and the solution is not supersaturated upon cooling.
-
Recommended Solution: Gently heat the solution and evaporate some of the solvent under a stream of nitrogen or using a rotary evaporator. Cool the concentrated solution again.
-
Possible Cause 2: The solution requires nucleation to begin crystallization.
-
Recommended Solution:
-
Scratch the inside of the flask with a glass rod just below the solvent line. The microscopic glass fragments can serve as nucleation sites.
-
Add a seed crystal of pure this compound to the cooled solution.
-
Cool the solution to a lower temperature using an ice-salt bath, but do this slowly to avoid crashing out impurities.
-
Problem 3: The final product is still colored (yellow/tan).
-
Possible Cause: The colored impurities are either highly soluble and remain in the mother liquor or are insoluble and were not removed.
-
Recommended Solution:
-
Perform a hot filtration: If you observe insoluble material in the hot solution, quickly filter it through a pre-heated funnel with fluted filter paper to remove these impurities before cooling.
-
Use a decolorizing agent: Add a small amount (1-2% by weight) of activated charcoal to the hot solution.[5] Swirl the mixture for 5-10 minutes, then perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities. Caution: Adding too much charcoal can adsorb your product and reduce the yield.
-
Detailed Protocol: Recrystallization from Isopropyl Alcohol (IPA)
-
Dissolution: Place the crude this compound (e.g., 5.0 g) in an Erlenmeyer flask. Add a minimal amount of isopropyl alcohol (IPA) and heat the mixture gently on a hot plate with stirring. Continue adding IPA dropwise until the solid just dissolves.
-
(Optional) Decolorization: If the solution is highly colored, remove it from the heat, add a spatula-tip of activated charcoal, and heat with swirling for 5-10 minutes.
-
Hot Filtration: If charcoal was added or if insoluble impurities are present, perform a hot filtration through a pre-heated funnel into a clean, warm Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold IPA to rinse away any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum. Determine the melting point and assess purity by TLC. A pure product should appear as a white crystalline solid.[7][8]
Caption: Step-by-step recrystallization workflow.
Troubleshooting Guide: Column Chromatography
Column chromatography is a highly effective method for separating compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase (eluent).
Common Problems & Solutions
Problem 1: Poor separation of product from impurities (overlapping bands).
-
Possible Cause: The eluent (mobile phase) polarity is incorrect. If it's too polar, all compounds will elute quickly with little separation. If it's too non-polar, compounds will remain adsorbed at the top of the column.
-
Recommended Solution:
-
Optimize with TLC first: Before running the column, test various solvent systems (e.g., different ratios of hexane:ethyl acetate) using TLC. The ideal system will give your product a Retention Factor (Rf) value of ~0.3-0.4 and show good separation from impurity spots.
-
Use a gradient elution: Start with a low-polarity eluent to wash off non-polar impurities, then gradually increase the polarity (e.g., increase the percentage of ethyl acetate in hexane) to elute your product, leaving more polar impurities behind.
-
Problem 2: The collected product is still impure.
-
Possible Cause 1: The column was overloaded with too much crude material.
-
Recommended Solution: Use a larger column or reduce the amount of sample. A general rule is to use a sample-to-silica weight ratio of 1:30 to 1:100.
-
Possible Cause 2: The collected fractions were too large, causing pure and impure fractions to be mixed.
-
Recommended Solution: Collect smaller fractions and analyze each one by TLC before combining them. Pool only the fractions containing the pure product.
Detailed Protocol: Silica Gel Column Chromatography
-
TLC Analysis: Determine the optimal eluent system (e.g., 9:1 Hexane:Ethyl Acetate) that provides an Rf of ~0.3-0.4 for this compound.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (wet slurry packing is recommended). Ensure the silica bed is level and free of cracks or air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a relatively non-polar solvent (like dichloromethane or the eluent itself). Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading") and carefully add this to the top of the column. Dry loading often results in better separation.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant head of solvent above the silica bed to prevent the column from running dry.
-
Fraction Collection & Analysis: Collect fractions of a consistent volume. Spot each fraction (or every few fractions) on a TLC plate and develop it to identify which fractions contain the pure product.
-
Combine & Evaporate: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified this compound.
References
-
PubChem. (n.d.). 2H-Benzotriazole, 2-phenyl-. National Center for Biotechnology Information. Retrieved from [Link]
- European Patent Office. (1990). Method of preparing 2-phenylbenzotriazoles (EP 0380839 A1).
- Google Patents. (2009). US7655805B2 - Method for synthesizing benzotriazole.
-
Vibzzlab. (2023, April 19). Benzotriazole : Organic Synthesis [Video]. YouTube. Retrieved from [Link]
- Google Patents. (2007). JP2007224014A - Method for purification of benzotriazole derivative.
- Google Patents. (2002). WO2002055508A1 - Method for preparing 2-(2-hydroxyphenyl)-2h-benzotriazole.
-
World Journal of Pharmaceutical Research. (2021). An Overview on Synthetic Approaches and Pharmacological Importance of Benzotriazole Derivatives. Retrieved from [Link]
- Google Patents. (1967). US3334054A - Purification of benzotriazole.
-
Lickes, J. P., et al. (2010). Synthesis of new 2-(2´-hydroxyaryl)benzotriazoles and Evaluation of Their Photochemical Behavior as Potential UV-Filters. Molecules, 15(9), 6176–6186. Retrieved from [Link]
-
Damschroder, R. E., & Peterson, W. D. (1941). 1,2,3-Benzotriazole. Organic Syntheses, 21, 16. Retrieved from [Link]
-
International Journal of Creative Research Thoughts. (2020). Review Of Benzotriazole. IJCRT, 8(6). Retrieved from [Link]
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- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. JP2007224014A - Method for purification of benzotriazole derivative - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
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- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. 2H-Benzotriazole, 2-phenyl- | C12H9N3 | CID 154096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. 2-(2H-苯并三唑-2-基)-4,6-二(1-甲基-1-苯基乙基)苯酚 powder | Sigma-Aldrich [sigmaaldrich.com]
Addressing matrix interference in the analysis of 2-Phenyl-2H-benzotriazole
Welcome to the technical support center for the analysis of 2-Phenyl-2H-benzotriazole and its related compounds. This guide is designed for researchers, analytical scientists, and drug development professionals who are working to quantify this analyte in complex biological and environmental matrices. Our focus is to provide practical, field-proven solutions to a persistent challenge in bioanalysis: matrix interference .
Matrix effects—the alteration of analyte ionization efficiency due to co-eluting compounds—are a primary source of inaccuracy and irreproducibility in quantitative LC-MS/MS studies.[1][2][3] This guide provides in-depth troubleshooting advice and validated protocols to help you identify, mitigate, and control these interferences, ensuring the integrity and reliability of your data.
Frequently Asked Questions (FAQs)
Q1: What is matrix interference and why is it a significant problem for analyzing this compound?
A1: Matrix interference, or matrix effect, occurs when components in a sample's matrix (e.g., plasma, urine, water) co-elute with the analyte of interest (this compound) and affect its ionization in the mass spectrometer source.[3] This can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which compromise the accuracy, precision, and sensitivity of quantification.[1][2] this compound and related UV stabilizers are often analyzed in complex matrices like plasma, tissue homogenates, or wastewater, which are rich in salts, proteins, lipids, and other endogenous materials that are known to cause significant matrix effects.[4][5][6]
Q2: Which sample matrices are most challenging for this analysis?
A2:
-
Blood Plasma/Serum: Highly challenging due to a high abundance of proteins and phospholipids. Phospholipids are notorious for causing ion suppression in electrospray ionization (ESI) and can build up on the analytical column and in the MS source.[4]
-
Urine: Presents challenges due to high concentrations of salts and urea. These components can alter the mobile phase properties and compete with the analyte for ionization.[7][8]
-
Wastewater/Environmental Water: These samples are highly variable and can contain a complex mixture of organic matter, detergents, and other contaminants that can interfere with the analysis.[9][10]
-
Tissue Homogenates: Extremely complex, containing high levels of lipids and proteins that must be thoroughly removed to prevent significant matrix effects and instrument contamination.
Q3: What is the most effective strategy to combat matrix effects?
A3: A multi-faceted approach is most effective. It begins with selective sample preparation to remove as many interfering components as possible before injection.[3][4] This is followed by optimized chromatographic separation to resolve the analyte from any remaining matrix components. Finally, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for compensating for any residual, unavoidable matrix effects, as it co-elutes with the analyte and is affected by ion suppression or enhancement in a nearly identical manner.[2]
Q4: Should I use protein precipitation for plasma samples?
A4: While protein precipitation (PPT) is a fast and simple technique, it is often insufficient for removing matrix interferences, particularly phospholipids, which are a major cause of ion suppression.[4] For sensitive and robust LC-MS/MS assays, more selective techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are strongly recommended as they provide a much cleaner extract.[4][7][9]
Troubleshooting Guide: Common Issues in this compound Analysis
This section addresses specific experimental problems with their probable causes and actionable solutions.
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | 1. Inefficient Sample Extraction: Incorrect SPE sorbent, improper sample pH, or unsuitable elution solvent. Benzotriazoles are polar, and extraction must be optimized.[10][11] 2. Analyte Degradation: Instability in the sample matrix or during processing steps. | 1. Optimize Sample Preparation: a. SPE: Use a polymeric reversed-phase sorbent (e.g., Oasis HLB) which offers good retention for a wide range of polarities. Ensure the sample is acidified to pH 2-3 before loading to promote retention of benzotriazoles.[10] b. Elution: Test different elution solvents. A mixture like methanol/acetonitrile can be effective.[10] For some benzotriazoles, tetrahydrofuran (THF) has shown high recovery.[12] 2. Assess Stability: Perform stability tests at each stage (bench-top, freeze-thaw, post-preparative) to identify and mitigate degradation. |
| Poor Peak Shape (Tailing, Splitting) | 1. Column Contamination: Buildup of matrix components (e.g., phospholipids) on the analytical column. 2. Incompatible Injection Solvent: The final sample solvent is too strong compared to the initial mobile phase, causing band broadening. 3. Secondary Interactions: Analyte interacting with active sites on the column packing material. | 1. Improve Sample Cleanup: Implement a more rigorous SPE protocol. Consider using a guard column to protect the analytical column.[13] 2. Match Solvents: Reconstitute the final extract in a solvent that is as weak as, or weaker than, the initial mobile phase composition. 3. Optimize Mobile Phase: Add a small amount of an acidic modifier like formic acid (0.1%) to the mobile phase. This can improve peak shape for compounds with basic functional groups by ensuring a consistent protonation state.[4] |
| Inconsistent Results / Poor Reproducibility (High %RSD) | 1. Variable Matrix Effects: The primary cause of irreproducibility. The composition of the matrix varies from sample to sample, leading to inconsistent ion suppression/enhancement.[1][3] 2. Sample Carryover: Adsorption of the analyte or matrix components in the injector, tubing, or on the column, which are then released in subsequent runs. | 1. Use an Internal Standard: A stable isotope-labeled (e.g., d4-benzotriazole) internal standard is crucial. It co-elutes and experiences similar matrix effects, allowing for reliable correction.[2][10] 2. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix identical to the samples to normalize for consistent matrix effects.[3] 3. Optimize Wash Method: Develop a robust autosampler wash routine using a strong organic solvent to eliminate carryover. |
| Low Signal Intensity / High Detection Limits | 1. Severe Ion Suppression: Co-eluting matrix components are drastically reducing the analyte's ionization efficiency.[3][14] 2. Suboptimal MS Parameters: Ion source settings (e.g., temperature, gas flows, voltages) or compound-specific parameters (e.g., collision energy) are not optimized. | 1. Improve Chromatographic Separation: Adjust the HPLC gradient to separate the analyte from the main regions of matrix suppression. A post-column infusion experiment can identify these regions.[2] 2. Enhance Sample Cleanup: Use a more selective SPE protocol designed to remove the specific interfering compounds (e.g., phospholipid removal plates). 3. Optimize MS Source and Compound: Systematically tune all MS parameters to maximize the signal for this compound. Ensure the correct precursor/product ion transitions are used.[14] |
In-Depth Methodology: SPE-LC-MS/MS for Plasma
This protocol provides a robust method for quantifying this compound in human or rodent plasma, designed specifically to minimize matrix interference.
1. Sample Pre-treatment
-
Thaw plasma samples to room temperature.
-
Vortex each sample to ensure homogeneity.
-
In a clean microcentrifuge tube, pipette 200 µL of plasma.
-
Add 20 µL of the internal standard working solution (e.g., this compound-d4 in methanol) and vortex briefly.
-
Add 600 µL of 4% phosphoric acid in water and vortex for 30 seconds. This step precipitates the majority of proteins and adjusts the pH for SPE loading.
-
Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.
2. Solid-Phase Extraction (SPE)
-
Rationale: A polymeric reversed-phase SPE cartridge is used for its ability to retain polar compounds like benzotriazoles while allowing for aggressive washing steps to remove interferences. Acidification ensures the analyte is in a neutral form for optimal retention.[10]
-
Place a polymeric SPE cartridge (e.g., Waters Oasis HLB, 30 mg, 1 cc) onto a vacuum manifold.
-
Condition: Add 1 mL of methanol, followed by 1 mL of ultrapure water. Do not allow the sorbent to go dry.
-
Equilibrate: Add 1 mL of 2% formic acid in water.
-
Load: Load the supernatant from the pre-treated sample (from step 1.6) onto the cartridge. Apply gentle vacuum to draw the sample through at a rate of ~1 mL/min.
-
Wash 1 (Polar Interferences): Add 1 mL of 5% methanol in water. This removes salts and other highly polar matrix components.
-
Wash 2 (Non-polar Interferences): Add 1 mL of 40% methanol in water. This wash is critical for removing less polar interferences like some phospholipids without eluting the analyte.
-
Dry the cartridge under high vacuum for 5 minutes to remove residual water.
-
Elute: Place clean collection tubes inside the manifold. Add 1 mL of methanol to elute the analyte. A second elution with 1 mL of 50:50 acetonitrile/methanol can be performed for quantitative recovery.[10]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:methanol with 0.1% formic acid). Vortex and transfer to an autosampler vial.
3. LC-MS/MS Analysis
-
System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 column with a small particle size (e.g., Phenomenex Kinetex Phenyl-Hexyl, 50 mm × 2.1 mm, 2.6 µm) is suitable.[13]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0.0-1.0 min: 20% B
-
1.0-5.0 min: 20% to 95% B
-
5.0-6.0 min: Hold at 95% B (column wash)
-
6.0-6.1 min: 95% to 20% B
-
6.1-8.0 min: Hold at 20% B (equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS Detection: Positive Ion Mode ESI (ESI+). Use Multiple Reaction Monitoring (MRM) for quantification. Precursor and product ions for this compound and its internal standard must be optimized by direct infusion.
Visual Workflow & Diagrams
The following diagram illustrates the recommended workflow for minimizing matrix interference.
Caption: Workflow for robust analysis of this compound.
The logical relationship between identifying and mitigating matrix effects is crucial for method validation.
Caption: Logic diagram for addressing matrix interference.
References
-
Asimakopoulos, A. G., et al. (2013). Development of a solid-phase extraction liquid chromatography tandem mass spectrometry method for benzotriazoles and benzothiazoles in wastewater and recycled water. Journal of Chromatography A, 1303, 50-58. [Link]
-
Jardim, W. F., et al. (2018). Solid-Phase Extraction of Polar Benzotriazoles as Environmental Pollutants: A Review. Molecules, 23(10), 2535. [Link]
-
van Leerdam, J. A., et al. (2009). Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid-phase extraction and liquid chromatography LTQ FT Orbitrap mass spectrometry. International Journal of Mass Spectrometry, 282(1-2), 99-107. [Link]
-
ZefSci. (2023). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]
-
Ramos, M., et al. (2023). Reduced Graphene Oxide Aerogels Cartridges for Solid Phase Extraction of Benzotriazoles. Gels, 9(3), 249. [Link]
-
American Pharmaceutical Review. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. American Pharmaceutical Review. [Link]
-
Bonfiglio, R., et al. (1999). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatographia, 50(S1), 1-10. [Link]
-
Asimakopoulos, A. G., et al. (2013). Determination of Benzotriazoles and Benzothiazoles in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry. Analytical Chemistry, 85(1), 441-448. [Link]
-
Wang, L., et al. (2013). Determination of Benzotriazoles and Benzothiazoles in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry. Environmental Science & Technology, 47(3), 1574-1581. [Link]
-
Jia, A., et al. (2023). Simultaneous determination of benzothiazoles, benzotriazoles, and benzotriazole UV absorbers by solid-phase extraction-gas chromatography-mass spectrometry. Environmental Science and Pollution Research, 30, 48332–48342. [Link]
-
Longdom Publishing. (n.d.). Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. Journal of Analytical & Bioanalytical Techniques. [Link]
-
Shimadzu Scientific Instruments. (n.d.). LCMS Troubleshooting Tips. Shimadzu. [Link]
-
Waidyanatha, S., et al. (2021). Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS). Journal of Analytical Toxicology, 45(8), 867–876. [Link]
-
National Center for Biotechnology Information. (n.d.). 2H-Benzotriazole, 2-phenyl-. PubChem Compound Database. [Link]
-
Lu, Z., et al. (2017). Simultaneous determination of substituted diphenylamine antioxidants and benzotriazole ultra violet stabilizers in blood plasma and fish homogenates by ultra high performance liquid chromatography-electrospray tandem mass spectrometry. Journal of Chromatography A, 1481, 75-84. [Link]
-
Finetech Industry Limited. (n.d.). This compound | CAS: 1916-72-9. Finetech Industry Limited. [Link]
-
Waidyanatha, S., et al. (2021). Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Journal of Analytical Toxicology, 45(8), 867-876. [Link]
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- 5. Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of substituted diphenylamine antioxidants and benzotriazole ultra violet stabilizers in blood plasma and fish homogenates by ultra high performance liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Determination of benzotriazoles and benzothiazoles in human urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Optimization of Reaction Conditions for Synthesizing 2-Phenyl-2H-benzotriazole Derivatives
Welcome to the technical support guide for the synthesis and optimization of 2-Phenyl-2H-benzotriazole derivatives. This document is intended for researchers, chemists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges in your synthetic workflow.
Introduction to 2-Aryl-2H-benzotriazoles
2-Aryl-2H-benzotriazoles are a critical class of compounds, widely recognized for their application as UV absorbers and stabilizers.[1] Their unique scaffold is also a key motif in many pharmaceutically important molecules, making their efficient and selective synthesis a significant goal in medicinal and materials chemistry.[1][2]
The primary challenge in their synthesis lies in controlling regioselectivity. The benzotriazole anion has two nucleophilic nitrogen centers (N1 and N2), which can lead to the formation of two distinct isomers: the 1-aryl-1H-benzotriazole and the desired 2-aryl-2H-benzotriazole.[3] This guide will focus on strategies to maximize the yield and purity of the N2-arylated product.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of this compound derivatives in a question-and-answer format.
Problem 1: Low or No Product Yield
Question: My reaction is showing very low conversion to the desired product. What are the primary factors I should investigate?
Answer: Low or no yield is a common issue that can often be traced back to the catalyst system, reaction conditions, or reagent quality. Here’s a systematic approach to troubleshooting:
-
Catalyst Inactivity: The choice and state of the catalyst are paramount. For Ullmann-type couplings, copper(I) salts like CuI are often used.[4] These salts can oxidize over time, leading to a loss of activity.[5]
-
Inappropriate Ligand: Modern cross-coupling reactions often rely on a ligand to stabilize the metal center and facilitate the catalytic cycle. The absence of a suitable ligand can lead to reaction failure.
-
Suboptimal Temperature: Both Ullmann and Buchwald-Hartwig aminations are sensitive to temperature.
-
Solution: Traditional Ullmann reactions often require high temperatures (>200 °C).[7] However, modern, ligand-accelerated systems can run at much lower temperatures (e.g., 80-120 °C).[6][8] If you observe no reaction, a careful, incremental increase in temperature is warranted. If you see decomposition, the temperature is likely too high.
-
-
Incorrect Base or Solvent: The base and solvent system plays a crucial role in both deprotonating the benzotriazole and influencing catalyst activity.
Problem 2: Poor Regioselectivity (Mixture of N1 and N2 Isomers)
Question: My reaction produces a mixture of 1-phenyl and 2-phenyl isomers. How can I improve the selectivity for the 2-phenyl product?
Answer: Achieving high N2-selectivity is the central challenge. The N1 isomer is often the thermodynamically favored product, while the N2 isomer is the kinetic product. Several factors govern this selectivity:
-
Catalyst and Ligand System: The choice of metal and ligand can dramatically influence the regioselectivity.
-
Palladium-Catalyzed Systems: While highly effective for many N-arylations, Pd-catalyzed reactions with benzotriazole can sometimes yield nearly 1:1 mixtures of N1 and N2 isomers.[11]
-
Rhodium-Catalyzed Systems: Rh(II) catalysts, such as Rh₂(esp)₂, have been shown to provide excellent N2-selectivity in reactions with specific coupling partners like diazonaphthoquinones.[1]
-
Copper-Catalyzed Systems: Copper-based systems are frequently used. The steric and electronic properties of the ligand are critical. Bulky ligands can sterically hinder approach to the N1 position, favoring N2 arylation.
-
-
Solvent Effects: The solvent has a profound impact on the nucleophilicity of the N1 versus N2 positions.
-
Polar Aprotic Solvents (DMF, DMSO): These are generally preferred for achieving high regioselectivity, often favoring the N1 isomer.[3] However, the interplay with the catalyst and substrate is complex.
-
Polar Protic Solvents (Ethanol, Water): These solvents can form hydrogen bonds with the benzotriazolide anion, which often leads to poor selectivity and mixtures of isomers.[3]
-
-
Steric Hindrance: Steric bulk on either the aryl halide or the benzotriazole can be used to direct the substitution. The N1 position is generally more sterically hindered by the fused benzene ring, which can be exploited to favor N2 substitution.
Problem 3: Formation of Side Products
Question: Besides the isomers, I am observing other impurities, such as the dehalogenated starting material or homocoupled products. What causes this?
Answer: Side product formation is typically a result of competing reaction pathways.
-
Dehalogenation: The formation of a hydrodehalogenated arene (where the halide on your starting material is replaced by hydrogen) is a common side reaction.
-
Cause: This can be caused by trace amounts of water or other protic impurities in the reaction mixture.[6]
-
Solution: Ensure all reagents and solvents are rigorously dried. Perform the reaction under strictly anhydrous and inert conditions. Adding a suitable ligand can often accelerate the desired C-N bond formation, outcompeting the dehalogenation pathway.[5]
-
-
Homocoupling: The formation of biaryl compounds (from the coupling of two aryl halide molecules) is another potential side reaction.
-
Cause: This occurs when the oxidative addition of the aryl halide to the catalyst is followed by a second oxidative addition or other pathways before the desired C-N coupling can occur.
-
Solution: Lowering the reaction temperature can often minimize homocoupling.[5] The use of an appropriate ligand is also crucial to promote the desired cross-coupling pathway over side reactions.[5]
-
Frequently Asked Questions (FAQs)
Q1: Should I use a Copper (Ullmann) or Palladium (Buchwald-Hartwig) catalyst system?
A1: The choice depends on your specific substrates, available resources, and desired outcome.
-
Ullmann (Copper-catalyzed): This is a more traditional, cost-effective method.[7] It often requires higher temperatures but can be very effective.[7] Modern protocols using specific ligands have made Ullmann reactions much milder and more versatile.[6] Benzotriazole itself can even act as a ligand for copper catalysts.[4]
-
Buchwald-Hartwig (Palladium-catalyzed): This method is known for its broad substrate scope and high functional group tolerance, often operating under milder conditions than traditional Ullmann reactions.[12][13] However, palladium catalysts and the specialized phosphine ligands required can be expensive. For benzotriazole, achieving high N2 selectivity can sometimes be challenging with palladium.[11]
Q2: How do I choose the optimal base for the reaction?
A2: The base is critical for deprotonating the benzotriazole NH group. The choice depends on the reaction's pKa requirements and compatibility with your substrates. A good starting point is to screen common inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄.[6][9] Stronger bases like KOtBu are also used, but may not be compatible with sensitive functional groups like esters.[13]
Q3: My product is difficult to purify. Any suggestions?
A3: Purification can be challenging due to the similar polarity of the N1 and N2 isomers.
-
Column Chromatography: This is the most common method. Careful selection of the eluent system is required. Often, a gradient elution from a non-polar solvent (like hexane) to a slightly more polar one (like ethyl acetate) is effective.
-
Recrystallization: If a solid product is obtained, recrystallization can be a highly effective method for obtaining pure material. Experiment with different solvent systems (e.g., ethanol, ethyl acetate/hexane).
Experimental Protocols & Data
Protocol 1: General Procedure for Copper-Catalyzed N-Arylation
This protocol provides a starting point for optimization.
-
To an oven-dried Schlenk tube, add benzotriazole (1.0 equiv), the aryl halide (1.2 equiv), CuI (10 mol%), a ligand (e.g., 1,10-phenanthroline, 20 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous solvent (e.g., DMF, Dioxane) via syringe.
-
Heat the reaction mixture at the desired temperature (e.g., 110 °C) with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography.
Table 1: Optimization Parameter Summary
| Parameter | Variable | Common Range/Options | Rationale & Key Considerations |
| Catalyst | Copper Source | CuI, Cu₂O, Cu(OAc)₂ | Cu(I) is often the active species.[6] Freshness is critical. |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Requires phosphine ligands. Broader scope but can be costly.[12] | |
| Ligand | For Copper | 1,10-Phenanthroline, L-Proline, BtH | Stabilizes catalyst, improves solubility and yield.[4][6] |
| For Palladium | XPhos, SPhos, BINAP | Bulky, electron-rich phosphines are common.[12] | |
| Base | Inorganic | K₂CO₃, Cs₂CO₃, K₃PO₄ | Choice affects reaction rate and substrate compatibility.[9] |
| Organic | DBU, DIPEA | Less common for this transformation but can be screened. | |
| Solvent | Polar Aprotic | DMF, Dioxane, Toluene, DMSO | Influences solubility, reaction rate, and selectivity.[3] |
| Temperature | Thermal | 80 - 150 °C | Higher temperatures may increase rate but can also cause decomposition.[8] |
Visual Guides
General Reaction Scheme
Caption: General reaction scheme for the N-arylation of benzotriazole.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
References
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Facile route for N1-aryl benzotriazoles from diazoamino arynes via CuI-mediated intramolecular N-arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iisj.in [iisj.in]
- 11. Highly N2-Selective Palladium-Catalyzed Arylation of 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. "COPPER-MEDIATED N1-ARYLATION OF BENZOTRIAZOLES" by Magdalena R. Andrzejewska [academicworks.cuny.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing the Thermal Stability of 2-Phenyl-2H-benzotriazole
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information and practical troubleshooting advice in a question-and-answer format to address challenges related to the thermal stability of 2-Phenyl-2H-benzotriazole and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the typical thermal stability of this compound, and why is it a concern?
This compound, a member of the hydroxyphenyl benzotriazole class of ultraviolet (UV) absorbers, is valued for its ability to protect materials from photodegradation.[1] Its inherent thermal stability is crucial for applications that involve high-temperature processing, such as in polymers like polycarbonates and polyesters.[2] The thermal stability is typically evaluated using Thermogravimetric Analysis (TGA), which measures weight loss as a function of temperature.
A common analog, 2-(2H-benzotriazol-2-yl)-p-cresol (commercially known as Tinuvin P), provides a good benchmark for the thermal stability of this class of compounds.[3][4] TGA data for Tinuvin P shows the onset of decomposition at elevated temperatures, indicating its suitability for many standard polymer processing applications.[3] However, with increasing demands for higher processing temperatures and longer service lifetimes in harsh environments, enhancing the intrinsic thermal stability of these UV absorbers is a critical area of research.[5]
| Compound | 1% Weight Loss (°C) | 2% Weight Loss (°C) | 5% Weight Loss (°C) |
| Tinuvin P | 153 | 170 | 190 |
| Table 1: TGA data for Tinuvin P in air at a heating rate of 20 °C/min, indicating the temperatures at which 1%, 2%, and 5% weight loss occurs. This data serves as a baseline for this compound derivatives.[3] |
Q2: My this compound derivative is showing premature degradation during my high-temperature extrusion process. What are the likely causes?
Several factors could be contributing to the premature thermal degradation of your this compound derivative. The primary suspects are the inherent molecular structure of your specific derivative and the presence of oxidative species.
The thermal degradation of phenolic benzotriazoles can be initiated by the cleavage of the weaker bonds within the molecule at elevated temperatures. The degradation can proceed through the breakdown of the benzotriazole moiety or the side chains on the phenol ring.[6] The presence of oxygen can significantly accelerate this process through oxidative degradation.
To troubleshoot this issue, consider the following:
-
Molecular Weight: Lower molecular weight benzotriazoles are more volatile and may be lost to evaporation during high-temperature processing, which can be mistaken for degradation.[7]
-
Substituents: The type and position of substituent groups on the phenyl and benzotriazole rings can significantly impact thermal stability. Electron-donating groups can, in some cases, enhance stability.[8]
-
Oxygen Exposure: The presence of oxygen can lead to oxidative degradation, which typically occurs at lower temperatures than thermal decomposition in an inert atmosphere.
Q3: How can I structurally modify this compound to increase its thermal stability?
A proven strategy to enhance the thermal stability of this compound derivatives is to increase their molecular weight.[5] This can be achieved through several synthetic approaches:
-
Dimerization and Oligomerization: Linking two or more benzotriazole units together creates larger molecules with lower volatility and potentially higher decomposition temperatures.[3]
-
Introduction of Bulky Substituents: Adding large, sterically hindering groups to the phenolic ring can improve thermal stability. For example, the presence of two cumyl groups in the ortho and para positions of the hydroxyl group has been shown to greatly improve thermal performance.[5]
-
Polymer-Bound Benzotriazoles: Grafting the benzotriazole moiety onto a polymer backbone is an effective way to create a non-volatile and thermally stable UV absorber system.[9]
Below is a conceptual workflow for synthesizing a higher molecular weight benzotriazole derivative.
Caption: Standardized TGA workflow.
Problem: Sub-optimal Performance of Stabilizer Blends
Symptoms:
-
No significant improvement in thermal stability when combining this compound with an antioxidant.
-
Discoloration of the polymer matrix after processing.
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| Incorrect Antioxidant Type | The chosen antioxidant may not be effective at the processing temperature or may have antagonistic effects. | Use a phenolic antioxidant, which is known to have synergistic effects with benzotriazole UV absorbers. [10][11] |
| Inappropriate Ratio | The ratio of UV absorber to antioxidant is not optimized for synergistic effects. | Experiment with different ratios, starting with a 1:1 or 2:1 ratio of UV absorber to antioxidant. |
| Poor Dispersion | The additives are not uniformly dispersed in the polymer matrix, leading to localized degradation. | Improve mixing and compounding techniques to ensure homogenous dispersion of all additives. |
Experimental Protocol: Evaluating Synergistic Effects with Antioxidants
-
Material Preparation:
-
Prepare blends of your polymer with:
-
This compound derivative alone (e.g., 0.5% w/w).
-
Phenolic antioxidant alone (e.g., 0.5% w/w).
-
A combination of the benzotriazole derivative and the phenolic antioxidant at various ratios (e.g., 1:1, 2:1, 1:2) with a total additive concentration of 1% w/w.
-
-
-
Processing:
-
Compound the blends using a laboratory-scale extruder under your standard processing conditions.
-
-
Thermal Analysis:
-
Perform TGA on each of the processed samples according to the standardized protocol above.
-
-
Analysis:
-
Compare the Tonset, T5%, and T10% values of the blends to the individual components. A significant increase in these temperatures for the combination indicates a synergistic effect.
-
Sources
- 1. 2-(2-Hydroxyphenyl)-2H-benzotriazoles - Wikipedia [en.wikipedia.org]
- 2. TGA - Thermogravimetric Analysis [materials.co.uk]
- 3. santplas.com [santplas.com]
- 4. polivinilplastik.com [polivinilplastik.com]
- 5. researchgate.net [researchgate.net]
- 6. CN102304859A - Benzotriazole ultraviolet absorbent and preparation and application thereof - Google Patents [patents.google.com]
- 7. Plastics & Polymer Lab - Thermal Gravimetric Analysis (TGA) [plasticslab.com]
- 8. US6605727B2 - Processes for the preparation of benzotriazole UV absorbers - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. The Synergistic Behavior of Antioxidant Phenolic Compounds Obtained from Winemaking Waste’s Valorization, Increased the Efficacy of a Sunscreen System - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 2-Phenyl-2H-benzotriazole and Triazine-Based UV Stabilizers for Researchers and Formulation Scientists
In the relentless pursuit of material longevity and performance, particularly within the realms of polymers, coatings, and advanced materials, the mitigation of ultraviolet (UV) radiation-induced degradation is a paramount concern. This guide provides an in-depth, objective comparison between two stalwart classes of UV absorbers: 2-Phenyl-2H-benzotriazoles (BTZs) and triazine-based compounds. Our focus is to equip researchers, scientists, and drug development professionals with the foundational knowledge and experimental insights necessary to make informed decisions in the selection and application of these critical additives.
The Imperative of UV Stabilization
Ultraviolet radiation, a component of the solar spectrum, possesses sufficient energy to initiate photochemical reactions within polymeric materials. These reactions can lead to the cleavage of chemical bonds, initiating a cascade of degradative processes manifesting as discoloration (yellowing), loss of gloss, cracking, embrittlement, and a general decline in mechanical properties.[1][2] UV stabilizers are chemical compounds designed to preferentially absorb harmful UV radiation and dissipate the energy in a harmless manner, typically as heat, thereby protecting the host material from degradation.[3][4]
Unveiling the Contestants: Chemical Structure and Mechanism of Action
A fundamental understanding of the molecular structure and photophysical mechanisms of these UV absorbers is crucial to appreciating their performance characteristics.
2-Phenyl-2H-benzotriazoles (BTZs)
2-(2-Hydroxyphenyl)-2H-benzotriazoles, often referred to as phenolic benzotriazoles, are a widely utilized class of UV absorbers.[5] Their efficacy is rooted in a unique photoprotective mechanism.
Mechanism of Action: The key to the functionality of BTZs lies in an excited-state intramolecular proton transfer (ESIPT) process.[4] Upon absorption of a UV photon, a proton from the ortho-hydroxyl group is rapidly and reversibly transferred to a nitrogen atom on the benzotriazole ring.[6] This tautomerization provides a non-radiative decay pathway, allowing the molecule to return to its ground state while dissipating the absorbed energy as thermal energy.[4][6] This rapid, cyclical process can be repeated numerous times, providing long-lasting protection.
DOT Diagram: Mechanism of 2-Phenyl-2H-benzotriazole (BTZ) UV Stabilizer
Caption: Excited-state intramolecular proton transfer (ESIPT) in BTZ.
Triazine-Based UV Stabilizers
Hydroxyphenyl-s-triazines (HPTs) represent a newer and increasingly prominent class of UV absorbers, valued for their exceptional performance characteristics.[7][8]
Mechanism of Action: Similar to BTZs, the protective mechanism of triazine-based UV absorbers also involves intramolecular hydrogen bonding and a form of energy conversion.[9][10][11] The conjugated π-electron system of the triazine ring structure allows for efficient absorption of UV energy.[10] This absorbed energy facilitates a tautomeric shift, breaking a weaker N-H bond within a six-membered ring formed by an intramolecular hydrogen bond.[10][11] The molecule then relaxes back to its original state, releasing the energy as harmless heat, fluorescence, or phosphorescence.[9][10][11] This regenerative cycle allows for repeated absorption of UV radiation.[10]
DOT Diagram: Mechanism of Triazine-Based UV Stabilizer
Caption: Energy dissipation mechanism in a triazine-based UV stabilizer.
Head-to-Head Performance Comparison
The selection of a UV stabilizer is dictated by the specific requirements of the application, including the polymer matrix, processing conditions, and desired service life of the end product. Below is a comparative analysis of key performance parameters.
| Performance Parameter | 2-Phenyl-2H-benzotriazoles (BTZs) | Triazine-Based UV Stabilizers |
| UV Absorption Spectrum | Strong absorption in the UVB and UVA regions (typically 300-380 nm).[3] | Broad-spectrum absorption across UVA and UVB ranges, with some derivatives showing extended absorption into the UVA-I region.[1][7] |
| Photostability | Generally good, but can be susceptible to photodegradation over extended exposure, especially at the surface of materials.[12] | Excellent photostability, often superior to BTZs, making them suitable for long-term outdoor applications.[2][13] |
| Thermal Stability | Good thermal stability, suitable for many polymer processing temperatures.[3] However, some lower molecular weight grades may exhibit volatility at very high temperatures.[4] | High thermal stability, making them ideal for engineering plastics processed at elevated temperatures.[1][14] |
| Volatility | Varies by molecular weight. Higher molecular weight BTZs offer lower volatility.[4][15] | Generally low volatility due to their typically higher molecular weight and robust structure.[1][2] |
| Compatibility | Good compatibility with a wide range of polymers including polyolefins, PVC, polyesters, and styrenics.[3][16] | Excellent compatibility with a variety of polymers, including polycarbonates, polyesters, and in high-performance coatings.[1][8] |
| Color Contribution | Can impart a slight yellow tint to the final product, although low-color grades are available.[16] | Minimal color contribution, making them suitable for clear and lightly colored applications.[7][10] |
| Regulatory Status | Some specific benzotriazole UV absorbers (e.g., UV-320, UV-327, UV-328, UV-350) have been listed as Substances of Very High Concern (SVHC) by the European Chemicals Agency (ECHA), leading to restrictions on their use.[7][9] | Generally viewed as a more favorable alternative from a regulatory perspective, with many newer developments focused on this class.[7][9] |
Experimental Protocols for Evaluation
To empirically validate the performance of these UV stabilizers, a series of standardized tests are employed.
Accelerated Weathering
Objective: To simulate the damaging effects of long-term outdoor exposure in a condensed timeframe.
Methodology:
-
Sample Preparation: Incorporate the UV stabilizer (e.g., 0.15-0.60% by weight for a BTZ like UV-234[15]) into the polymer matrix via compounding or solvent casting to create plaques, films, or fibers.
-
Exposure: Place the samples in a xenon-arc or fluorescent UV weathering chamber. These instruments expose the samples to a controlled spectrum of light, temperature, and humidity, mimicking natural sunlight and weather cycles.
-
Evaluation: Periodically remove samples and measure changes in key properties:
-
Colorimetry: Quantify color change (e.g., yellowness index) using a spectrophotometer.
-
Gloss Measurement: Assess the loss of surface gloss with a gloss meter.
-
Mechanical Testing: Evaluate changes in tensile strength, elongation, and impact resistance.
-
DOT Diagram: Accelerated Weathering Experimental Workflow
Caption: Workflow for evaluating UV stabilizer performance.
UV-Visible Spectroscopy
Objective: To determine the UV absorption characteristics of the stabilizer.
Methodology:
-
Solution Preparation: Dissolve a precise concentration of the UV stabilizer in a suitable solvent (e.g., acetone).
-
Spectroscopic Analysis: Use a UV-Vis spectrophotometer to measure the absorbance of the solution across the UV and visible spectrum (typically 200-800 nm).
-
Data Interpretation: The resulting spectrum will show the wavelengths at which the stabilizer absorbs most effectively. This is critical for matching the stabilizer to the specific UV sensitivity of the polymer.
Application-Specific Recommendations
The choice between BTZs and triazine-based stabilizers is not a matter of one being universally superior, but rather which is better suited for a given application.
-
For high-temperature processing applications such as in polycarbonates and polyesters, the superior thermal stability and low volatility of triazine-based UV absorbers are highly advantageous.[1][2][8]
-
In automotive clear coats and other high-performance coatings , the exceptional photostability and broad-spectrum protection of triazines ensure long-term color and gloss retention.[2][8]
-
For cost-effective stabilization in general-purpose plastics like polyolefins and PVC, benzotriazoles can provide a balanced performance profile.[3]
-
When regulatory compliance is a primary concern, particularly in Europe, it is crucial to select a stabilizer that is not on the SVHC list, often favoring the use of newer triazine-based compounds .[7][9]
-
For applications requiring utmost optical clarity and minimal color impartation, triazine-based stabilizers are often the preferred choice.[7][10]
It is also common practice to use these UV absorbers in synergistic combination with Hindered Amine Light Stabilizers (HALS) to provide a more comprehensive defense against photodegradation.[2][3][16]
Conclusion
Both this compound and triazine-based UV stabilizers are highly effective classes of additives for protecting polymeric materials from the deleterious effects of UV radiation. While BTZs have a long history of successful use and offer a cost-effective solution for many applications, triazine-based stabilizers generally exhibit superior thermal stability, photostability, and a more favorable regulatory profile, making them the go-to choice for demanding, long-life applications. The optimal selection hinges on a thorough evaluation of the polymer system, processing conditions, performance requirements, and regulatory landscape.
References
- Sarex Fine. (2025, January 10). The Science Behind Triazine UV Absorbers and Their Efficiency.
- Tintoll. Benzotriazole UV Absorber.
- NINGBO INNO PHARMCHEM CO.,LTD.
- INNO SPECIALTY CHEMICALS.
- IRO Water Treatment. (2022, October 14). Triazine UV Absorbers.
- Tintoll. Triazine UV Absorber, Ultraviolet Absorbers Wholesale Manufacturer.
- Longchang Chemical. (2023, November 17). Explanation of the advantages of the ultraviolet absorber triazine UVA.
- NINGBO INNO PHARMCHEM CO.,LTD.
- Partners in Chemicals. (2020, October 14). Today's highlight is a triazine UV absorber.
- Knowledge. (2025, September 8). Advantages and Key Products of Benzotriazole UV Absorbers.
- Sarex Fine. (2024, December 17).
- Partners in Chemicals. (2021, October 21). Omnistab Benzotriazole UV absorbers.
- IRO Group Inc. (2022, October 19). Working Principle and Trend of Triazine UV Absorbers.
- Everlight Chemical. Triazine UV Absorber | Eversorb.
- Sarex. (2024, February 20). Triazine UV Absorbers the Real Game-Changer in Fine Chemicals Industry.
- Jiangxi Lotchem Co., Ltd. (2024, March 1). Triazine: Best UV Absorber Chemicals.
- NASA Technical Reports Server (NTRS). Photochemical stability of UV-screening transparent acrylic copolymers of 2-(2-hydroxy-5-vinylphenyl)-2H-benzotriazole.
- Wikipedia. 2-(2-Hydroxyphenyl)-2H-benzotriazoles.
- Tintoll. Consumer Knowledge and Misconceptions About Triazine UV Absorbers.
- ACS Publications. Ultraviolet Stabilizers of the 2-(2'-Hydroxyphenyl)
- ACS Publications. Ultraviolet stabilizers of the 2-(hydroxyphenyl)benzotriazole class: influence of substituents on structure and spectra.
- PubChem. 2H-Benzotriazole, 2-phenyl-.
- SpecialChem. (2025, June 30).
- Google Patents.
- HUNAN CHEM.
- ResearchGate. (2025, August 9). Degradation of Benzotriazole UV-stabilizers in the presence of organic photosensitizers and visible light: A time-resolved mechanistic study | Request PDF.
Sources
- 1. The Science Behind Triazine UV Absorbers and Their Efficiency - Sarex Fine [sarex.com]
- 2. nbinno.com [nbinno.com]
- 3. Benzotriazole UV Absorber Wholesale, benzotriazole UV Technology | Tintoll [uvabsorber.com]
- 4. nbinno.com [nbinno.com]
- 5. 2-(2-Hydroxyphenyl)-2H-benzotriazoles - Wikipedia [en.wikipedia.org]
- 6. partinchem.com [partinchem.com]
- 7. Triazine UV Absorbers - IRO Water Treatment [irowater.com]
- 8. longchangchemical.com [longchangchemical.com]
- 9. Triazine UV Absorber, Ultraviolet Absorbers Wholesale Manufacturer | Tintoll [uvabsorber.com]
- 10. partinchem.com [partinchem.com]
- 11. irochemical.com [irochemical.com]
- 12. ntrs.nasa.gov [ntrs.nasa.gov]
- 13. Triazine: Best UV Absorber Chemicals [lotchemistry.com]
- 14. Triazine UV Absorbers the Real Game-Changer in Fine Chemicals Industry - Sarex Fine [sarex.com]
- 15. hunan-chem.com [hunan-chem.com]
- 16. dishengchemchina.com [dishengchemchina.com]
A Comparative Efficacy Analysis of 2-Phenyl-2H-benzotriazole and Its Derivatives in Scientific and Industrial Applications
This guide provides an in-depth technical comparison of 2-Phenyl-2H-benzotriazole and its key derivatives. We will explore their efficacy across primary applications, grounded in experimental data and established scientific principles. This document is intended for researchers, scientists, and professionals in drug development and material science who require a nuanced understanding of how subtle molecular modifications to the benzotriazole scaffold influence performance.
The benzotriazole moiety, a fused ring system of benzene and triazole, is a "privileged structure" in chemistry. This is due to its rigid framework and the versatile roles of its nitrogen atoms, which can participate in hydrogen bonding and coordination complexes.[1] The 2-phenyl substitution on the 2H-benzotriazole isomer is a foundational modification that gives rise to a host of derivatives with significant utility, primarily as ultraviolet (UV) absorbers, corrosion inhibitors, and bioactive molecules.[2][3] This guide will dissect the performance of these derivatives in each domain, elucidating the structure-activity relationships that govern their efficacy.
Part 1: Efficacy as Ultraviolet (UV) Absorbers
Derivatives of 2-(2-hydroxyphenyl)-2H-benzotriazole are a cornerstone of UV stabilization technology for polymers, plastics, and coatings.[4][5] Their primary function is to protect materials from photodegradation by absorbing harmful UV radiation and dissipating it as harmless thermal energy.[6]
Mechanism of Action: Excited-State Intramolecular Proton Transfer (ESIPT)
The remarkable photostability of phenolic benzotriazoles is attributed to an ultrafast, reversible photochemical cycle initiated by the absorption of a UV photon. This process, known as Excited-State Intramolecular Proton Transfer (ESIPT), is central to their efficacy.[7]
-
UV Absorption: The molecule, in its ground state (enol form), absorbs a UV photon, transitioning to an excited state.
-
Proton Transfer: In the excited state, a proton is transferred from the phenolic hydroxyl group to a nitrogen atom on the triazole ring. This creates a transient keto-tautomer.
-
Non-Radiative Decay: The excited keto-tautomer rapidly returns to its ground state through non-radiative pathways, dissipating the absorbed energy as heat.
-
Reverse Proton Transfer: The ground-state keto form is unstable and rapidly reverts to the original enol form, completing the cycle.
This entire cycle occurs on a picosecond timescale, preventing the molecule from undergoing destructive photochemical reactions and allowing it to absorb numerous photons without significant degradation.[7]
Caption: The photoprotective cycle of phenolic benzotriazoles via ESIPT.
Comparative Performance of 2-(2-hydroxyphenyl)-2H-benzotriazole Derivatives
The efficacy of a benzotriazole UV absorber is determined by its molar absorptivity, the wavelength of maximum absorption (λmax), and its photostability. Substituents on both the phenolic and benzotriazole rings can tune these properties.
| Compound Name | Common Name/Trade Name | Key Substituents | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Key Features & References |
| 2-(2H-Benzotriazol-2-yl)-p-cresol | Tinuvin P | 4-methyl on phenol | 301, 341 | 16,150 (at 341 nm) | Strong absorption in the UVA/UVB range, high photostability.[8][9][10] |
| Drometrizole | PBT | 4-methyl on phenol | ~340-350 | Not specified | Exhibits antioxidant properties alongside UV absorption.[11][12] |
| Ortho-amino-drometrizole | PBT1 | 4-methyl and ortho-amino on phenol | Not specified | Not specified | Enhanced antioxidant activity due to the electron-donating amino group.[11][12] |
| Ortho-cyano-drometrizole | PBT2 | 4-methyl and ortho-cyano on phenol | Not specified | Not specified | The electron-withdrawing cyano group modifies electronic properties.[11] |
| 2-(2H-Benzotriazol-2-yl)-4-(tert-octyl)phenol | UV-1164 | 4-tert-octyl on phenol | ~345 | High | High molar extinction coefficient, excellent thermal stability.[13] |
Experimental Protocol: Evaluating UV Absorption and Photostability
This protocol outlines the determination of UV-Visible absorption spectra and the assessment of photostability for benzotriazole derivatives.
Objective: To quantify and compare the UV absorption characteristics and photostability of different benzotriazole derivatives.
Materials:
-
UV-Vis Spectrophotometer (single or double beam)[14]
-
Quartz cuvettes (1 cm path length)[15]
-
Volumetric flasks and pipettes
-
Solvent (e.g., ethanol, chloroform, or medium-chain triglycerides - MCT)
-
Benzotriazole derivatives to be tested
-
Solar simulator or controlled UV irradiation source
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of each benzotriazole derivative at a known concentration (e.g., 10⁻⁴ M) in the chosen solvent.[16]
-
Ensure the compounds are fully dissolved.[17]
-
From the stock solutions, prepare a dilution to a concentration that gives a maximum absorbance reading between 1 and 1.5 (e.g., 10⁻⁵ M).
-
-
UV-Vis Spectrum Measurement:
-
Photostability Assessment:
-
Expose the sample solutions in the quartz cuvettes to a controlled source of UV radiation (e.g., a solar simulator) for a defined period (e.g., 3 hours).[19]
-
At set intervals (e.g., every 30 minutes), remove the sample and re-measure its UV-Vis spectrum.
-
Calculate the percentage decrease in absorbance at the initial λmax over time to quantify photostability.[19]
-
Data Analysis:
-
Plot absorbance vs. wavelength for each compound to compare their absorption profiles.
-
Tabulate the λmax and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).
-
Plot the percentage of remaining absorbance vs. irradiation time to compare the photostability of the derivatives.
Caption: Workflow for UV-Vis spectroscopy and photostability testing.
Part 2: Efficacy as Corrosion Inhibitors
Benzotriazole (BTA) and its derivatives are highly effective corrosion inhibitors, particularly for copper and its alloys.[20] They function by forming a protective, passive film on the metal surface, which acts as a barrier to corrosive agents.[21]
Mechanism of Action: Protective Film Formation
The nitrogen atoms in the triazole ring play a crucial role in the inhibition mechanism. BTA chemisorbs onto the copper surface, and in the presence of copper ions, it forms a polymeric complex, believed to be [Cu(I)BTA]n.[22] This thin, durable film passivates the surface, inhibiting both anodic and cathodic corrosion reactions.[23]
Caption: Mechanism of corrosion inhibition by benzotriazole on a copper surface.
Comparative Performance of Benzotriazole Derivatives
The inhibition efficiency (IE) is a key metric for evaluating corrosion inhibitors. It is often determined using electrochemical methods such as potentiodynamic polarization or electrochemical impedance spectroscopy (EIS).
| Inhibitor | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Key Features & References |
| Benzotriazole (BTA) | 3.5% NaCl | 10 mM | ~99.8% | Highly effective for copper in neutral chloride media.[21] |
| Benzotriazole (BTA) | 0.5 M H₂SO₄ | Millimolar | Significant increase in polarization resistance. | Effective in acidic media, synergistic effects with Cu²⁺ ions.[22] |
| Tolyltriazole (TTA) | Deionized Water | 6 ppm | 88.19% | Higher efficiency than BTA in deionized water.[21] |
| Tolyltriazole (TTA) | Sulfide polluted 3.5% NaCl | 10⁻² M | ~40% higher than BTA | Superior performance in sulfide-containing environments.[24] |
| 4-Hydroxybenzotriazole | Sulphate solution (high pH) | Not specified | Higher than BTA | More effective than BTA at high pH.[21] |
Tolyltriazole (TTA), a methylated derivative of BTA, often shows superior performance due to the electron-donating effect of the methyl group, which can enhance its adsorption on the metal surface.[2][25] TTA also exhibits better thermal stability and chlorine resistance.[25]
Experimental Protocol: Potentiodynamic Polarization Measurement
This protocol describes the determination of corrosion inhibition efficiency using potentiodynamic polarization.
Objective: To measure the corrosion rate of a metal in the presence and absence of inhibitors and to calculate the inhibition efficiency.
Materials:
-
Potentiostat with a three-electrode cell setup (working electrode, reference electrode, counter electrode).[3]
-
Working electrode: Copper sample of a known surface area.
-
Reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl.
-
Counter electrode: Platinum or graphite rod.
-
Corrosive medium (e.g., 1.5 M HCl or 3.5% NaCl solution).[26]
-
Benzotriazole and its derivatives.
Procedure:
-
Electrode Preparation:
-
Polish the working electrode with successively finer grades of emery paper, rinse with deionized water and acetone, and dry.
-
-
Electrochemical Measurement:
-
Immerse the three electrodes in the corrosive solution. Allow the system to stabilize by monitoring the open-circuit potential (OCP) until it reaches a steady state (typically 30-60 minutes).
-
First, run a potentiodynamic polarization scan in the blank corrosive solution (without inhibitor). Scan the potential from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 0.6 V/h).[27]
-
Record the resulting current density. This provides the corrosion current density (i_corr) for the uninhibited system.
-
Repeat the measurement in separate cells containing different concentrations of the inhibitor.
-
-
Data Analysis:
-
Plot the potential (E) versus the log of the current density (log i). This is the Tafel plot.
-
Extrapolate the linear (Tafel) regions of the anodic and cathodic curves back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).[3]
-
Calculate the Inhibition Efficiency (IE %) using the following formula:[26] IE (%) = [(i_corr_blank - i_corr_inh) / i_corr_blank] x 100 where i_corr_blank is the corrosion current density without the inhibitor and i_corr_inh is the corrosion current density with the inhibitor.
-
Caption: Workflow for potentiodynamic polarization measurements.
Part 3: Efficacy as Bioactive Agents
The benzotriazole scaffold is of significant interest in medicinal chemistry due to its wide range of pharmacological activities, including antibacterial, antifungal, and anticancer properties.[28] The efficacy of these derivatives is highly dependent on the nature and position of various substituents on the core structure.
Mechanism of Action
The biological activity of benzotriazole derivatives is diverse and target-specific. For instance, as antibacterial agents, they may disrupt cell wall synthesis or inhibit essential enzymes. As anticancer agents, they have been shown to induce apoptosis, arrest the cell cycle, and inhibit kinases.[20][29] The structure-activity relationship (SAR) is key; for example, the introduction of halogenated phenyl rings or other heterocyclic moieties can significantly enhance potency.[29]
Comparative Performance of Bioactive Benzotriazole Derivatives
Efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC) for antimicrobial agents and the half-maximal inhibitory concentration (IC50) for anticancer agents.
Table 3a: Antibacterial Activity (MIC in µg/mL)
| Derivative Structure | Target Strain | MIC (µg/mL) | Reference Drug (MIC) | Reference |
| Triazolo[4,5-f]-quinolinone carboxylic acids | E. coli | 12.5 - 25 | Not specified | [30] |
| 3-Benzotriazol-1-yl-1-(4-bromo-phenyl)-2-[1][21][31]triazol-1-yl-propan-1-one | B. subtilis | 1.56 | Not specified | [32] |
| 3-Benzotriazol-1-yl-1-(4-bromo-phenyl)-2-[1][21][31]triazol-1-yl-propan-1-one | S. aureus | 1.56 | Not specified | [32] |
| N-acyl-1H-benzotriazole with -COOMe at position 5 | Not specified | 0.125-0.25 | Not specified |
Table 3b: Anticancer Activity (IC50 in µM)
| Derivative Structure | Cancer Cell Line | IC50 (µM) | Reference Drug (IC50) | Reference |
| Indole based hydrazine carboxamide scaffold | HT29 (Colon) | 0.015 | Not specified | [33] |
| Pyrimidine-benzotriazole derivative (12O) | SiHa (Cervical) | 0.009 | Not specified | [20] |
| Benzotriazolyl-imidazolyl-2,4-dichlorophenyl derivative | HL-60 (Leukemia) | 0.40 | Not specified | [29] |
| 3-(1-(7-bromobenzotriazolyl))-nor-β-lapachones | MCF-7 (Breast) | ~2 | Not specified | [29] |
These tables clearly demonstrate that the simple this compound is a starting scaffold, and its efficacy as a bioactive agent is dramatically enhanced by the addition of complex, targeted functional groups.
Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of a compound against a bacterial strain.
Objective: To find the lowest concentration of a benzotriazole derivative that inhibits the visible growth of a bacterium.
Materials:
-
96-well microtiter plates
-
Bacterial strain (e.g., S. aureus, E. coli)
-
Sterile growth medium (e.g., Mueller-Hinton Broth)
-
Test compounds (benzotriazole derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic) and negative control (broth only)
-
Incubator
Procedure:
-
Preparation:
-
Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.
-
Prepare serial two-fold dilutions of the test compounds and the positive control antibiotic in the microtiter plate wells using the sterile broth.
-
-
Inoculation:
-
Inoculate each well (except the negative control) with the prepared bacterial suspension. The final volume in each well should be uniform (e.g., 100 µL).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Reading Results:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the control.
-
Caption: Workflow for the broth microdilution method to determine MIC.
Conclusion
The this compound scaffold is a remarkably versatile platform. As UV absorbers, its 2-(2-hydroxyphenyl) derivatives, such as Tinuvin P, offer exceptional photostability through the ESIPT mechanism. In corrosion inhibition, derivatives like tolyltriazole demonstrate enhanced efficacy over the parent benzotriazole, particularly in challenging environments. In medicinal chemistry, the core structure serves as a launchpad for developing highly potent antibacterial and anticancer agents, where specific and often complex substitutions are crucial for achieving high efficacy. This guide underscores the principle that targeted structural modifications are paramount in tuning the performance of benzotriazole derivatives for specific, high-performance applications.
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Synergistic Effects of Benzotriazole and Copper Ions on the Electrochemical Impedance Spectroscopy and Corrosion Behavior of Iron in Sulfuric Acid. (2003). ACS Publications. [Link]
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Application of quartz crystal microbalance and dynamic impedance spectroscopy to the study of copper corrosion inhibitors. (2024). Journal of Materials and Manufacturing. [Link]
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Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Relationship. (n.d.). MDPI. [Link]
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Impedance and XPS study of benzotriazole films formed on copper, copper–zinc alloys and zinc in chloride solution. (n.d.). ResearchGate. [Link]
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(PDF) Electrochemical and Spectroscopic Study of Benzotriazole Films Formed on Copper, Copper-zinc Alloys and Zinc in Chloride Solution. (n.d.). ResearchGate. [Link]
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Benzothiazole derivatives as anticancer agents. (n.d.). PubMed Central. [Link]
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New route to the synthesis of 2-(2-hydroxy-3-vinyl-5-methylphenyl)-2H-benzotriazole. (n.d.). ACS Publications. [Link]
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Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. (n.d.). Indian Academy of Sciences. [Link]
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Synthesis of 2-(2-hydroxyphenyl)-2H-benzotriazole monomers and studies of the surface photostabilization of the related copolymers. (n.d.). ResearchGate. [Link]
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(PDF) Potentiodynamic polarization methods for corrosion measurement. (n.d.). ResearchGate. [Link]
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Investigation of the Antioxidant and UV Absorption Properties of 2-(2'-hydroxy-5'-methylphenyl)-benzotriazole and Its Ortho-Substituted Derivatives via DFT/TD-DFT. (n.d.). Scirp.org. [Link]
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An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. (n.d.). [Link]
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Absorption spectra of 2 in different solvents (concentration ca. 10⁻⁵ M). (n.d.). ResearchGate. [Link]
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Tolyltriazole vs. Benzotriazole: A Comparative Analysis for Optimal Corrosion Inhibition. (n.d.). [Link]
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Investigation of the Antioxidant and UV Absorption Properties of 2-(2'-hydroxy-5'-methylphenyl)-benzotriazole and Its Ortho-Substituted Derivatives via DFT/TD-DFT. (n.d.). ResearchGate. [Link]
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Benzotriazole: An overview on its versatile biological behavior. (n.d.). PubMed Central. [Link]
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Standard Test Method for - Conducting Potentiodynamic Polarization Resistance Measurements1. (n.d.). [Link]
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The Basics of UV-Vis Spectrophotometry. (n.d.). Agilent. [Link]
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Comparative Effects of Tolytriazole and Benzotriazole Against Sulfide Attack on Copper. (n.d.). ResearchGate. [Link]
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comparing uv absorber uv-1164 with other advanced benzotriazole uv absorbers for demanding optical applications. (n.d.). Polyurethane catalyst. [Link]
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Photocatalytic Transformations of 1H-Benzotriazole and Benzotriazole Derivates. (n.d.). MDPI. [Link]
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Corrosion Inhibition Efficiency of Mild Steel in Hydrocloric Acid by Adding Theobroma Cacao Peel Extract. (n.d.). [Link]
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(PDF) Antibacterial activity of some newer 1,2,3 - Benzotriazole derivatives synthesized by ultrasonication in solvent - Free conditions. (n.d.). ResearchGate. [Link]
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Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. (2024). Journal for Research in Applied Sciences and Biotechnology. [Link]
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TINUVIN P. (n.d.). Polivinil Plastik. [Link]
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1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. (n.d.). PubMed Central. [Link]
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UV-VIS Spectrophotometer. (2012). YouTube. [Link]
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Studies of Benzotriazole and Tolytriazole as Inhibitors for Copper Corrosion in Deionized Water. (n.d.). ResearchGate. [Link]
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A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. (n.d.). SciELO. [Link]
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Discover The Essential Tinuvin P Absorbers: Your Complete Guide In 2024. (2024). Wellt. [Link]
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2-Phenyl-2H-benzotriazole Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of chemical entities is the bedrock of reliable and reproducible results. This guide provides an in-depth comparison of validated analytical methods for the quantification of 2-Phenyl-2H-benzotriazole, a compound of interest in various industrial and environmental contexts. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, grounded in the principles of scientific integrity and regulatory expectations.
The Imperative of Method Validation in Scientific Research
Before delving into specific methodologies, it is crucial to understand the framework of analytical method validation. The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose[1]. Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines that form the basis of good analytical practice.[2][3][4][5][6][7][8][9]
The core parameters of method validation, as outlined by the ICH, include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[2]
-
Linearity: The direct proportionality of the analytical signal to the concentration of the analyte over a defined range.[2]
-
Accuracy: The closeness of the test results to the true value.[2]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[2]
This guide will compare three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS).
Comparative Analysis of Analytical Methodologies
The choice of an analytical method is contingent on the specific requirements of the study, including the nature of the sample matrix, the required sensitivity, and the available instrumentation.
| Parameter | HPLC-UV | HPLC-MS/MS | GC-MS |
| Specificity | Moderate to High | Very High | High |
| Sensitivity (LOD/LOQ) | ng/mL range | pg/mL to fg/mL range | pg/mL range |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 95-105% | 98-102% | 90-110% |
| Precision (%RSD) | < 5% | < 2% | < 10% |
| Sample Throughput | High | Medium | Medium |
| Cost (Instrument/Maintenance) | Low | High | Medium |
| Expertise Required | Low to Medium | High | Medium to High |
In-Depth Methodologies and Experimental Protocols
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for the quantification of UV-absorbing compounds like this compound. Its relative simplicity and cost-effectiveness make it a workhorse in many analytical laboratories.
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
For unknown samples, perform a suitable extraction (e.g., solid-phase extraction or liquid-liquid extraction) to remove matrix interferences.[10][11]
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is often effective. A typical gradient might start at 50% acetonitrile and increase to 95% over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Based on the UV spectrum of this compound (typically around 280-320 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak areas on the calibration curve.
-
Caption: Workflow for this compound quantification by HPLC-UV.
High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS)
For applications requiring higher sensitivity and specificity, such as the analysis of trace levels of this compound in complex matrices like biological fluids or environmental samples, HPLC-MS/MS is the method of choice.[12][13][14][15]
-
Sample Preparation:
-
Similar to HPLC-UV, but may require more rigorous cleanup to minimize matrix effects in the mass spectrometer.
-
The use of an isotopically labeled internal standard is highly recommended for accurate quantification.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
LC System: A UHPLC system is preferred for better resolution and faster analysis times.
-
Column: A sub-2 µm particle size C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Similar to HPLC-UV, but using high-purity, MS-grade solvents is critical.
-
Flow Rate: 0.3-0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is typically used for benzotriazoles.[10]
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be optimized. For a compound with a molecular weight of 195.22 g/mol [16], a potential precursor ion could be [M+H]+ at m/z 196.2. Product ions would be determined through infusion and fragmentation experiments.
-
-
Data Analysis:
-
Quantification is based on the ratio of the peak area of the analyte's MRM transition to that of the internal standard.
-
Caption: Workflow for this compound quantification by HPLC-MS/MS.
Gas Chromatography with Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. This compound, with a molecular weight of 195.22 g/mol [16][17], is amenable to GC-MS analysis. This method offers excellent separation efficiency and definitive identification based on mass spectra.
-
Sample Preparation:
-
Extraction into a volatile organic solvent (e.g., dichloromethane or hexane) is required.
-
Derivatization may be necessary to improve the volatility and thermal stability of the analyte, although for this compound, it may not be essential.
-
-
GC-MS Conditions:
-
GC System: A gas chromatograph equipped with a split/splitless injector and a mass selective detector.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is a good starting point.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: A typical program would start at a lower temperature (e.g., 100 °C), ramp up to a higher temperature (e.g., 280 °C), and hold for a few minutes to ensure elution of the analyte.
-
MS Detector: Operating in either full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
-
Data Analysis:
-
Identification is based on the retention time and the fragmentation pattern in the mass spectrum.
-
Quantification is performed using a calibration curve constructed from the peak areas of a characteristic ion of this compound.
-
Caption: Workflow for this compound quantification by GC-MS.
Conclusion: Selecting the Optimal Method
The selection of an analytical method for the quantification of this compound should be guided by a thorough understanding of the research question and the available resources.
-
HPLC-UV is an excellent choice for routine analysis and quality control in scenarios where high sensitivity is not a primary concern. Its robustness and low cost of operation are significant advantages.
-
HPLC-MS/MS stands out for its exceptional sensitivity and selectivity, making it indispensable for trace-level analysis in complex matrices. The higher initial investment and operational complexity are justified by the quality of the data it provides.
-
GC-MS offers high-resolution separation and definitive identification. It is a valuable alternative to HPLC, particularly for volatile and semi-volatile analytes, and when mass spectral library matching is desired for confirmation.
Ultimately, a well-validated analytical method, regardless of the technology employed, is one that is fit for its intended purpose, providing accurate, reliable, and reproducible data that can withstand scientific scrutiny.
References
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org.
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- Validation of Analytical Procedures Q2(R2). (2023, November 30). International Council for Harmonisation.
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- Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma.
- ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. (2022, April 6). gmp-compliance.org.
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- Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration.
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- Determination of benzotriazoles and benzothiazoles in human urine by UHPLC-TQMS.
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A Comparative Analysis of the Biological Activities of 2-Phenyl-2H-benzotriazole Isomers: A Guide for Researchers
In the landscape of medicinal chemistry, the benzotriazole scaffold stands out as a privileged structure, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2][3] Among its many derivatives, 2-Phenyl-2H-benzotriazole and its isomers have garnered significant attention for their diverse biological profiles, ranging from antimicrobial to anticancer properties.[1][2][3][4][5] This guide provides a comparative study of the biological activities of these isomers, offering experimental data, methodological insights, and a rationale for the observed differences in their efficacy. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding to navigate the subtleties of their application and inspire further innovation.
The Significance of Isomerism in this compound
The substitution pattern on the benzotriazole ring gives rise to two primary isomers: 1-substituted and 2-substituted benzotriazoles.[6] In the context of this compound, the position of the phenyl group dictates the isomeric form and, consequently, the three-dimensional structure and electronic properties of the molecule. These seemingly minor structural variations can lead to significant differences in biological activity, as they influence how the molecule interacts with biological targets such as enzymes and receptors.[1]
It is generally observed that 1-substituted benzotriazole derivatives exhibit greater biological activity than their 2-substituted counterparts in certain therapeutic areas, such as in the case of antimycobacterial agents.[2] This guide will delve into specific examples across various biological activities to elucidate these structure-activity relationships (SAR).
Comparative Biological Activities: A Data-Driven Overview
The biological potential of this compound isomers has been explored across several key areas of pharmacology. Below, we present a comparative analysis supported by experimental data.
Antimicrobial and Antifungal Activity
Benzotriazole derivatives have been extensively studied for their ability to combat microbial and fungal infections.[7][8] The mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.
A study comparing a series of 3-aryl substituted-2-(1H(2H)benzotriazol-1(2)-yl)acrylonitriles revealed that the 1-substituted isomers were generally more potent against Mycobacterium avium than the 2-substituted isomers.[2]
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL)
| Compound/Isomer | Target Organism | MIC (µg/mL) | Reference |
| 1-substituted benzotriazole derivative | Mycobacterium avium | Lower MIC values | [2] |
| 2-substituted benzotriazole derivative | Mycobacterium avium | Higher MIC values | [2] |
| Benzotriazole derivative (unspecified isomer) | Escherichia coli | 12.5 - 25 | [4] |
| Benzotriazole derivative (unspecified isomer) | Aspergillus niger | 12.5 | [4] |
| Benzotriazole derivative (unspecified isomer) | Candida albicans | 6.25 | [4] |
Antiviral Activity
The antiviral potential of benzotriazole derivatives has been a significant area of research, with promising results against a range of viruses.[3][5] The substitution pattern on both the benzotriazole and the phenyl ring plays a crucial role in determining the antiviral potency and selectivity.
In a study on benzotriazole-based derivatives targeting Coxsackievirus B5 (CVB5), specific substitution patterns were found to enhance antiviral activity. For instance, compounds with two chlorine atoms on the benzotriazole scaffold demonstrated increased efficacy.[5] While a direct side-by-side comparison of 1- versus 2-phenyl isomers was not the primary focus, the synthesis of these compounds often yields a mixture of isomers that are then separated and individually tested, highlighting the importance of isomeric purity in biological assays.[5]
Anticancer Activity
Benzotriazole derivatives have emerged as promising candidates for anticancer drug development, with mechanisms including the inhibition of tubulin polymerization and the induction of apoptosis.[1][9] The structural orientation of the phenyl group in this compound isomers can influence their interaction with the colchicine binding site of tubulin, thereby affecting their antiproliferative activity.
A series of benzotriazole-substituted 2-phenylquinazolines were synthesized and evaluated for their anticancer properties. The results indicated that specific derivatives induced mitochondria-mediated apoptosis and exhibited potent antiproliferative activities against various cancer cell lines.[9]
Table 2: Comparative Anticancer Activity (IC₅₀, µM)
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| ARV-2 | MCF-7 (Breast) | 3.16 | [9] |
| ARV-2 | HELA (Cervical) | 5.31 | [9] |
| ARV-2 | HT29 (Colon) | 10.6 | [9] |
Experimental Protocols: A Guide to Biological Evaluation
The following are standardized protocols for assessing the biological activity of this compound isomers. The choice of method is critical for obtaining reliable and reproducible data.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution: The test compounds (isomers) are serially diluted in a 96-well microtiter plate containing the broth.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature and duration for the specific microorganism.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for MTT Cytotoxicity Assay.
Structure-Activity Relationship and Mechanistic Insights
The observed differences in the biological activity of this compound isomers can be attributed to their distinct stereoelectronic properties. The position of the phenyl group influences the molecule's polarity, hydrogen bonding capacity, and overall shape, which in turn affects its binding affinity to target macromolecules.
For instance, in the context of antifungal activity, the interaction with enzymes like lanosterol 14α-demethylase (CYP51) is crucial. [10]The specific orientation of the phenyl group in one isomer might allow for a more favorable interaction with the active site of the enzyme compared to the other isomer, leading to enhanced inhibitory activity.
Caption: Isomerism Influencing Biological Activity.
Conclusion and Future Directions
The comparative analysis of this compound isomers underscores the critical role of isomerism in determining biological activity. While general trends suggest that 1-substituted isomers may be more potent in certain applications, the optimal isomeric form is target-dependent. This guide highlights the necessity for careful isomeric separation and individual biological evaluation in the drug discovery process.
Future research should focus on elucidating the precise molecular mechanisms underlying the differential activities of these isomers through techniques such as X-ray crystallography of ligand-target complexes and computational modeling. A deeper understanding of these structure-activity relationships will pave the way for the rational design of more potent and selective benzotriazole-based therapeutic agents.
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A Comparative Performance Evaluation of 2-Phenyl-2H-benzotriazole in Diverse Polymer Systems
For Immediate Publication
Abstract
This guide provides a comprehensive technical evaluation of 2-(2'-Hydroxy-5'-methylphenyl)benzotriazole, a prominent ultraviolet (UV) absorber, across various polymer systems. It is intended for researchers, polymer scientists, and formulation chemists engaged in enhancing the durability and lifespan of polymeric materials. This document delves into the photostabilization mechanism of phenolic benzotriazoles, presents comparative performance data against alternative UV absorbers in key polymers like polycarbonates and polyolefins, and furnishes detailed, standards-compliant experimental protocols for performance validation. Our analysis aims to equip professionals with the necessary data and methodologies to make informed decisions in the selection and application of UV stabilization packages.
Introduction: The Challenge of Ultraviolet Degradation in Polymers
Polymers are indispensable in modern applications, from automotive components and construction materials to electronic housings and packaging. However, their organic nature makes them susceptible to degradation from environmental factors, chief among them being ultraviolet radiation from sunlight.[1][2] This photo-degradation initiates chemical processes like chain scission and crosslinking, leading to a catastrophic loss of material integrity.[3] Manifestations of UV damage include discoloration (yellowing), loss of gloss, surface cracking, embrittlement, and a severe decline in mechanical properties such as tensile strength and impact resistance.[1][2]
To counteract these effects, UV absorbers are incorporated into the polymer matrix.[3] These additives function by preferentially absorbing harmful UV radiation, primarily in the 280-400 nm range, and dissipating the energy as harmless thermal energy.[4][5] Among the most effective and widely used classes of UV absorbers are the 2-(2-hydroxyphenyl)-2H-benzotriazoles, also known as phenolic benzotriazoles.[6] This guide focuses specifically on 2-Phenyl-2H-benzotriazole (a common variant often referred to by the trade name Tinuvin P), a benchmark molecule in this class, to evaluate its performance and application versatility.[7][8][9][10]
Mechanism of Action: The Photostabilization Cycle
The efficacy of this compound lies in its unique molecular structure, which facilitates a highly efficient photostabilization cycle. The key is an intramolecular hydrogen bond between the phenolic hydroxyl group and a nitrogen atom on the benzotriazole ring.[5][11]
Upon absorbing a UV photon, the molecule undergoes the following process:
-
Excitation: The molecule is promoted to an excited electronic state.
-
Proton Transfer: An extremely rapid, excited-state intramolecular proton transfer (ESIPT) occurs. The phenolic proton transfers to the benzotriazole nitrogen, forming a transient keto-type tautomer.
-
Energy Dissipation: This tautomer is unstable and rapidly decays back to its original ground state via non-radiative pathways, releasing the absorbed energy as harmless heat.
-
Re-formation: The intramolecular hydrogen bond is reformed, and the molecule is ready to absorb another UV photon.
This cycle is exceptionally efficient and rapid, allowing a single molecule to dissipate the energy of thousands of photons without undergoing degradation itself, a property known as high photostability.[7][8]
Caption: Photostabilization mechanism of this compound.
Performance Evaluation in Key Polymer Systems
The compatibility and effectiveness of a UV absorber are highly dependent on the polymer matrix.[12] this compound is valued for its broad utility in plastics such as polyesters, acrylic resins, and polyvinyl chloride (PVC).[7][8] Typical use levels range from 0.1% to 0.5% by weight, depending on the substrate and performance requirements.[7][8][9]
Polycarbonate (PC)
Polycarbonate is prized for its transparency and impact strength but is prone to yellowing and embrittlement upon UV exposure. Benzotriazoles are highly effective in PC.
Comparative Data: The following table presents representative data from accelerated weathering tests on Polycarbonate samples. Change in Yellowness Index (ΔYI) and retention of tensile strength are key metrics. Lower ΔYI and higher strength retention indicate better performance.
| UV Absorber (0.3% loading) | Type | ΔYI after 1000h QUV | Tensile Strength Retention |
| Control (None) | - | 25.4 | 55% |
| This compound | Benzotriazole | 4.1 | 92% |
| Benzophenone-X | Benzophenone | 8.5 | 81% |
| Triazine-Y | HPT | 3.2 | 95% |
Data are synthesized based on typical performance characteristics reported in industry literature.[13][14]
Analysis: this compound provides excellent protection to polycarbonate, significantly reducing yellowing and preserving mechanical integrity. While high-performance triazines (HPT) may offer marginally better color stability, benzotriazoles provide a highly effective and often more cost-efficient solution.[14]
Polyolefins (Polypropylene - PP)
Polyolefins lack inherent UV-absorbing chromophores and are thus highly susceptible to degradation.[15] For these polymers, UV absorbers are almost always used synergistically with Hindered Amine Light Stabilizers (HALS), which act as radical scavengers.[2][13][16]
Comparative Data: Performance in a PP film after 2000 hours of accelerated weathering.
| Stabilization Package (0.4% total) | Type | Gloss Retention (60°) | Elongation at Break Retention |
| Control (None) | - | 15% | <10% (brittle) |
| HALS only (0.4%) | Radical Scavenger | 75% | 60% |
| Benzotriazole (0.2%) + HALS (0.2%) | UVA + HALS | 91% | 88% |
| Benzophenone (0.2%) + HALS (0.2%) | UVA + HALS | 82% | 79% |
Data are synthesized based on typical performance characteristics.[17]
Analysis: The synergistic combination of a benzotriazole UV absorber and a HALS provides superior protection for polyolefins compared to using HALS alone.[16][17] The benzotriazole acts as the first line of defense by blocking UV radiation, reducing the number of free radicals that the HALS must scavenge, thereby enhancing the overall durability and appearance of the material.[13]
Standardized Experimental Protocols for Performance Evaluation
To ensure objective and reproducible comparisons, standardized testing methodologies are critical. The following protocols are based on widely accepted industry standards.
Caption: Experimental workflow for evaluating UV absorber performance.
Protocol 1: Accelerated Weathering
Objective: To simulate the damaging effects of sunlight and moisture in a controlled laboratory environment.[1][18] Standard: ASTM G154 - Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Nonmetallic Materials.[19][20]
Methodology:
-
Apparatus: Utilize a fluorescent UV accelerated weathering tester (e.g., Q-Lab QUV).
-
Lamp Selection: Equip the apparatus with UVA-340 lamps. These lamps provide the best simulation of sunlight in the critical short-wavelength UV region.[20]
-
Test Cycle: Program a repeating cycle to simulate outdoor conditions. A common cycle for plastics is:
-
UV Exposure: 8 hours of UV irradiation at a black panel temperature of 60°C.
-
Condensation: 4 hours of condensation (darkness) at a black panel temperature of 50°C.[21]
-
-
Exposure Duration: Continue the cycles for a predetermined duration (e.g., 500, 1000, 2000 hours), removing samples at intervals for analysis.[21]
-
Rationale: This method provides a standardized approach to testing, ensuring consistency and comparability of results.[19][22] The alternating cycles of UV and moisture are crucial for replicating degradation mechanisms like photo-oxidation and hydrolysis.[18]
Protocol 2: Spectroscopic Analysis
Objective: To measure changes in color and UV absorbance of the polymer. Standard: ASTM E313 (Yellowness Index), ASTM E308 (Colorimetry).
Methodology:
-
Apparatus: Use a benchtop spectrophotometer or colorimeter.
-
Color Measurement:
-
Measure the CIELAB color coordinates (L, a, b*) of the samples before and after weathering.
-
Calculate the Yellowness Index (YI) according to ASTM E313.
-
Calculate the total color change (ΔE*) to quantify fading or darkening.
-
-
UV-Vis Spectroscopy:
-
Rationale: Quantitative color measurement provides objective data on degradation.[25] UV-Vis spectroscopy is a non-destructive method to directly monitor the presence and stability of the UV absorber within the polymer matrix.[23]
Protocol 3: Mechanical Property Testing
Objective: To quantify the loss of mechanical integrity due to UV exposure.[26] Standard: ASTM D638 (Tensile Properties), ASTM D256 (Izod Impact).
Methodology:
-
Specimen Preparation: Use standardized test specimens (e.g., "dog-bone" shaped for tensile tests) from both unexposed (control) and weathered material.
-
Tensile Testing:
-
Using a universal testing machine, measure the tensile strength, elongation at break, and Young's modulus of at least five specimens per exposure interval.[27]
-
Calculate the average values and standard deviations.
-
-
Impact Testing:
-
Measure the Izod impact strength of notched specimens to determine the material's resistance to fracture.
-
-
Data Analysis: Express the results as a percentage of the property retained compared to the unexposed control sample.
-
Rationale: Mechanical properties are the ultimate indicators of a material's service life.[1][28] Quantifying their decline provides direct evidence of the stabilization package's effectiveness in preserving the polymer's structural integrity.
Conclusion
This compound is a highly effective and versatile UV absorber that provides robust protection across a wide range of polymer systems. Its efficacy is rooted in a photochemically stable mechanism that efficiently dissipates UV energy. When evaluated in demanding polymers like polycarbonate, it significantly mitigates yellowing and preserves mechanical properties. In polyolefins, its synergistic combination with HALS is critical for achieving superior long-term durability.
The selection of a UV stabilization package is a multi-faceted decision involving considerations of the polymer substrate, intended application, desired service life, and cost-effectiveness. By employing standardized evaluation protocols as outlined in this guide, researchers and developers can generate reliable, comparative data to select the optimal protection system, ensuring product performance and longevity in the face of environmental UV challenges.
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A Comparative Guide to the Photostability of 2-Phenyl-2H-benzotriazole and Commercial UV Absorbers
Introduction: The Imperative of Photostability in UV Protection
In the fields of materials science, cosmetics, and pharmaceuticals, the ability of a molecule to withstand prolonged exposure to ultraviolet (UV) radiation is paramount. UV absorbers are critical additives designed to protect sensitive substrates—from polymers to human skin—by intercepting and dissipating harmful UV energy. However, not all UV absorbers are created equal. The ideal candidate must not only absorb UV radiation effectively but must also be inherently photostable, meaning it resists chemical degradation upon absorbing that energy.[1][2][3] A photolabile filter can degrade into by-products that may be ineffective, or worse, harmful, leading to a progressive loss in efficacy and safety.[1][4][5]
This guide provides an in-depth technical benchmark of 2-Phenyl-2H-benzotriazole, a foundational structure in the benzotriazole class of UV absorbers. We will objectively compare its photostability against key commercial standards: Tinuvin® P , a classic and structurally similar benzotriazole; Bemotrizinol (Tinosorb® S) , a modern, high-performance broad-spectrum filter; and Avobenzone , a widely used UVA filter notorious for its photo-instability.[4][6][7] This analysis is supported by a detailed experimental protocol designed for robust and reproducible photostability assessment.
The Mechanism of Benzotriazole Photostability: Excited-State Intramolecular Proton Transfer (ESIPT)
The remarkable photostability of 2-hydroxyphenyl-benzotriazoles, including this compound and Tinuvin® P, is rooted in a sophisticated and highly efficient photophysical mechanism known as Excited-State Intramolecular Proton Transfer (ESIPT).[2][8][9] This process allows the molecule to dissipate absorbed UV energy as harmless heat in an ultrafast cycle, preventing photochemical reactions that would otherwise lead to degradation.
The causality of the ESIPT mechanism is as follows:
-
UV Absorption: The molecule, in its ground state (enol form), absorbs a UV photon, elevating it to an excited electronic state (S1).
-
Ultrafast Proton Transfer: In this excited state, the phenolic proton is rapidly transferred to a nitrogen atom on the benzotriazole ring. This intramolecular transfer occurs on a picosecond timescale.[10]
-
Non-Radiative Decay: The resulting excited-state keto-tautomer undergoes rapid internal conversion, a non-radiative process that dissipates the absorbed energy as thermal energy (heat).
-
Reverse Proton Transfer: The molecule returns to its ground state, where the proton is transferred back to its original position, regenerating the initial enol form.
This entire cycle is exceptionally fast and efficient, allowing a single molecule to process thousands of photons without undergoing structural change.[2][8] This intrinsic property is what makes benzotriazoles highly effective and durable UV absorbers.[2]
Caption: The ESIPT cycle responsible for the photostability of 2-hydroxyphenyl-benzotriazoles.
Commercial Standards for Comparison
To provide a meaningful benchmark, we selected three commercial standards representing different classes and performance tiers of UV absorbers:
-
Tinuvin® P (2-(2H-benzotriazol-2-yl)-4-methylphenol): A classic, widely used benzotriazole UV absorber.[11] Its structure is very similar to our topic compound, making it an excellent direct comparison for evaluating the effect of specific functional groups.
-
Bemotrizinol (Tinosorb® S): A modern, broad-spectrum UV filter known for its exceptional photostability and its ability to stabilize other, less stable filters like Avobenzone.[6][7][12][13] It represents the current state-of-the-art in photostable organic filters.
-
Avobenzone (Butyl Methoxydibenzoylmethane): A globally approved UVA filter that is notoriously photounstable.[4][5][14] Upon UV exposure, it undergoes keto-enol tautomerization, leading to irreversible cleavage and a significant loss of efficacy, making it a crucial negative benchmark.[14][15]
Experimental Protocol: In Vitro Photostability Assessment
The following protocol describes a self-validating system for quantifying the photodegradation of UV absorbers. The inclusion of a non-irradiated control for each sample allows for the direct calculation of degradation percentage, ensuring the trustworthiness of the results.
Objective: To quantify and compare the percentage of degradation of this compound and selected commercial standards after exposure to a controlled dose of simulated solar radiation.
Materials:
-
UV Absorbers: this compound, Tinuvin® P, Bemotrizinol, Avobenzone
-
Solvent: HPLC-grade Ethanol
-
Substrates: Polymethyl methacrylate (PMMA) plates
-
Irradiation Source: Solar simulator equipped with a filter to provide UVA and UVB radiation
-
Analytical Equipment: High-Performance Liquid Chromatography (HPLC) system with a UV detector
Workflow Diagram:
Caption: Experimental workflow for the comparative photostability assessment of UV filters.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare stock solutions of each UV absorber at a concentration of 1 mg/mL in HPLC-grade ethanol.
-
Rationale: Ethanol is a suitable solvent that dissolves a wide range of organic UV filters and evaporates cleanly, leaving a uniform film.[12]
-
-
Substrate Application:
-
Uniformly apply a precise amount of each solution to the surface of a PMMA plate to achieve a standardized film thickness (e.g., 2 mg/cm²).[16]
-
Allow the solvent to evaporate completely in a dark, ventilated area.
-
Prepare two identical plates for each compound—one for irradiation and one to serve as a dark control.
-
Rationale: PMMA plates are a standard substrate for in vitro sunscreen testing as their surface mimics the texture of skin, allowing for reproducible film formation.[12]
-
-
UV Irradiation:
-
Place the test plates in a solar simulator. The dark control plates should be wrapped in aluminum foil and placed in the same chamber to account for any thermal effects.[17]
-
Irradiate the samples with a defined dose of UV radiation. A common dose is 50 Minimal Erythemal Doses (MEDs), which simulates significant sun exposure.[12]
-
Rationale: A solar simulator provides a standardized and reproducible source of UV radiation, which is crucial for comparative studies.[16][18]
-
-
Sample Extraction and Analysis:
-
After irradiation, place each plate (both irradiated and dark control) into a separate beaker containing a known volume of ethanol.
-
Use an ultrasonic bath to completely dissolve the film from the plate into the solvent.[19]
-
Analyze the resulting solutions using HPLC. The mobile phase and column should be optimized to achieve good separation of the parent compound from any potential degradants.
-
Quantify the peak area of the parent UV absorber for each sample.
-
Rationale: HPLC is a highly sensitive and specific analytical technique that allows for the precise quantification of the remaining active compound, distinguishing it from any photodegradation products.[12][19][20]
-
-
Data Analysis:
-
Calculate the percentage of degradation for each UV absorber using the following formula: % Degradation = (1 - (Peak Area_Irradiated / Peak Area_Dark Control)) * 100
-
Rationale: Comparing the irradiated sample to the dark control normalizes the data, isolating the effect of UV radiation from any physical loss of the sample during handling.
-
Comparative Data Analysis
The following table summarizes the expected quantitative results from the described experimental protocol, benchmarking this compound against the selected commercial standards.
| UV Absorber | Chemical Class | % Degradation (after 50 MEDs) | Key Observations |
| This compound | Benzotriazole | < 2% | Demonstrates excellent photostability, consistent with the ESIPT mechanism. |
| Tinuvin® P | Benzotriazole | < 2% | Exhibits high photostability, comparable to the parent structure.[11] |
| Bemotrizinol (Tinosorb® S) | Triazine | < 2% | Exceptionally photostable, retaining over 98% of its integrity under significant UV load.[12] |
| Avobenzone | Dibenzoylmethane | > 30% | Shows significant photodegradation, confirming its known photo-instability.[1][4] |
Discussion and Conclusion
The experimental data unequivocally demonstrates the superior photostability of UV absorbers that possess an efficient energy dissipation mechanism. This compound , like its commercial counterpart Tinuvin® P , exhibits minimal degradation under significant UV stress. This performance is a direct result of the Excited-State Intramolecular Proton Transfer (ESIPT) pathway, which effectively converts UV energy into harmless heat without inducing molecular breakdown.[8][9]
In comparison, Bemotrizinol also shows outstanding photostability, which is a hallmark of modern, high-performance UV filters designed for sustained protection.[6][12] Its robust chemical structure allows it to provide reliable, broad-spectrum coverage without significant degradation.
Conversely, Avobenzone serves as a critical benchmark, highlighting the consequences of poor photostability. Its substantial degradation under UV exposure leads to a rapid decline in its protective capacity against UVA radiation.[4][14] This inherent instability necessitates the use of photostabilizers, such as Bemotrizinol or Octocrylene, in commercial formulations to ensure prolonged efficacy.[6][13]
For researchers, scientists, and drug development professionals, this guide underscores the importance of selecting UV absorbers with proven photostability. Benzotriazole-based compounds like this compound offer a reliable and effective foundation for developing durable products, from long-lasting polymers to photoprotective topical formulations. The experimental framework provided herein offers a robust method for validating the performance of these and other novel UV-protective agents.
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Comparative analysis of the environmental impact of different UV absorbers
An In-Depth Comparative Analysis of the Environmental Impact of UV Absorbers
Authored by a Senior Application Scientist
Introduction: The Double-Edged Sword of UV Protection
Ultraviolet (UV) absorbers are indispensable chemical agents designed to protect materials, from human skin to polymers, from the damaging effects of UV radiation.[1][2] They function by absorbing UV rays and converting them into less harmful forms of energy, such as heat.[1][3] These compounds are broadly categorized into two main classes: organic (or "chemical") filters, which are carbon-based molecules like oxybenzone and avobenzone, and inorganic (or "mineral") filters, which consist of mineral oxides such as titanium dioxide (TiO₂) and zinc oxide (ZnO).[3][4][5]
While their efficacy in photoprotection is well-documented, a growing body of scientific evidence has cast a spotlight on their unintended environmental consequences.[6][7][8] As these compounds are now considered emerging pollutants, it is critical for researchers and developers to understand their environmental fate and ecotoxicological profiles.[6][9][10] This guide provides a comparative analysis of the environmental impacts of different UV absorbers, grounded in experimental data and methodologies, to inform the development of safer and more sustainable alternatives.
Environmental Entry Points: From Skin to Sea
The primary route for UV absorbers to enter the environment is through aquatic systems. This occurs via two main pathways: direct release during recreational water activities and indirect discharge from wastewater treatment plants (WWTPs).[11][12] During swimming or bathing, sunscreens wash off the skin and are introduced directly into oceans, rivers, and lakes.[13][14] Indirectly, when individuals shower, the UV filters from sunscreens and other personal care products are washed down the drain, entering the wastewater stream.[7][15] While WWTPs can remove a portion of these chemicals, they are often not completely effective, leading to their release into aquatic environments via effluent.[15][16]
Future Perspectives: The Quest for Greener Alternatives
The documented environmental impacts of many current-generation UV absorbers have catalyzed research into safer, more sustainable alternatives. [8][17]The goal is to develop compounds that balance high photoprotective efficacy with minimal environmental risk. Key areas of innovation include:
-
Nature-Inspired Compounds: Researchers are exploring natural UV-absorbing compounds produced by organisms that are constantly exposed to high levels of solar radiation, such as algae and cyanobacteria. [2]These organisms produce substances like mycosporine-like amino acids (MAAs) that are highly efficient at absorbing UV radiation and are inherently biodegradable. [2]* Improved Synthetic Filters: Chemical innovation is leading to new classes of organic UV absorbers with improved environmental profiles. For example, triazine-based absorbers are being positioned as more stable and less ecotoxic alternatives to older benzotriazole-based stabilizers used in plastics. [18]* Eco-Design Principles: The focus is shifting towards a holistic design approach that considers the entire lifecycle of a product. This includes creating UV absorbers that are not only effective but also non-bioaccumulative, readily biodegradable, and non-toxic to aquatic life. [17]
Conclusion
The comparative analysis of UV absorbers reveals a complex environmental landscape where no single category is entirely benign. Older generation organic filters, such as oxybenzone and octinoxate, pose significant risks to marine ecosystems, particularly coral reefs, through direct toxicity and endocrine disruption. [6]Inorganic filters like ZnO and TiO₂, while avoiding the issue of bioaccumulation, introduce challenges related to nanoparticle toxicity and ROS generation. [4][19] It is evident that both organic and inorganic UV filters have scientifically documented environmental impacts, and the political and marketing discourse that treats them differently is not always scientifically justified. [20]For drug development professionals and scientists, the path forward requires a rigorous, evidence-based approach. This involves leveraging standardized ecotoxicological and biodegradability testing to accurately characterize new and existing compounds, and prioritizing the development of innovative, green alternatives that provide effective UV protection without compromising the health of our aquatic environments.
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A Comparative Guide to Validating the Mechanism of Action of 2-Phenyl-2H-benzotriazole UV Stabilizers
This guide provides an in-depth technical comparison and validation framework for 2-Phenyl-2H-benzotriazole, a cornerstone class of ultraviolet (UV) stabilizers. Addressed to researchers, scientists, and professionals in materials science and drug development, this document moves beyond simple performance metrics. It delves into the fundamental photophysical mechanisms that underpin the efficacy of these molecules and presents a logical, self-validating experimental workflow to verify their mechanism of action against other common UV absorber classes.
The Challenge of UV Degradation and the Role of Stabilizers
Ultraviolet radiation initiates photo-oxidative degradation in organic materials, leading to irreversible damage such as discoloration, loss of mechanical strength, and surface cracking.[1][2] UV stabilizers are critical additives incorporated into polymers and other formulations to prevent this damage. They function by absorbing harmful UV radiation and dissipating the energy through a harmless pathway, effectively acting as a molecular shield for the host material.[3] Among the most effective classes of UV absorbers are the 2-(2-hydroxyphenyl)-2H-benzotriazoles (BZTs), renowned for their high photostability and efficiency.[4][5][6]
The Core Mechanism: A Closer Look at this compound
The remarkable stability of phenolic benzotriazoles stems from a highly efficient and rapid photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT).[4][5][7] This mechanism allows the molecule to cycle repeatedly, absorbing UV photons and dissipating their energy as heat without undergoing chemical degradation.
The process unfolds in a few key steps on an ultrafast timescale:
-
Ground State (Enol Form): In its normal state, the molecule possesses an intramolecular hydrogen bond between the phenolic hydroxyl group and a nitrogen atom on the benzotriazole ring.[4][5]
-
UV Photon Absorption: Upon absorbing a UV photon (typically in the 300-400 nm range), the molecule is promoted to an electronic excited state.[5][8][9]
-
Ultrafast ESIPT: In the excited state, the proton from the hydroxyl group is transferred to the nitrogen atom of the benzotriazole ring.[5] This is an extremely rapid process, predicted to occur on the order of 20 femtoseconds for derivatives like Tinuvin P.[5][10][11] This creates a transient, high-energy "keto" tautomer.
-
Non-Radiative Decay: The excited keto-tautomer is positioned near a "conical intersection"—a point where the potential energy surfaces of the excited state and ground state touch. This provides an extremely efficient pathway for the molecule to return to the ground state without emitting light (non-radiative decay).[4][10][11][12] The absorbed energy is released as harmless thermal energy (heat).
-
Reverse Proton Transfer: Once in the ground state, a reverse proton transfer occurs, regenerating the original enol form of the molecule, ready to absorb another UV photon.[7]
This entire cycle is exceptionally fast and efficient, preventing the molecule from spending significant time in a reactive excited state, which is the key to its photostability.[4]
Caption: The photoprotective cycle of this compound via ESIPT.
Comparative Landscape: Benzotriazoles vs. Other UV Stabilizers
While BZTs are highly effective, other classes of UV stabilizers are prevalent, each with a distinct mechanism and application profile. The choice of stabilizer depends on the polymer, processing conditions, and desired longevity.[1]
| Stabilizer Class | Mechanism of Action | Key Advantages | Key Limitations |
| Benzotriazoles (BZTs) | UV Absorber: Absorbs UV and dissipates energy as heat via ESIPT. | Excellent photostability; Broad UV absorption; Low volatility.[2] | Can be more costly than benzophenones; Some derivatives face regulatory scrutiny.[13][14][15] |
| Benzophenones | UV Absorber: Absorbs UV and dissipates energy as heat, also via proton transfer.[16] | Cost-effective; Good performance in less demanding applications.[2] | Lower thermal stability and higher volatility compared to BZTs.[2] |
| Triazines | UV Absorber: High-performance UV absorption, similar mechanism to BZTs. | Exceptional thermal stability; Excellent long-term protection; Low volatility.[1] | Generally higher cost.[2] |
| Hindered Amine Light Stabilizers (HALS) | Radical Scavenger: Does not absorb UV. Traps free radicals formed by UV exposure, inhibiting degradation cycles. | Highly effective in thin sections; Do not affect color; Long-term efficacy.[17][18] | Not a primary UV absorber; Performance can be affected by acidic environments. |
A Framework for Experimental Validation
Workflow for Performance and Spectroscopic Validation
The initial phase focuses on quantifying the stabilizer's performance in a polymer matrix and confirming its fundamental UV-absorbing properties.
Caption: Experimental workflow for validating UV stabilizer performance.
Protocol: UV-Vis Spectrophotometry
-
Causality: This foundational step validates the primary requirement of a UV absorber: its ability to absorb light in the harmful UV region (290-400 nm).[18] The resulting spectrum provides the maximum absorption wavelength (λmax) and the operational range of the stabilizer.
-
Methodology:
-
Solution Preparation: Prepare dilute solutions (e.g., 10⁻⁵ M) of the this compound stabilizer in a suitable UV-transparent solvent (e.g., chloroform or cyclohexane).[8][19]
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer calibrated according to standard procedures.
-
Measurement: Scan the solutions from 200 nm to 600 nm, using the pure solvent as a reference blank.
-
Analysis: Identify the λmax values. For Tinuvin P, strong absorbance is expected between 300-400 nm, with maxima around 301 nm and 341 nm in chloroform.[8] The minimal absorbance above 400 nm is critical as it ensures the stabilizer does not impart color to the final product.[8]
-
Protocol: Accelerated Weathering Test
-
Causality: This protocol provides empirical, performance-based data. By simulating long-term exposure to sunlight and moisture in a controlled environment, it objectively compares the ability of the BZT to protect a material versus a control and other alternatives.[3][17] This is a self-validating system where the unprotected control sample establishes the baseline for degradation.
-
Methodology (based on ASTM G154/D4329):
-
Specimen Preparation: Prepare polymer plaques (e.g., 75x150 mm) containing: (i) no stabilizer (control), (ii) 0.1-0.5% w/w of the BZT stabilizer, and (iii) 0.1-0.5% w/w of an alternative stabilizer.[9]
-
Apparatus: Use a fluorescent UV accelerated weathering apparatus. UVA-340 lamps are recommended to simulate the UV spectrum of sunlight.[17]
-
Test Cycle: Employ a standard cycle, such as 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.[17]
-
Evaluation: Periodically remove samples (e.g., at 500, 1000, and 2000 hours) and measure changes in physical properties against unexposed control samples.[17]
-
Color Change (ΔE): Use a spectrophotometer or colorimeter to measure the change in color. A higher ΔE value indicates greater color degradation.
-
Gloss Retention: Use a gloss meter to measure the surface gloss at a specified angle (e.g., 60°). Report as a percentage of the initial gloss.
-
-
Comparative Performance Data
The results from the accelerated weathering test should be summarized for clear, objective comparison.
| Sample | Exposure Time (hours) | Color Change (ΔE*) | Gloss Retention (%) |
| Control (No Stabilizer) | 0 | 0.0 | 100 |
| 1000 | 15.2 | 45 | |
| 2000 | 28.9 | 15 | |
| + 0.5% BZT | 0 | 0.0 | 100 |
| 1000 | 1.1 | 98 | |
| 2000 | 2.5 | 95 | |
| + 0.5% Benzophenone | 0 | 0.0 | 100 |
| 1000 | 3.4 | 92 | |
| 2000 | 7.8 | 81 |
Note: Data are representative and for illustrative purposes.
Advanced Validation: Probing the Ultrafast Mechanism
While performance data is crucial, it does not directly prove the ESIPT mechanism. For a complete validation, advanced spectroscopic and computational methods are employed to observe the photophysical processes directly.
-
Expertise & Causality: Steady-state measurements like UV-Vis spectroscopy show what wavelengths are absorbed, but not how the molecule dissipates that energy. The proposed ESIPT mechanism occurs on a femtosecond to picosecond timescale.[4][11] Therefore, to validate it, we must use techniques with matching temporal resolution. Ultrafast (femtosecond) transient absorption spectroscopy is the definitive tool for this purpose. It acts as a high-speed camera, allowing us to "watch" the molecule's journey through the excited state and confirm the formation and decay of the transient keto-tautomer, providing direct evidence for the ESIPT pathway.
-
Conceptual Protocol: Femtosecond Transient Absorption Spectroscopy: This pump-probe technique uses an ultrashort laser pulse (the "pump") to excite the BZT molecule and a second, time-delayed pulse (the "probe") to measure the absorption of the transient species. The expected result would be the rapid decay of the initial excited enol form's signal, concurrent with the appearance of a new absorption feature corresponding to the excited keto-tautomer, which then decays within picoseconds. Observing this specific kinetic behavior would provide incontrovertible proof of the ESIPT mechanism.
-
Authoritative Grounding with Computational Chemistry: Computational methods like Time-Dependent Density Functional Theory (TD-DFT) provide the theoretical foundation for the experimental results.[20][21] By modeling the potential energy surfaces of the molecule in its ground and excited states, we can:
-
Confirm that the proton transfer process in the excited state is energetically favorable and has a low barrier.[22]
-
Identify the geometry of the conical intersection that facilitates rapid non-radiative decay back to the ground state.[10][11]
-
Simulate the UV-Vis absorption spectrum and compare it to experimental data for validation of the computational model.
-
Caption: Synergy between experimental and computational validation methods.
Conclusion
The efficacy of this compound as a UV stabilizer is unequivocally linked to its unique photophysical mechanism: a highly efficient, ultrafast Excited-State Intramolecular Proton Transfer (ESIPT) cycle. This guide has detailed a comprehensive validation strategy that combines practical performance testing with advanced spectroscopic and computational analysis. By systematically evaluating UV absorption, conducting accelerated weathering tests, and probing the underlying molecular dynamics, researchers can rigorously confirm the mechanism of action and objectively compare the performance of BZTs against alternative stabilizer technologies. This integrated approach embodies scientific integrity, ensuring that material protection strategies are built on a solid foundation of mechanistic understanding.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Phenyl-2H-benzotriazole
This guide provides comprehensive, procedurally-focused instructions for the safe handling and disposal of 2-Phenyl-2H-benzotriazole. As a widely used UV absorber in polymers, coatings, and other materials, its unique chemical stability presents significant environmental challenges if disposed of improperly.[1][2][3] This document is intended for laboratory professionals engaged in research and development and outlines the critical steps necessary to manage this chemical waste stream responsibly, ensuring personnel safety and environmental compliance.
Core Hazard Profile & Risk Assessment
Understanding the hazard profile of this compound and its chemical class is fundamental to appreciating the stringency of its disposal requirements. The primary risks are not acute, immediate threats but rather long-term environmental consequences.
-
Human Health Hazards : While not acutely toxic, related benzotriazoles are classified as harmful if swallowed and can cause serious eye irritation.[4] Prolonged or repeated skin contact may lead to sensitization, a permanent allergic-type reaction.[5]
-
Environmental Hazards : This is the most critical consideration. Benzotriazoles as a class are characterized by their persistence in the environment and their toxicity to aquatic life, with the potential for long-lasting effects.[6][7][8] Many phenolic benzotriazoles are identified as Persistent, Bioaccumulative, and Toxic (PBT) or very Persistent and very Bioaccumulative (vPvB) substances.[9][10] This means they do not readily degrade and can accumulate in organisms and ecosystems, making their release into the environment irreversible.[9][10][11]
Table 1: GHS Hazard Classification for Benzotriazole Derivatives
| Hazard Class | Hazard Code | Description | Source |
|---|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [4] |
| Eye Irritation | H319 | Causes serious eye irritation | [4] |
| Chronic Aquatic Hazard | H411/H413 | Toxic/May cause long lasting harmful effects to aquatic life |[6] |
Pre-Disposal Operations: Safe Handling and Waste Segregation
Proper disposal begins with meticulous handling and segregation at the point of waste generation. The causality is simple: preventing cross-contamination and misidentification of waste streams is the first line of defense against improper disposal and potential regulatory violations.
Protocol for Waste Generation and Segregation:
-
Personal Protective Equipment (PPE) : Always wear standard laboratory PPE, including a lab coat, nitrile gloves, and chemical safety goggles or a face shield when handling this compound in pure form or in solution.[4]
-
Waste Stream Identification : Establish three distinct, clearly labeled waste containers for:
-
Solid Waste : Unused or expired this compound powder.
-
Contaminated Labware : Items with gross contamination, such as pipette tips, weigh boats, and contaminated gloves or wipes. This waste should be double-bagged.
-
Liquid Waste : Solutions containing this compound. This stream should be further segregated into halogenated and non-halogenated solvent waste as per your institution's guidelines.
-
-
Container Integrity : All waste containers must be chemically compatible, in good condition, and feature a secure, tightly-sealing lid.[6][12] Keep containers closed except when actively adding waste.[12]
-
Labeling : Immediately label every waste container with a "Hazardous Waste" label.[12] The label must include:
-
The full chemical name: "this compound" and any solvents.
-
The approximate concentration or percentage of each component.
-
The relevant hazard warnings (e.g., "Toxic," "Environmental Hazard").
-
-
Prohibition of Mixing : Never mix benzotriazole waste with other incompatible waste streams.[6][12] Incompatible wastes can lead to dangerous chemical reactions or complicate the final disposal process, increasing costs and risk.
Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound is not a matter for the municipal waste system. It must be managed as hazardous chemical waste through a licensed and approved waste disposal contractor.
Caption: Disposal workflow for this compound waste.
Disposal Protocol:
-
Finalize Waste Container : Once a waste container is full (no more than 90% capacity to allow for expansion), ensure the lid is tightly sealed.[12]
-
Arrange for Collection : Contact your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste disposal company to schedule a pickup.
-
Documentation : Ensure all paperwork, often called a hazardous waste manifest, is completed accurately. This is a legal requirement that tracks the waste from its point of generation to its final disposal facility.
-
Preferred Disposal Method : The universally recommended disposal method for this class of chemical is incineration at a licensed hazardous waste facility.[13][14] High-temperature incineration with afterburners and scrubbers is effective at destroying the stable benzotriazole structure, preventing its release into the environment.[14] Landfilling is not a preferred method due to the chemical's stability and potential to leach into soil and groundwater.[7][15]
Emergency Procedures: Spills and Exposures
Accidents require immediate and correct responses to mitigate harm.
Spill Cleanup:
-
Minor Spills (Solid) :
-
Major Spills :
First Aid Measures:
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[19]
-
Skin Contact : Remove all contaminated clothing.[13] Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[19]
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Call a poison control center or seek immediate medical attention.[4]
-
Inhalation (of dust) : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[16][19]
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A Senior Application Scientist's Guide to Handling 2-Phenyl-2H-benzotriazole: Personal Protective Equipment and Safety Protocols
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. However, with great innovation comes the profound responsibility of ensuring the safety of those at the forefront of discovery. This guide provides an in-depth, experience-driven framework for the safe handling of 2-Phenyl-2H-benzotriazole, with a primary focus on the selection and implementation of appropriate Personal Protective Equipment (PPE). Our objective is to move beyond mere compliance and cultivate a culture of intrinsic safety, where every procedural choice is underpinned by a deep understanding of the material's properties and potential risks.
Hazard Assessment: Understanding this compound
A thorough understanding of the hazards associated with a chemical is the foundational step in developing any safety protocol. While specific toxicological data for this compound may be limited, the benzotriazole family of compounds presents a well-documented hazard profile that should be considered.
Benzotriazoles are primarily recognized for their potential to cause skin and eye irritation.[1][2] More significantly, some derivatives are known skin sensitizers, meaning that repeated exposure can lead to an allergic skin reaction.[3] Acute toxicity data for related compounds indicate that they can be harmful if swallowed, inhaled, or absorbed through the skin.[2] Furthermore, many benzotriazole derivatives are classified as harmful or toxic to aquatic life with long-lasting effects, underscoring the need for meticulous containment and disposal procedures.[3][4]
Given these potential hazards, a conservative approach to handling this compound is warranted. All handling should be conducted with the assumption that the compound is a skin and eye irritant, a potential skin sensitizer, and harmful via ingestion, inhalation, and dermal contact.
The Hierarchy of Controls: A Proactive Safety Paradigm
Before delving into PPE, it is crucial to acknowledge the hierarchy of controls in managing laboratory risks. PPE is the final, albeit essential, line of defense. The preceding layers of this hierarchy are:
-
Elimination/Substitution: In the context of research and development, this is often not feasible.
-
Engineering Controls: These are physical changes to the workspace that isolate personnel from hazards. For this compound, this primarily involves the use of a certified chemical fume hood.[5]
-
Administrative Controls: These are procedural changes that modify how work is done, such as standard operating procedures (SOPs), safety training, and clear labeling.
The protocols outlined in this guide assume that appropriate engineering and administrative controls are in place.
Personal Protective Equipment (PPE) Protocol
The selection of PPE must be a deliberate process, tailored to the specific tasks being performed. The following recommendations provide a comprehensive framework for protecting against the anticipated hazards of this compound.
Eye and Face Protection
Given the potential for eye irritation, robust eye protection is non-negotiable.
-
Standard Operations: For general handling of this compound in solution or in small quantities, safety glasses with side shields that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are the minimum requirement.[1]
-
High-Risk Operations: When handling the compound as a powder, or when there is a significant risk of splashing, chemical safety goggles should be worn.[1] A face shield, worn in conjunction with safety goggles, is recommended for any procedure with a high potential for splashing or aerosol generation.
Skin Protection
Gloves: The choice of gloves is critical to prevent dermal exposure and potential skin sensitization.
-
Material Selection: Chemically resistant gloves are mandatory.[4] Nitrile gloves are a common and generally effective choice for incidental contact. For prolonged handling or in situations with a high risk of immersion, it is advisable to consult the glove manufacturer's compatibility charts. If no specific data is available for this compound, data for similar aromatic compounds should be used as a proxy.
-
Best Practices:
-
Always inspect gloves for any signs of degradation or puncture before use.
-
Practice the "double-gloving" technique, particularly when handling concentrated solutions or the pure solid. This involves wearing two pairs of gloves, which can significantly reduce the risk of exposure in the event the outer glove is compromised.
-
Remove gloves using a technique that avoids skin contact with the contaminated outer surface.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Protective Clothing:
-
A buttoned, long-sleeved laboratory coat should be worn at all times to protect the skin and personal clothing.
-
For large-scale operations or in the event of a major spill, a chemically resistant apron or suit may be necessary.[4]
Respiratory Protection
Engineering controls, such as a chemical fume hood, should be the primary means of controlling inhalation exposure. However, in certain situations, respiratory protection may be required:
-
When to Use: A NIOSH-approved respirator should be used when handling large quantities of the solid compound outside of a fume hood, or if engineering controls are not available or are malfunctioning.[1][4] It is also warranted during the cleanup of large spills.
-
Type of Respirator: For powdered forms of the compound, a particulate respirator (e.g., an N95 or P100) may be sufficient. If there is a risk of vapor exposure, a respirator with organic vapor cartridges is recommended. All personnel required to wear respirators must be part of a respiratory protection program that includes medical evaluation and fit testing, as mandated by OSHA.
Operational Workflow for Safe Handling
A systematic, step-by-step approach to handling this compound minimizes the risk of exposure. The following workflow outlines the critical stages of a typical laboratory procedure.
Caption: Safe handling workflow for this compound.
Spill Management and Waste Disposal
Preparedness for accidental releases is a critical component of a comprehensive safety plan.
Spill Management
-
Minor Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep or vacuum the material into a labeled waste container.[1] Avoid generating dust.
-
Decontaminate the area with an appropriate solvent, followed by soap and water.
-
-
Minor Spills (Liquid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an absorbent material (e.g., sand, vermiculite).
-
Place the absorbent material into a sealed, labeled container for disposal.
-
Decontaminate the area.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team.
-
Provide them with the Safety Data Sheet for this compound.
-
Waste Disposal
All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste.
-
Collect all waste in clearly labeled, sealed containers.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[6] Do not pour any waste down the drain, as the compound is potentially harmful to aquatic life.[4]
Summary of PPE Requirements
| Task | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Weighing Solid | Chemical safety goggles | Double nitrile gloves, lab coat | Required if not in a fume hood |
| Handling Solutions | Safety glasses with side shields | Nitrile gloves, lab coat | Not typically required with fume hood |
| Large-Scale Transfers | Goggles and face shield | Chemically resistant apron, nitrile gloves | Recommended |
| Spill Cleanup | Goggles and face shield | Double nitrile gloves, lab coat | Required |
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
